molecular formula C9H19N3O3 B097052 Lys-Ala CAS No. 17043-71-9

Lys-Ala

Número de catálogo: B097052
Número CAS: 17043-71-9
Peso molecular: 217.27 g/mol
Clave InChI: QOOWRKBDDXQRHC-BQBZGAKWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-lysyl-L-alanine is a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-alanine . This structure makes it a molecule of interest in biochemical research, particularly in studies of peptide stability, amino acid transport, and as a building block for more complex peptide structures . While specific biological mechanisms for L-lysyl-L-alanine itself are not extensively detailed in the literature, its constituent amino acids are fundamental to numerous physiological processes. L-Alanine plays a critical role in the glucose-alanine cycle, serving as a key vehicle for transporting amino groups from muscle to the liver . L-Lysine is an essential amino acid crucial for protein biosynthesis, cross-linking in collagen, and the regulation of cellular processes through post-translational modifications . Researchers can utilize L-lysyl-L-alanine to probe metabolic pathways involving these amino acids or as a standard in analytical chemistry. Its simple structure also makes it suitable for foundational studies on peptide conformation and interactions, such as research into cationic oligopeptides with repeating sequences like L-lysyl-L-alanyl-L-alanine . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-6(9(14)15)12-8(13)7(11)4-2-3-5-10/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOWRKBDDXQRHC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426662
Record name CHEBI:61872
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17043-71-9
Record name CHEBI:61872
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lysylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of L-lysyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysyl-L-alanine (Lys-Ala) is a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-alanine. Dipeptides are of significant interest in pharmaceutical and biotechnological research due to their role as signaling molecules, their potential as drug delivery vectors, and their unique physicochemical properties that differ from their constituent amino acids. This technical guide provides an in-depth overview of the core physicochemical properties of L-lysyl-L-alanine, detailed experimental protocols for their determination, and a summary of the known biological roles of its constituent amino acids.

Chemical Structure and General Properties

L-lysyl-L-alanine is formed through the condensation of the carboxyl group of L-lysine with the amino group of L-alanine, creating a peptide bond. The structure features a free α-amino group and a side-chain amino group from the lysine residue, and a free carboxyl group from the alanine residue, making it a basic dipeptide.

Caption: Chemical structure of L-lysyl-L-alanine.
Table 1: General Physicochemical Properties of L-lysyl-L-alanine

PropertyValueSource
Molecular Formula C₉H₁₉N₃O₃PubChem[1]
Molecular Weight 217.27 g/mol PubChem[1]
Monoisotopic Mass 217.14264148 DaPubChem[1]
Physical Description SolidHuman Metabolome Database (HMDB)[1]
Computed LogP (XLogP3) -3.5PubChem[1]
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 7PubChem

Quantitative Physicochemical Data

While specific experimental data for L-lysyl-L-alanine is limited in publicly available literature, the following sections detail the theoretical basis and established experimental protocols for determining its key physicochemical properties.

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a dipeptide like L-lysyl-L-alanine, the pI can be estimated based on the pKa values of its ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and the side-chain amino group of lysine. The pI is calculated by averaging the pKa values of the two groups that are protonated and deprotonated to form the neutral zwitterionic species. Given the basic side chain of lysine, the pI of L-lysyl-L-alanine is expected to be in the basic range. One estimation suggests a pI of around 10.20, calculated by averaging the pKa values of the two amino groups.[2]

Solubility

The solubility of peptides is influenced by their amino acid composition, sequence, and the pH of the solvent. L-lysyl-L-alanine, with its charged lysine residue, is expected to be soluble in aqueous solutions. Peptide solubility is generally lowest at its isoelectric point, where the absence of a net charge reduces electrostatic repulsion between molecules.

Stability

The stability of dipeptides in aqueous solution is primarily affected by pH and temperature, leading to degradation primarily through hydrolysis of the peptide bond. The degradation of dipeptides typically follows pseudo-first-order kinetics. Maximum stability is often observed at a pH between the pKa values of the terminal carboxyl and amino groups.

Experimental Protocols

Determination of Isoelectric Point by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values of ionizable groups and the isoelectric point of peptides.[3]

G cluster_0 Sample Preparation cluster_1 Titration cluster_2 Data Analysis prep1 Weigh 2-3 mg of L-lysyl-L-alanine prep2 Dissolve in deionized water at a low pH (e.g., with HCl) prep1->prep2 titrate Titrate with a standardized base (e.g., 0.1 M NaOH) prep2->titrate measure Record pH after each addition of titrant titrate->measure plot Plot pH vs. volume of titrant added pka Determine pKa values from the titration curve inflection points plot->pka pi Calculate pI by averaging the relevant pKa values pka->pi

Caption: Workflow for pI determination by potentiometric titration.

Methodology:

  • Sample Preparation: Accurately weigh approximately 2-3 mg of L-lysyl-L-alanine and dissolve it in a known volume of deionized water. Adjust the initial pH to a low value (e.g., pH 1.5-2.0) with a standard acid solution (e.g., 0.1 M HCl) to ensure all ionizable groups are fully protonated.

  • Titration: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized base solution (e.g., 0.1 M NaOH) of known concentration, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant. Continue the titration until the pH reaches a high value (e.g., pH 11-12) to ensure all ionizable groups have been deprotonated.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the points of minimum slope).

  • pI Calculation: Identify the pKa values for the α-carboxyl group, the α-amino group, and the lysine side-chain amino group. The isoelectric point (pI) is calculated by averaging the pKa values of the two amino groups.

Determination of Aqueous Solubility by Gravimetric Method

The gravimetric method is a reliable technique for determining the solubility of a compound in a specific solvent at a given temperature.

Methodology:

  • Sample Preparation: Add an excess amount of L-lysyl-L-alanine to a known volume of deionized water in a sealed container to create a saturated solution.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under vacuum or by gentle heating.

  • Mass Determination: Weigh the container with the dried solute. The mass of the dissolved L-lysyl-L-alanine is the difference between this weight and the initial weight of the empty container.

  • Solubility Calculation: Calculate the solubility in terms of g/L or mol/L.

Assessment of Stability by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique to assess the stability of peptides by monitoring their degradation over time under various conditions.

G cluster_0 Sample Incubation cluster_1 HPLC Analysis cluster_2 Data Analysis prep Prepare solutions of L-lysyl-L-alanine in buffers of different pH incubate Incubate samples at controlled temperatures prep->incubate aliquot Withdraw aliquots at specific time points incubate->aliquot hplc Analyze aliquots by reverse-phase HPLC to separate the dipeptide from degradation products aliquot->hplc quantify Quantify the peak area of the intact dipeptide kinetics Plot the concentration of the dipeptide vs. time to determine the degradation rate constant quantify->kinetics

Caption: Workflow for stability assessment using HPLC.

Methodology:

  • Sample Preparation: Prepare solutions of L-lysyl-L-alanine of known concentration in a series of buffers with different pH values.

  • Incubation: Incubate the solutions at various controlled temperatures.

  • Time-Point Sampling: At regular time intervals, withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze each aliquot using a stability-indicating reverse-phase HPLC method. The mobile phase composition should be optimized to achieve good separation between the intact dipeptide and its potential degradation products.

  • Quantification: Monitor the elution profile using a UV detector (typically at 210-220 nm for the peptide bond). The concentration of the remaining intact L-lysyl-L-alanine is determined by integrating the area of its corresponding peak.

  • Kinetic Analysis: Plot the natural logarithm of the concentration of L-lysyl-L-alanine against time. For a first-order degradation process, the plot will be linear, and the degradation rate constant (k) can be determined from the slope of the line.

Biological Context

While specific biological activities of the dipeptide L-lysyl-L-alanine are not extensively documented, the functions of its constituent amino acids provide insights into its potential physiological roles.

  • L-Lysine: An essential amino acid crucial for protein synthesis, collagen formation, calcium absorption, and the production of carnitine, which is involved in fatty acid metabolism.[4] L-lysine also plays a role in the immune system by supporting the production of antibodies.[5]

  • L-Alanine: A non-essential amino acid that is a major component of the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. L-alanine is also involved in the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

The dipeptide L-lysyl-L-alanine may be involved in similar pathways or could be a substrate for dipeptidyl peptidases, playing a role in protein turnover and amino acid homeostasis.

Conclusion

L-lysyl-L-alanine is a basic dipeptide with physicochemical properties that are dictated by its constituent amino acids. While specific experimental data is sparse, established analytical techniques provide a clear framework for the comprehensive characterization of its isoelectric point, solubility, and stability. A thorough understanding of these properties is essential for its potential applications in drug development, as a research tool, or in various biotechnological processes. Further research is warranted to elucidate the specific biological functions of this dipeptide.

References

The Dipeptide Lys-Ala: A Technical Guide to its Biological Functions and Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Lys-Ala, composed of the essential amino acid lysine and the non-essential amino acid alanine, is a fascinating biomolecule with emerging yet underexplored biological significance. While extensive research has focused on its constituent amino acids, the dipeptide itself presents unique physiological properties. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, potential biological functions, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers in biochemistry, pharmacology, and drug development, aiming to stimulate further investigation into the therapeutic and physiological potential of this compound.

Introduction

Dipeptides, the smallest protein fragments, are increasingly recognized for their diverse biological activities, which can differ significantly from their constituent amino acids. They can act as signaling molecules, enzyme modulators, and possess unique nutritional and pharmacokinetic properties. The dipeptide this compound, with its combination of a basic and a small, neutral amino acid, presents a unique chemical structure that suggests a range of potential biological interactions. This guide synthesizes the available scientific information on this compound to provide a detailed technical overview for the scientific community.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods, allowing for its production for research and potential therapeutic applications.

Chemical Synthesis: Merrifield Solid-Phase Synthesis

Merrifield's solid-phase peptide synthesis is a cornerstone of peptide chemistry and can be readily applied to produce this compound with high purity.[1][2] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Merrifield Synthesis of this compound [1][2]

  • Resin Preparation: Start with a suitable resin, such as a 2-chlorotrityl chloride resin.

  • First Amino Acid Attachment: Attach the first C-terminal amino acid, Fmoc-Ala-OH, to the resin. This is typically done in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of alanine using a solution of piperidine in dimethylformamide (DMF).

  • Second Amino Acid Coupling: Couple the second amino acid, Fmoc-Lys(Boc)-OH, to the deprotected alanine on the resin. This coupling step is facilitated by a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA.

  • Final Fmoc Deprotection: Remove the Fmoc group from the lysine residue.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group (Boc from lysine) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude this compound dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized dipeptide using mass spectrometry and NMR spectroscopy.

Merrifield_Synthesis_Lys_Ala Resin Resin Ala_Resin Fmoc-Ala-Resin Resin->Ala_Resin 1. Attach Fmoc-Ala-OH Deprot_Ala_Resin H-Ala-Resin Ala_Resin->Deprot_Ala_Resin 2. Fmoc Deprotection Lys_Ala_Resin Fmoc-Lys(Boc)-Ala-Resin Deprot_Ala_Resin->Lys_Ala_Resin 3. Couple Fmoc-Lys(Boc)-OH Deprot_Lys_Ala_Resin H-Lys(Boc)-Ala-Resin Lys_Ala_Resin->Deprot_Lys_Ala_Resin 4. Fmoc Deprotection Lys_Ala This compound Deprot_Lys_Ala_Resin->Lys_Ala 5. Cleavage & Deprotection

Figure 1: Merrifield solid-phase synthesis workflow for this compound.
Enzymatic Synthesis

Enzymatic synthesis offers a green and stereospecific alternative to chemical methods. The protease papain has been shown to catalyze the formation of oligo(Lys-co-Ala), suggesting its utility for this compound dipeptide synthesis.[3]

Experimental Protocol: Papain-Catalyzed Synthesis of Oligo(Lys-co-Ala) [3]

  • Enzyme Activation: Activate papain with a reducing agent like L-cysteine in a suitable buffer (e.g., citrate-phosphate buffer, pH 4.5).

  • Substrate Preparation: Prepare solutions of the amino acid esters, L-lysine ethyl ester (Lys-OEt) and L-alanine ethyl ester (Ala-OEt).

  • Reaction Initiation: Add the activated papain to a solution containing the amino acid ester substrates. The reaction is typically carried out in an aqueous-organic solvent mixture to shift the equilibrium towards synthesis.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the consumption of substrates or the formation of the dipeptide using techniques like HPLC.

  • Product Isolation and Purification: Stop the reaction and isolate the this compound dipeptide from the reaction mixture, followed by purification using chromatographic methods.

Enzymatic_Synthesis_Lys_Ala Lys_OEt L-Lysine Ethyl Ester Papain Activated Papain Lys_OEt->Papain Ala_OEt L-Alanine Ethyl Ester Ala_OEt->Papain Lys_Ala This compound Papain->Lys_Ala Peptide Bond Formation

Figure 2: Enzymatic synthesis of this compound using papain.

Biological Functions and Roles of this compound

The specific biological functions of the free dipeptide this compound are not yet extensively characterized. However, based on its properties as a marine metabolite and studies on related dipeptides, several potential roles can be hypothesized.

Ala-Lys as a Marine Metabolite

Ala-Lys has been identified as a marine metabolite, suggesting it may play a role in the physiology of marine organisms.[1] Dipeptides in marine invertebrates can function as osmolytes, helping to maintain cellular osmotic balance in fluctuating salinity environments. They can also be involved in energy metabolism and as precursors for other biomolecules. Further research is needed to elucidate the specific function of Ala-Lys in the marine organisms in which it is found.

Transport and Absorption

The absorption of di- and tripeptides in the intestine is primarily mediated by the peptide transporter 1 (PEPT1). While direct transport data for this compound is scarce, studies using a fluorescently labeled analog, D-Ala-Lys-AMCA, provide valuable insights into its potential interaction with peptide transporters.[4]

Table 1: Kinetic Parameters for D-Ala-Lys-AMCA Transport [4]

TransporterCell SystemKm (µM)Vmax (ΔF/min/mg protein)
PEPT1BBMV-OC783.7 ± 115.72191.2 ± 133.9
PEPT2BBMV-OM93.6 ± 21.9935.8 ± 50.2
BBMV-OC: Brush border membrane vesicles from the outer cortex (representing PEPT1). BBMV-OM: Brush border membrane vesicles from the outer medulla (representing PEPT2). ΔF: Change in fluorescence.

The data indicates that the D-Ala-Lys analog is a substrate for both PEPT1 and PEPT2, with higher affinity for PEPT2. This suggests that this compound is likely absorbed in the intestine and reabsorbed in the kidneys via these transporters.

Experimental Protocol: PEPT1 Inhibitor Screening Assay using D-Ala-Lys-AMCA [4]

  • Cell Culture: Culture PEPT1-expressing cells (e.g., Caco-2) to confluence on permeable supports.

  • Preparation of Solutions: Prepare a buffered solution (pH 6.0) containing D-Ala-Lys-AMCA and various concentrations of a test inhibitor.

  • Uptake Assay: Incubate the cells with the D-Ala-Lys-AMCA solution, with and without the inhibitor, for a defined period.

  • Fluorescence Measurement: Wash the cells to remove extracellular substrate and measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of uptake and determine the inhibitory potency (e.g., IC50) of the test compound.

PEPT1_Inhibitor_Assay cluster_workflow Experimental Workflow Start Seed PEPT1-expressing cells Culture Culture to confluence Start->Culture Prepare Prepare D-Ala-Lys-AMCA and inhibitor solutions Culture->Prepare Incubate Incubate cells with solutions Prepare->Incubate Wash Wash cells Incubate->Wash Measure Measure intracellular fluorescence Wash->Measure Analyze Calculate IC50 Measure->Analyze

Figure 3: Workflow for a PEPT1 inhibitor screening assay.
Potential for Enzymatic Degradation

Dipeptides are typically hydrolyzed into their constituent amino acids by peptidases. Dipeptidyl peptidase IV (DPP-IV) is a key enzyme that cleaves dipeptides with an N-terminal penultimate proline or alanine.[4] This suggests that this compound could be a substrate for DPP-IV, leading to its degradation in vivo. The susceptibility of this compound to hydrolysis by various peptidases would be a critical determinant of its bioavailability and biological activity.

Lys_Ala_Degradation Lys_Ala This compound DPP_IV Dipeptidyl Peptidase IV (Potential) Lys_Ala->DPP_IV Lys Lysine DPP_IV->Lys Hydrolysis Ala Alanine DPP_IV->Ala Hydrolysis

Figure 4: Hypothesized degradation of this compound by DPP-IV.
Nutritional Roles

This compound can serve as a source of the essential amino acid lysine. Studies have utilized this compound in dietary supplements for animal nutrition research to determine lysine requirements, indicating its bioavailability and utility as a lysine source.[5] The use of dipeptides in nutritional formulations can sometimes offer advantages over free amino acids in terms of stability and absorption.

Analytical Methodologies

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Quantification of this compound [3]

  • Sample Preparation: Precipitate proteins from the biological sample (e.g., plasma, tissue homogenate) using a suitable solvent like acetonitrile. Centrifuge to remove the precipitated proteins.

  • Chromatographic Separation: Inject the supernatant onto a hydrophilic interaction liquid chromatography (HILIC) column. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound for sensitive and specific detection.

  • Quantification: Use a stable isotope-labeled internal standard of this compound to correct for matrix effects and variations in instrument response. Generate a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

Table 2: Representative LC-MS/MS Parameters for Amino Acid and Dipeptide Analysis

ParameterSetting
LC ColumnHILIC column
Mobile Phase AAqueous buffer (e.g., 10 mM ammonium formate)
Mobile Phase BAcetonitrile
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Hypothetical)Precursor ion (m/z of this compound) -> Product ion

Potential Applications in Drug Development

While direct pharmacological applications of this compound have not been extensively explored, its properties suggest several avenues for future research in drug development:

  • Drug Delivery: The recognition of the Ala-Lys motif by peptide transporters could be exploited for the targeted delivery of drugs to tissues expressing these transporters.

  • Nutraceuticals: As a bioavailable source of lysine, this compound could be formulated into specialized nutritional products for conditions requiring lysine supplementation.

  • Enzyme Inhibition Studies: this compound and its derivatives could be investigated as potential inhibitors of peptidases or other enzymes involved in peptide metabolism.

Conclusion and Future Directions

The dipeptide this compound remains a relatively understudied biomolecule with significant potential. While methods for its synthesis and analysis are established, a deeper understanding of its specific biological functions is needed. Future research should focus on:

  • Elucidating its precise role as a marine metabolite.

  • Characterizing its transport kinetics and metabolism in vivo.

  • Investigating its potential signaling and regulatory functions.

  • Exploring its pharmacological and nutritional applications.

This technical guide provides a foundation for researchers to build upon, with the aim of unlocking the full potential of the this compound dipeptide in health and disease.

References

The Natural Occurrence and Putative Biological Roles of Lysyl-Alanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the dipeptide lysyl-alanine. It is intended for researchers, scientists, and drug development professionals interested in the natural occurrence, metabolism, and potential biological significance of this molecule. While direct research on lysyl-alanine is limited, this document synthesizes available information on its formation, transport, and analytical detection. It also presents hypothetical signaling pathways and discusses its potential, yet underexplored, roles in biological systems. This guide highlights the significant gaps in our knowledge and aims to stimulate further investigation into the functions of this simple but potentially important dipeptide.

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their diverse biological activities beyond their basic role as intermediates in protein metabolism. Lysyl-alanine (Lys-Ala) is a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-alanine. It is formed as an incomplete breakdown product of protein digestion and catabolism[1]. While the physiological roles of its constituent amino acids are well-established, the specific functions of the dipeptide lysyl-alanine remain largely uncharacterized. This guide aims to consolidate the existing, albeit limited, knowledge on lysyl-alanine and provide a framework for future research.

It is crucial to distinguish lysyl-alanine from lysinoalanine, a structurally different and nephrotoxic compound formed in proteins during alkali and heat treatment of food[2]. This document focuses exclusively on the naturally occurring dipeptide, L-lysyl-L-alanine.

Natural Occurrence and Metabolism

The primary source of lysyl-alanine in biological systems is the enzymatic hydrolysis of dietary and endogenous proteins. During digestion, proteases and peptidases break down proteins into smaller peptides and free amino acids. Dipeptides like lysyl-alanine are intermediates in this process.

Biosynthesis and Degradation

Lysyl-alanine is not synthesized de novo as a signaling molecule via a specific enzymatic pathway. Instead, its formation is a consequence of proteolysis. Once formed, it can be either absorbed into cells or further hydrolyzed into its constituent amino acids, lysine and alanine, by dipeptidases located on the brush border of the intestine or within various cells.

Protein Dietary/Endogenous Proteins Proteolysis Proteolysis (Proteases, Peptidases) Protein->Proteolysis LysAla Lysyl-Alanine (Dipeptide) Proteolysis->LysAla Dipeptidases Dipeptidases LysAla->Dipeptidases AminoAcids Free Amino Acids (Lysine, Alanine) Dipeptidases->AminoAcids cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte LysAla_lumen Lysyl-Alanine PEPT1 PEPT1 Transporter LysAla_lumen->PEPT1 H+ symport LysAla_cell Lysyl-Alanine PEPT1->LysAla_cell Dipeptidase Cytosolic Dipeptidase LysAla_cell->Dipeptidase AminoAcids Lysine + Alanine Dipeptidase->AminoAcids LysAla_ext Extracellular Lysyl-Alanine PEPT Peptide Transporter (e.g., PEPT2) LysAla_ext->PEPT LysAla_int Intracellular Lysyl-Alanine PEPT->LysAla_int Dipeptidase Cytosolic Dipeptidase LysAla_int->Dipeptidase Lysine Lysine Dipeptidase->Lysine Alanine Alanine Dipeptidase->Alanine mTOR mTOR Pathway Lysine->mTOR Metabolism Cellular Metabolism Alanine->Metabolism ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis CellGrowth Cell Growth mTOR->CellGrowth Energy Energy Production Metabolism->Energy Sample Biological Sample Extraction Extraction & Protein Precipitation Sample->Extraction LC LC Separation (e.g., C18 column) Extraction->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Analysis & Quantification MS->Data

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lys-Ala

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of the dipeptide Lys-Ala, intended for researchers, scientists, and professionals in drug development. The guide details its chemical composition, three-dimensional arrangement, and methods for its synthesis and characterization.

Introduction to this compound

This compound, systematically named (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid, is a dipeptide composed of the amino acids L-lysine and L-alanine linked by a peptide bond.[1] Its molecular formula is C9H19N3O3, and it has a molecular weight of 217.27 g/mol .[1] The structure and properties of this dipeptide are of interest in various fields of biochemical and pharmaceutical research.

Chemical Structure

The chemical structure of this compound is defined by the covalent linkage of L-lysine and L-alanine. The peptide bond is formed between the carboxylic acid group of L-lysine and the amino group of L-alanine.[1]

Lys_Ala_Structure cluster_lysine L-Lysine Residue cluster_alanine L-Alanine Residue Lys_NH2 H₂N- Lys_CH -CH- Lys_NH2->Lys_CH Lys_Side - (CH₂)₄-NH₂ Lys_CH->Lys_Side Lys_CO -C=O Lys_CH->Lys_CO Ala_NH -NH- Lys_CO->Ala_NH Peptide Bond Ala_CH -CH- Ala_NH->Ala_CH Ala_Side -CH₃ Ala_CH->Ala_Side Ala_COOH -COOH Ala_CH->Ala_COOH SPPS_Workflow Resin 1. Start with Fmoc-Ala-Wang Resin Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 3. Wash with DMF Deprotection1->Wash1 Coupling 4. Couple Fmoc-Lys(Boc)-OH (HBTU/HOBt, DIPEA in DMF) Wash1->Coupling Wash2 5. Wash with DMF Coupling->Wash2 Cleavage 6. Cleave from Resin and Remove Side-Chain Protection (TFA/H₂O/TIS) Wash2->Cleavage Purification 7. Purify by RP-HPLC Cleavage->Purification Characterization 8. Characterize (Mass Spec, NMR) Purification->Characterization Structure_Spectra_Relationship cluster_data Spectral & Structural Data Peptide Peptide Structure (this compound) NMR NMR Spectroscopy Peptide->NMR analysis by MS Mass Spectrometry Peptide->MS analysis by Xray X-ray Crystallography Peptide->Xray analysis by NMR_Data Chemical Shifts Coupling Constants NOEs NMR->NMR_Data yields MS_Data Molecular Weight Sequence MS->MS_Data yields Xray_Data 3D Atomic Coordinates Bond Lengths & Angles Xray->Xray_Data yields NMR_Data->Peptide elucidates MS_Data->Peptide confirms Xray_Data->Peptide determines

References

Enzymatic Synthesis of Lysyl-Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide lysyl-alanine, composed of the essential amino acid L-lysine and the non-essential amino acid L-alanine, holds potential in various biomedical and pharmaceutical applications. Its synthesis through enzymatic routes offers a green and stereospecific alternative to traditional chemical methods, which often involve harsh conditions and the need for extensive protecting group chemistry. This technical guide provides an in-depth overview of the enzymatic synthesis of lysyl-alanine, focusing on the well-documented papain-catalyzed pathway.

Enzymatic Synthesis Pathways

While several proteases can be employed for peptide synthesis, papain, a cysteine protease from Carica papaya, has been effectively utilized for the synthesis of lysine and alanine-containing oligopeptides. The chemoenzymatic approach using activated amino acid esters is a common strategy. In this kinetically controlled synthesis, the enzyme catalyzes the aminolysis of an amino acid ester (the acyl donor) by another amino acid (the nucleophile).

Other potential enzymatic routes could involve thermolysin, aminopeptidases, or carboxypeptidase Y. For instance, aminopeptidases can synthesize dipeptides using a free amino acid as the acyl donor and an aminoacyl methyl ester as the acyl acceptor in an organic solvent.[1] Carboxypeptidase Y can be used for the condensation of amino acid esters and amides to form dipeptide amides.[2] However, specific applications of these enzymes for lysyl-alanine synthesis are less documented compared to papain-based methods.

Papain-Catalyzed Synthesis

Papain is a robust and readily available enzyme that can catalyze the formation of peptide bonds under mild conditions. The synthesis of oligo(L-lysine-co-L-alanine) has been achieved with high efficiency using activated papain.[3]

Quantitative Data on Papain-Catalyzed Synthesis

The following table summarizes the quantitative data available for the papain-catalyzed synthesis of lysine-alanine oligopeptides. It is important to note that much of the detailed quantitative research has focused on the synthesis of block co-oligopeptides rather than the simple dipeptide.

EnzymeAcyl DonorNucleophileSolvent SystemTemperature (°C)pHReaction Time (min)Yield (%)Reference
Activated PapainL-Lysine Ethyl EsterL-Alanine Ethyl EsterPhosphate Buffer (1.0 M)408.030> 40[3]
PapainL-Lysine Ethyl Ester-Acetonitrile/WaterRoom Temp.-24 h~73 (oligomerization)
PapainN-protected Amino Acid EstersAmino Acid AmidesAqueous/OrganicVarious8.0VariousVaries[4]

Experimental Protocols

Papain Activation

Papain, a cysteine protease, often requires activation to ensure the active site thiol group is in its reduced state.[5][6]

Materials:

  • Papain (from Carica papaya latex)

  • L-cysteine

  • EDTA

  • Phosphate buffer (e.g., 1 M, pH 8.0)

Procedure:

  • Suspend papain in the desired buffer (e.g., phosphate buffer).

  • Add L-cysteine to a final concentration of approximately 5 mM.

  • Add EDTA to chelate any inhibitory metal ions.

  • Incubate the solution under gentle agitation for a short period (e.g., 15-30 minutes) at room temperature before initiating the synthesis reaction.

Chemoenzymatic Synthesis of Oligo(Lys-b-Ala) using Papain

This protocol is adapted from the synthesis of diblock co-oligopeptides of L-lysine and L-alanine.[3]

Materials:

  • L-Lysine ethyl ester dihydrochloride (Lys-Et·2HCl)

  • L-Alanine ethyl ester hydrochloride (Ala-Et·HCl)

  • Activated papain solution (e.g., 50 mg/mL)

  • Phosphate buffer (1.0 M, pH 8.0)

  • 1 M NaOH for pH adjustment

Procedure:

  • Dissolve Lys-Et·2HCl in 1.0 M phosphate buffer in a reaction vessel.

  • Adjust the pH of the solution to 8.0 using 1 M NaOH.

  • Initiate the reaction by adding the activated papain solution. The final concentration of the monomer is typically around 1.0 M, and the papain concentration is around 50 mg/mL.[7]

  • Allow the reaction to proceed at 40°C with stirring for 15 minutes.

  • Add Ala-Et·HCl to the reaction mixture and continue the reaction for another 15 minutes.

  • Stop the reaction, for example, by heating to denature the enzyme.

  • Collect the precipitated product by centrifugation.

  • Wash the product with deionized water and lyophilize to obtain the dry oligo(Lys-b-Ala).

Product Characterization

1. 1H NMR Spectroscopy:

  • Dissolve the purified product in a suitable solvent (e.g., D2O).

  • Acquire the 1H NMR spectrum.

  • The spectrum should show characteristic peaks for the lysine and alanine residues. For example, the α-CH protons of alanine and lysine will appear at distinct chemical shifts. The formation of the peptide bond will result in a downfield shift of the α-CH proton of the N-terminal residue and an upfield shift of the α-CH proton of the C-terminal residue compared to the free amino acids.

2. MALDI-TOF Mass Spectrometry:

  • Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, HCCA) on a MALDI target plate.[8]

  • Acquire the mass spectrum in positive ion reflector mode.

  • The spectrum should show a molecular ion peak corresponding to the mass of lysyl-alanine ([M+H]+ at m/z 218.14).

Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Lys_Et L-Lysine Ethyl Ester (Acyl Donor) Reaction_Vessel Reaction Vessel (pH 8.0, 40°C) Lys_Et->Reaction_Vessel Add Ala L-Alanine (Nucleophile) Ala->Reaction_Vessel Add Papain Activated Papain Papain->Reaction_Vessel Catalyzes Purification Purification (Centrifugation, Washing) Reaction_Vessel->Purification Product NMR 1H NMR Purification->NMR Characterize MS MALDI-TOF-MS Purification->MS Characterize

Caption: General workflow for the enzymatic synthesis of lysyl-alanine.

Papain-Catalyzed Peptide Bond Formation

Papain_Mechanism cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase E_S Enzyme-Substrate Complex (Papain + Lys-Et) Acyl_E Acyl-Enzyme Intermediate (Papain-Lys) E_S->Acyl_E Ethanol released Ternary_Complex Ternary Complex (Acyl-Enzyme + Ala) Acyl_E->Ternary_Complex Binds Nucleophile Alanine (Nucleophile) Nucleophile->Ternary_Complex Binds Product_Release Product Release Ternary_Complex->Product_Release Peptide bond forms Product_Release->E_S Regenerated Enzyme Dipeptide Dipeptide Product_Release->Dipeptide Lysyl-Alanine

Caption: Simplified mechanism of papain-catalyzed peptide bond formation.

References

Spectroscopic Profile of Lysyl-Alanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the dipeptide lysyl-alanine (Lys-Ala). This guide provides detailed experimental protocols and data interpretation for scientists and professionals in drug development and biochemical research.

The dipeptide lysyl-alanine, composed of the essential amino acid lysine and the non-essential amino acid alanine, serves as a fundamental building block for numerous proteins and peptides. Its structural and chemical properties are of significant interest in various fields, including biochemistry, pharmacology, and materials science. A thorough spectroscopic characterization is paramount for its identification, purity assessment, and for studying its interactions in more complex systems. This technical guide presents a comprehensive overview of the spectroscopic data for lysyl-alanine obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of lysyl-alanine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of lysyl-alanine is characterized by signals corresponding to the protons of the lysine and alanine residues. The chemical shifts are influenced by the peptide bond and the electronic environment of neighboring atoms. The following table summarizes the predicted chemical shifts for lysyl-alanine in a neutral aqueous solution (D₂O).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Alanine-Hα ~4.1 - 4.3Quartet (q)Coupled to the three methyl protons.
Alanine-Hβ (CH₃) ~1.4 - 1.5Doublet (d)Coupled to the α-proton.
Lysine-Hα ~3.7 - 3.9Triplet (t)Coupled to the adjacent methylene protons.
Lysine-Hβ (CH₂) ~1.8 - 2.0Multiplet (m)
Lysine-Hγ (CH₂) ~1.4 - 1.6Multiplet (m)
Lysine-Hδ (CH₂) ~1.6 - 1.8Multiplet (m)
Lysine-Hε (CH₂) ~2.9 - 3.1Triplet (t)Adjacent to the terminal amino group.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of lysyl-alanine. The predicted chemical shifts are presented in the table below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Alanine-Cα ~50 - 53
Alanine-Cβ (CH₃) ~17 - 20
Alanine-C' (Carbonyl) ~175 - 178
Lysine-Cα ~54 - 57
Lysine-Cβ ~30 - 33
Lysine-Cγ ~22 - 25
Lysine-Cδ ~27 - 30
Lysine-Cε ~40 - 43
Lysine-C' (Carbonyl) ~173 - 176

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in lysyl-alanine. The spectrum is dominated by characteristic absorption bands of the peptide bond, as well as the amino and carboxyl groups.

Characteristic IR Absorption Bands

The following table lists the key IR absorption bands expected for lysyl-alanine.

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
N-H Stretch (Amine & Amide) 3200 - 3400Strong, Broad
C-H Stretch (Aliphatic) 2850 - 3000Medium
C=O Stretch (Amide I) 1630 - 1680Strong
N-H Bend (Amide II) 1510 - 1580Strong
C=O Stretch (Carboxylic Acid) 1700 - 1730Strong
N-H Bend (Amine) 1580 - 1650Medium
C-N Stretch (Amide III) 1230 - 1300Medium

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of lysyl-alanine and to elucidate its structure through fragmentation analysis. Electrospray ionization (ESI) is a common technique for analyzing peptides.

Mass Spectrometry Data
Parameter Value Source
Molecular Formula C₉H₁₉N₃O₃PubChem[1]
Molecular Weight 217.27 g/mol PubChem[1]
Monoisotopic Mass 217.142641 g/mol PubChem[1]
Precursor Ion [M+H]⁺ (m/z) 218.1499PubChem[1]
MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion of lysyl-alanine results in characteristic fragment ions, primarily from cleavage of the peptide bond. The major expected fragment ions are listed below.

Fragment Ion m/z (calculated) Description
b₂ 147.1134Cleavage of the peptide bond, retaining the charge on the N-terminal lysine fragment.
y₁ 90.0555Cleavage of the peptide bond, retaining the charge on the C-terminal alanine fragment.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of lysyl-alanine are provided below.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of high-purity lysyl-alanine in 0.5-0.7 mL of deuterium oxide (D₂O).

  • For pH-dependent studies, adjust the pH using dilute DCl or NaOD.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 2 seconds, and 16-64 scans.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is used to simplify the spectrum.

IR Spectroscopy (ATR-FTIR)

Sample Preparation:

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of solid lysyl-alanine powder directly onto the ATR crystal to ensure full coverage of the crystal surface.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of lysyl-alanine at a concentration of 1 mg/mL in a 50:50 mixture of water and a suitable organic solvent (e.g., acetonitrile or methanol).

  • Add a small amount of a weak acid, such as 0.1% formic acid, to promote protonation and the formation of [M+H]⁺ ions.

  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition:

  • Full Scan MS: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode over a mass range of m/z 100-500.

  • MS/MS: Select the [M+H]⁺ ion (m/z 218.1) for collision-induced dissociation (CID). Vary the collision energy to optimize the fragmentation pattern and observe the characteristic b and y ions.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of lysyl-alanine.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_interpretation Data Interpretation & Reporting LysAla Lysyl-Alanine Sample NMR_Prep Dissolve in D2O LysAla->NMR_Prep IR_Prep Place on ATR Crystal LysAla->IR_Prep MS_Prep Prepare Solution with Acid LysAla->MS_Prep NMR_Acq 1H & 13C NMR Acquisition NMR_Prep->NMR_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data Interpretation Structural Elucidation & Purity Assessment NMR_Data->Interpretation IR_Acq FT-IR Data Acquisition IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data IR_Data->Interpretation MS_Acq ESI-MS & MS/MS Acquisition MS_Prep->MS_Acq MS_Data Mass Spectra MS_Acq->MS_Data MS_Data->Interpretation Report Technical Guide / Whitepaper Interpretation->Report

References

In Silico Prediction of Lys-Ala Molecular Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Lys-Ala (Lysyl-Alanine) is a fundamental building block of proteins and bioactive peptides. The prediction of its molecular properties through computational, or in silico, methods is a critical component of modern drug discovery and development. By simulating and predicting the behavior of this compound, researchers can gain insights into its potential therapeutic applications, optimize its characteristics for specific targets, and reduce the time and cost associated with experimental screening. This technical guide provides a comprehensive overview of the methodologies used for the in silico prediction of this compound's molecular properties, including its physicochemical characteristics, binding affinity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Physicochemical Properties of this compound

The foundational step in the in silico analysis of any molecule is the determination of its physicochemical properties. These properties govern the molecule's behavior in biological systems and are crucial for predicting its pharmacokinetic and pharmacodynamic profiles. Key physicochemical properties for this compound are summarized in the table below.

PropertyPredicted Value (this compound)Predicted Value (Ala-Lys)Data Source
Molecular Formula C9H19N3O3C9H19N3O3--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 217.27 g/mol 217.27 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
XLogP3-AA -3.5-3.5--INVALID-LINK--[1], --INVALID-LINK--[2]
Hydrogen Bond Donor Count 44--INVALID-LINK--[1], --INVALID-LINK--[2]
Hydrogen Bond Acceptor Count 55--INVALID-LINK--[1], --INVALID-LINK--[2]
Rotatable Bond Count 77--INVALID-LINK--[1], --INVALID-LINK--[2]
Exact Mass 217.14264148 Da217.14264148 Da--INVALID-LINK--[1], --INVALID-LINK--[2]
Topological Polar Surface Area 118 Ų118 Ų--INVALID-LINK--[1], --INVALID-LINK--[2]

In Silico Prediction Workflow

The prediction of this compound's molecular properties follows a structured workflow that integrates various computational tools and methodologies. This workflow allows for a comprehensive evaluation of the dipeptide's potential as a therapeutic agent.

cluster_input Input Data cluster_prediction In Silico Prediction cluster_methods Methodologies cluster_output Output & Validation input_structure This compound 2D/3D Structure physicochemical Physicochemical Properties input_structure->physicochemical binding_affinity Binding Affinity Prediction input_structure->binding_affinity admet ADMET Prediction input_structure->admet data_analysis Data Analysis & Interpretation physicochemical->data_analysis binding_affinity->data_analysis admet->data_analysis qsar QSAR Modeling qsar->physicochemical docking Molecular Docking docking->binding_affinity md_sim Molecular Dynamics md_sim->binding_affinity ml Machine Learning ml->admet experimental_validation Experimental Validation data_analysis->experimental_validation

A generalized workflow for the in silico prediction of this compound molecular properties.

Binding Affinity Prediction

A critical aspect of drug development is understanding how a molecule interacts with its biological target. In silico methods for predicting the binding affinity of this compound to a protein target are essential for identifying potential therapeutic applications.

Methodologies:

  • Molecular Docking: This method predicts the preferred orientation of this compound when bound to a target protein. It involves sampling a large number of possible conformations and orientations of the dipeptide in the protein's binding site and scoring them based on a force field.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic and detailed view of the binding process. By simulating the movement of atoms over time, MD can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity. For this compound, a QSAR model could be developed to predict its binding affinity to a specific class of proteins based on its physicochemical properties.

ADMET Prediction

Predicting the ADMET properties of a drug candidate is crucial for assessing its safety and efficacy. In silico ADMET prediction tools can provide early warnings of potential liabilities, allowing for the modification of the molecule to improve its pharmacokinetic profile.

Predicted ADMET Properties of this compound:

ADMET PropertyPredictionRationale/Method
Absorption HighSmall size and presence of polar groups suggest good solubility and potential for absorption via peptide transporters.
Distribution Likely confined to extracellular spaceHigh polarity (low XLogP3) suggests limited ability to cross cell membranes passively.
Metabolism Susceptible to peptidasesAs a dipeptide, it is likely to be hydrolyzed by peptidases in the blood and tissues.
Excretion Likely renal excretionSmall, water-soluble molecules are typically cleared by the kidneys.
Toxicity LowComposed of naturally occurring amino acids, suggesting a low likelihood of inherent toxicity.

Experimental Protocols

In silico predictions must be validated through experimental testing. The following are key experimental protocols for validating the predicted properties of this compound.

Binding Affinity Determination:

  • Isothermal Titration Calorimetry (ITC):

    • Prepare a solution of the target protein in a suitable buffer.

    • Prepare a solution of this compound in the same buffer.

    • Fill the ITC sample cell with the protein solution and the injection syringe with the this compound solution.

    • Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.

    • Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

  • Surface Plasmon Resonance (SPR):

    • Immobilize the target protein on a sensor chip.

    • Flow a series of concentrations of this compound over the sensor chip.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of this compound bound to the protein.

    • Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the binding affinity (Kd).

Solubility and Permeability Assays:

  • Kinetic Solubility Assay:

    • Prepare a stock solution of this compound in DMSO.

    • Add the stock solution to an aqueous buffer at various concentrations.

    • Incubate the solutions and then measure the amount of precipitate formed using nephelometry or UV/Vis spectroscopy.

    • The kinetic solubility is the concentration at which precipitation is first observed.

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Prepare a donor plate with a solution of this compound in a suitable buffer.

    • Prepare an acceptor plate with a buffer solution.

    • Place a filter plate coated with an artificial membrane between the donor and acceptor plates.

    • Incubate the plate sandwich and then measure the concentration of this compound in both the donor and acceptor wells.

    • Calculate the permeability coefficient (Pe).

Potential Biological Role and Signaling Pathway Involvement

While the direct signaling role of the this compound dipeptide is not extensively characterized, the metabolic state of amino acids, including lysine, is known to be sensed by cellular machinery that regulates growth and proliferation. The mTOR (mammalian target of rapamycin) signaling pathway is a key regulator of cell growth and is sensitive to amino acid availability. Studies on the related Lys-Lys dipeptide have suggested its involvement in molecular pathways related to immune function, proliferation, and apoptosis, and that it can serve as a source of lysine, thereby influencing the mTOR pathway.[3][4][5]

The following diagram illustrates a potential mechanism by which this compound, as a source of lysine, could influence the mTOR signaling pathway.

cluster_extracellular Extracellular Space cluster_cell Cellular Environment lys_ala This compound Dipeptide transporter Peptide Transporter (e.g., PEPT1) lys_ala->transporter Uptake lysosome Lysosome transporter->lysosome Transport intracellular_lys Intracellular Lysine lysosome->intracellular_lys Hydrolysis mTORC1 mTORC1 intracellular_lys->mTORC1 Activation cell_growth Cell Growth & Proliferation mTORC1->cell_growth Promotes autophagy Autophagy mTORC1->autophagy Inhibits

A potential signaling pathway influenced by this compound via mTORC1 activation.

Conclusion

The in silico prediction of this compound's molecular properties is a powerful approach for accelerating research and development in the fields of medicinal chemistry and drug discovery. By leveraging a combination of computational tools and methodologies, researchers can efficiently screen and prioritize peptide candidates, optimize their properties, and gain valuable insights into their potential biological activities. While in silico predictions provide a strong foundation, experimental validation remains a critical step in the drug development pipeline to confirm the computational findings and ensure the safety and efficacy of new therapeutic agents.

References

The Dawn of a Dipeptide: Unearthing the Historical Discovery and Initial Research on Lysyl-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the foundational research of the dipeptide lysyl-alanine reveals a story intertwined with the broader advancements in peptide chemistry and biochemistry. While a singular "discovery" moment is not prominently documented in historical scientific literature, its existence and basic properties were established through the pioneering work on peptide synthesis and characterization that burgeoned in the mid-20th century. This technical guide illuminates the early scientific endeavors that laid the groundwork for our current understanding of this simple yet significant biomolecule.

Context: The Rise of Peptide Chemistry

The early to mid-1900s marked a period of intense investigation into the structure and function of proteins. Scientists recognized that these complex macromolecules were polymers of amino acids linked by peptide bonds. This realization spurred a critical need to synthesize smaller, defined peptide fragments to understand the nature of the peptide bond, develop methods for sequence determination, and study the biological activities of these molecules. It is within this vibrant scientific landscape that the synthesis and initial characterization of simple dipeptides like lysyl-alanine would have emerged, not as a standalone discovery, but as a fundamental building block in the nascent field of peptide chemistry.

Early Synthesis and Physicochemical Characterization

While specific first-synthesis reports for lysyl-alanine are not readily found, its creation would have been an early application of established peptide synthesis methodologies. The foundational techniques developed by pioneers like Emil Fischer and later refined by others provided the chemical tools necessary to link a lysine and an alanine residue.

Probable Early Synthesis Methodologies

The initial synthesis of lysyl-alanine would have likely followed the classical solution-phase peptide synthesis approach. This multi-step process, while laborious by modern standards, was the cornerstone of peptide chemistry for decades.

Experimental Protocol: Classical Solution-Phase Synthesis of Lysyl-Alanine (A Representative, Historically Plausible Method)

  • Protection of Functional Groups: The α-amino group and the ε-amino group of a lysine derivative would be protected using protecting groups such as the carbobenzoxy (Cbz) or tosyl (Tos) group. The carboxyl group of alanine would be protected as an ester (e.g., methyl or ethyl ester).

  • Peptide Bond Formation: The protected lysine's free carboxyl group would be activated, likely using an activating agent like a carbodiimide (e.g., dicyclohexylcarbodiimide - DCC), which was a significant innovation in the 1950s. This activated lysine would then be reacted with the deprotected α-amino group of the alanine ester to form the peptide bond.

  • Deprotection: The protecting groups on the newly formed dipeptide would be removed through specific chemical reactions, such as catalytic hydrogenation for the Cbz group or sodium in liquid ammonia for the Tosyl group, and saponification for the ester group, to yield the final lysyl-alanine dipeptide.

  • Purification: The final product would be purified using techniques available at the time, such as recrystallization or early forms of column chromatography.

Initial Physicochemical Characterization

Once synthesized, lysyl-alanine would have been subjected to the analytical techniques of the era to confirm its identity and purity.

PropertyProbable Early Method of Determination
Molecular Formula Elemental Analysis (combustion analysis for C, H, N)
Molecular Weight Titration, Osmometry, or inferred from elemental analysis
Amino Acid Composition Acid hydrolysis followed by paper chromatography or early ion-exchange chromatography, with ninhydrin for visualization.
Purity Paper chromatography, melting point determination.

Early Biochemical and Biological Investigations

The initial research on simple dipeptides like lysyl-alanine was often aimed at understanding fundamental biochemical processes.

Susceptibility to Enzymatic Hydrolysis

A key area of early investigation was the susceptibility of synthetic peptides to enzymatic cleavage by peptidases. These studies were crucial for understanding the specificity of digestive enzymes and for elucidating the structure of proteins.

Experimental Protocol: In Vitro Enzymatic Hydrolysis of Lysyl-Alanine (A Representative, Historically Plausible Method)

  • Enzyme Preparation: A purified peptidase, such as trypsin (known to cleave at the carboxyl side of lysine and arginine) or a less specific exopeptidase, would be prepared from biological sources.

  • Incubation: A solution of synthetic lysyl-alanine of known concentration would be incubated with the enzyme under controlled conditions of pH, temperature, and time.

  • Reaction Monitoring: The progress of the hydrolysis would be monitored by taking aliquots at different time points and analyzing the disappearance of the dipeptide and the appearance of the constituent amino acids (lysine and alanine).

  • Analysis: The separation and quantification of the dipeptide and its hydrolysis products would have been achieved using paper chromatography or early amino acid analyzers. The rate of hydrolysis would provide information on the enzyme's specificity for the lysyl-alanine peptide bond.

Nutritional and Metabolic Studies

Early nutritional studies often employed simple dipeptides to investigate amino acid absorption and metabolism. These studies sought to determine if dipeptides could be utilized by the body as a source of essential amino acids. While specific historical data for lysyl-alanine is scarce, the general findings from this era indicated that many dipeptides are efficiently absorbed in the intestine and hydrolyzed to free amino acids within the enterocytes or in the bloodstream.

Logical Flow of Early Research

The initial scientific inquiry into a simple dipeptide like lysyl-alanine would have followed a logical progression, as depicted in the workflow diagram below. This process begins with the foundational step of chemical synthesis and moves towards understanding its biochemical behavior.

Early_Lysyl_Alanine_Research_Workflow cluster_synthesis Chemical Synthesis cluster_characterization Physicochemical Characterization cluster_biochemical Biochemical & Biological Studies Protect Protection of Amino Acid Functional Groups Activate Activation of Carboxyl Group Protect->Activate Couple Peptide Bond Formation (Coupling) Activate->Couple Deprotect Deprotection Couple->Deprotect Purify Purification Deprotect->Purify ElementalAnalysis Elemental Analysis Purify->ElementalAnalysis Chromatography Paper Chromatography Purify->Chromatography Hydrolysis Acid Hydrolysis & Amino Acid Analysis Purify->Hydrolysis EnzymeAssay Enzymatic Hydrolysis (e.g., by Peptidases) Purify->EnzymeAssay NutritionalStudy Nutritional/Metabolic Fate Purify->NutritionalStudy

A flowchart illustrating the logical progression of early research on lysyl-alanine.

Conclusion

The historical discovery and initial research on lysyl-alanine were not characterized by a single groundbreaking event but were rather an integral part of the systematic development of peptide chemistry and biochemistry. The ability to synthesize and purify this simple dipeptide allowed early researchers to probe the nature of the peptide bond, investigate the specificity of enzymes, and begin to unravel the complexities of protein digestion and amino acid metabolism. While the experimental techniques of the time were rudimentary by today's standards, the foundational knowledge gained from studying simple molecules like lysyl-alanine was instrumental in paving the way for the sophisticated drug development and molecular biology research of the modern era.

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Lys-Ala Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient and controlled assembly of amino acids into complex peptide chains. This application note provides a detailed protocol for the manual synthesis of the dipeptide Lys-Ala (Lysine-Alanine) utilizing the widely adopted Fmoc/tBu strategy. The synthesis commences with an Alanine-loaded Wang resin, followed by the coupling of a protected Lysine, and culminates in the cleavage of the dipeptide from the solid support. This protocol is intended to serve as a practical guide for researchers in academic and industrial settings.

Principle of the Method

The synthesis of this compound is performed on a solid support, specifically a pre-loaded Fmoc-Ala-Wang resin. The synthesis cycle involves the deprotection of the N-terminal Fmoc group of Alanine, followed by the coupling of the subsequent Fmoc-protected amino acid, Fmoc-Lys(Boc)-OH. The side chain of Lysine is protected by a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions. Upon completion of the synthesis, the dipeptide is cleaved from the resin, and the side-chain protecting group is simultaneously removed using a strong acidic solution.

Experimental Protocol

The following protocol outlines the manual synthesis of this compound dipeptide on a 0.1 mmol scale.

Resin Swelling
  • Weigh 250 mg of Fmoc-Ala-Wang resin (loading: 0.4 mmol/g) into a solid-phase synthesis vessel.

  • Add 5 mL of N,N-Dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection
  • To the swollen resin, add 5 mL of 20% (v/v) piperidine in DMF.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for an additional 10-15 minutes at room temperature to ensure complete Fmoc removal.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Coupling of Fmoc-Lys(Boc)-OH
  • In a separate vial, prepare the coupling solution by dissolving:

    • Fmoc-Lys(Boc)-OH (4 equivalents, 0.4 mmol, 187.4 mg)

    • HATU (3.9 equivalents, 0.39 mmol, 148.3 mg)

    • N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol, 139 µL)

  • in 2 mL of DMF. Pre-activate for 1-2 minutes.[2]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • To monitor the completion of the reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

Final Fmoc Deprotection
  • To the resin-bound dipeptide, add 5 mL of 20% (v/v) piperidine in DMF.

  • Agitate for 3 minutes, drain, and add a fresh 5 mL of the deprotection solution.

  • Agitate for another 10-15 minutes.

  • Drain the solution and wash the resin with DMF (5 x 5 mL), followed by DCM (3 x 5 mL).

Cleavage and Deprotection
  • Dry the resin under a high vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIPS) in a ratio of 95:2.5:2.5 (v/v/v).[3]

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.[3][4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to 40-50 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude this compound dipeptide under vacuum.

Data Presentation

Table 1: Reagents and Molar Equivalents for 0.1 mmol Synthesis

ReagentMolecular Weight ( g/mol )EquivalentsAmount
Fmoc-Ala-Wang Resin-1.0250 mg (at 0.4 mmol/g)
Fmoc-Lys(Boc)-OH468.544.0187.4 mg
HATU380.233.9148.3 mg
DIPEA129.248.0139 µL
Piperidine85.15-20% (v/v) in DMF
TFA114.02-95% (v/v) in cocktail
Water18.02-2.5% (v/v) in cocktail
TIPS158.36-2.5% (v/v) in cocktail

Table 2: Summary of Key Experimental Parameters

StepParameterValue
Resin SwellingTime30 - 60 minutes
Fmoc DeprotectionReagent20% Piperidine in DMF
Time3 min + 10-15 min
CouplingReagentFmoc-Lys(Boc)-OH/HATU/DIPEA
Time30 - 60 minutes
CleavageReagentTFA/Water/TIPS (95:2.5:2.5)
Time2 - 3 hours
Expected Purity (Crude)Purity Level>70%
Expected Yield (Crude)Yield RangeVaries, typically >60%

Visualizations

Solid-Phase Synthesis Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage Cleavage & Purification Resin Fmoc-Ala-Wang Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Couple Fmoc-Lys(Boc)-OH (HATU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleave from Resin (TFA/H2O/TIPS) Final_Deprotection->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify this compound Precipitation->Purification

Caption: Workflow for the solid-phase synthesis of this compound dipeptide.

Chemical Reaction Pathway

Reaction_Pathway Resin-Ala-Fmoc Resin-Ala-Fmoc Resin-Ala-NH2 Resin-Ala-NH2 Resin-Ala-Fmoc->Resin-Ala-NH2  20% Piperidine/DMF Resin-Ala-Lys(Boc)-Fmoc Resin-Ala-Lys(Boc)-Fmoc Resin-Ala-NH2->Resin-Ala-Lys(Boc)-Fmoc  HATU, DIPEA Fmoc-Lys(Boc)-OH Fmoc-Lys(Boc)-OH Fmoc-Lys(Boc)-OH->Resin-Ala-Lys(Boc)-Fmoc Resin-Ala-Lys(Boc)-NH2 Resin-Ala-Lys(Boc)-NH2 Resin-Ala-Lys(Boc)-Fmoc->Resin-Ala-Lys(Boc)-NH2  20% Piperidine/DMF This compound H-Lys-Ala-OH Resin-Ala-Lys(Boc)-NH2->this compound  TFA/H2O/TIPS

Caption: Chemical pathway for this compound dipeptide synthesis.

References

Application Notes and Protocols for the Chemo-enzymatic Synthesis of Lys-Ala for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide Lys-Ala, composed of L-lysine and L-alanine, is a promising biomolecule with potential applications in drug delivery, tissue engineering, and wound healing. Chemo-enzymatic peptide synthesis (CEPS) offers a green and efficient alternative to traditional chemical synthesis methods, minimizing the need for protecting groups and reducing the risk of racemization. This document provides detailed application notes and protocols for the chemo-enzymatic synthesis of this compound, primarily utilizing the protease papain, along with its potential biomedical applications.

Chemo-enzymatic Synthesis of this compound

The synthesis of this compound can be achieved through a kinetically controlled process catalyzed by papain. This involves the use of an activated acyl donor, typically an ester of one amino acid, and a nucleophile, the other amino acid.

Reaction Principle

The enzymatic synthesis of a dipeptide bond is the reverse of hydrolysis. By using an amino acid ester as the acyl donor, the reaction equilibrium is shifted towards synthesis. The enzyme, papain, facilitates the aminolysis of the ester bond by the amino group of the nucleophile amino acid, forming a new peptide bond.

Chemo_enzymatic_Synthesis cluster_inputs Reactants cluster_catalyst Enzyme cluster_outputs Products Lys_ester L-Lysine Ester (Acyl Donor) Enzyme_Substrate_Complex Enzyme-Acyl Intermediate Lys_ester->Enzyme_Substrate_Complex Acylation Ala L-Alanine (Nucleophile) Ala->Enzyme_Substrate_Complex Deacylation (Nucleophilic Attack) Papain Papain (Biocatalyst) Enzyme_Substrate_Complex->Papain Regeneration Lys_Ala This compound Dipeptide Enzyme_Substrate_Complex->Lys_Ala Alcohol Alcohol (Byproduct) Enzyme_Substrate_Complex->Alcohol

Experimental Protocols

Materials:

  • L-Lysine ethyl ester dihydrochloride

  • L-Alanine

  • Papain (from Carica papaya latex)

  • L-Cysteine

  • Ethylenediaminetetraacetic acid (EDTA)

  • Sodium phosphate buffer (1 M, pH 8.0)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Deionized water

Equipment:

  • pH meter

  • Stirred-tank reactor or shaker incubator

  • Centrifuge

  • Lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Protocol 1: Papain-Catalyzed Synthesis of this compound Dipeptide

This protocol is a generalized procedure and may require optimization for maximal yield and purity.

1. Activation of Papain: a. Dissolve papain in a minimal amount of deionized water. b. Add L-cysteine and EDTA to the papain solution to final concentrations of 25 mM and 2 mM, respectively. c. Incubate the solution at 37°C for 30 minutes to activate the enzyme.

2. Reaction Setup: a. In a temperature-controlled reactor, prepare a solution of L-Alanine in 1 M sodium phosphate buffer (pH 8.0). The concentration of L-Alanine can be varied, but a starting point of 0.5 M is recommended. b. Separately, dissolve L-Lysine ethyl ester dihydrochloride in the same buffer. c. Adjust the pH of both solutions to 8.0 using NaOH or HCl as needed.

3. Enzymatic Synthesis: a. Add the L-Lysine ethyl ester solution to the L-Alanine solution. A molar ratio of nucleophile (Alanine) to acyl donor (Lysine ester) of 5:1 is a good starting point to favor the synthesis reaction. b. Initiate the reaction by adding the activated papain solution to the amino acid mixture. A substrate to enzyme ratio of 100:1 (w/w) can be used initially. c. Maintain the reaction at 40°C with constant stirring for a duration of 2 to 24 hours. The reaction progress should be monitored by HPLC.

4. Reaction Termination and Product Purification: a. Terminate the reaction by heating the mixture to 90°C for 10 minutes to denature the papain. b. Centrifuge the reaction mixture to pellet the denatured enzyme and any precipitate. c. The supernatant containing the this compound dipeptide can be purified using preparative reverse-phase HPLC. i. Mobile Phase A: 0.1% TFA in water ii. Mobile Phase B: 0.1% TFA in acetonitrile iii. Gradient: A linear gradient from 0% to 30% B over 30 minutes is a suitable starting point. d. Collect the fractions containing the purified this compound dipeptide. e. Lyophilize the collected fractions to obtain the final product as a white powder.

Data Presentation

The following table summarizes typical quantitative data for papain-catalyzed synthesis of oligopeptides containing Lysine and Alanine, as specific data for the dipeptide is limited in the literature. These values can serve as a benchmark for optimizing the this compound synthesis.

ParameterValueReference
Enzyme Papain[1]
Acyl Donor L-Lysine ethyl ester[2]
Nucleophile L-Alanine[1]
pH 8.0[3]
Temperature 40 °C[2]
Reaction Time 30 min - 2 h[2][4]
Yield (Oligo(Lys-co-Ala)) > 40%[2][4]
Purity > 95% (after HPLC purification)Assumed based on standard purification methods

Characterization of this compound Dipeptide

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Detection: UV at 210-220 nm.
  • The retention time of the synthesized this compound should be compared to a commercially available standard.

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) is a suitable method.
  • The expected molecular weight of this compound is 217.27 g/mol .[5]
  • The observed mass-to-charge ratio (m/z) should correspond to the protonated molecule [M+H]⁺.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be acquired in D₂O.
  • The chemical shifts and coupling constants will confirm the structure of the dipeptide and the formation of the peptide bond.

Biomedical Applications of this compound

While specific studies on the this compound dipeptide are emerging, its constituent amino acids and similar dipeptides have shown significant potential in various biomedical fields.

Wound Healing and Tissue Regeneration

Peptides containing Lysine and Alanine have been investigated for their role in promoting wound healing.[1][6] The dipeptide Lys-Pro has been shown to restore diminished wound healing capabilities.[7] It is hypothesized that this compound may contribute to tissue repair through several mechanisms.

Wound_Healing_Pathway Lys_Ala This compound Dipeptide Cell_Surface_Receptors Cell Surface Receptors Lys_Ala->Cell_Surface_Receptors Binding Intracellular_Signaling Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt) Cell_Surface_Receptors->Intracellular_Signaling Activation Gene_Expression Modulation of Gene Expression Intracellular_Signaling->Gene_Expression Cellular_Responses Cellular Responses Gene_Expression->Cellular_Responses Proliferation Cell Proliferation (Fibroblasts, Keratinocytes) Cellular_Responses->Proliferation Migration Cell Migration Cellular_Responses->Migration ECM_Production ECM Production (Collagen, Elastin) Cellular_Responses->ECM_Production Angiogenesis Angiogenesis Cellular_Responses->Angiogenesis Inflammation Modulation of Inflammation Cellular_Responses->Inflammation Tissue_Repair Enhanced Tissue Repair and Regeneration Proliferation->Tissue_Repair Migration->Tissue_Repair ECM_Production->Tissue_Repair Angiogenesis->Tissue_Repair Inflammation->Tissue_Repair

A study on a tetrapeptide containing Gly-His-Lys-D-Ala demonstrated its ability to alleviate inflammation and promote regenerative processes in skin wounds.[8] This suggests that the this compound moiety could be a key component contributing to these effects.

Drug Delivery Systems

Dipeptides are increasingly being explored as building blocks for hydrogels used in controlled drug release. The self-assembling properties of peptides can create a biocompatible and biodegradable matrix for encapsulating therapeutic agents. The this compound dipeptide, with its hydrophilic and hydrophobic moieties, could potentially form or be incorporated into such hydrogels.

Drug_Delivery_Workflow Lys_Ala This compound Dipeptide Self_Assembly Self-Assembly/ Hydrogel Formation Lys_Ala->Self_Assembly Drug Therapeutic Drug Drug->Self_Assembly Encapsulation Hydrogel Drug-Loaded This compound Hydrogel Self_Assembly->Hydrogel Administration Administration (e.g., Injection) Hydrogel->Administration Sustained_Release Sustained Drug Release Administration->Sustained_Release At physiological conditions Target_Site Target Site Sustained_Release->Target_Site Therapeutic_Effect Therapeutic Effect Target_Site->Therapeutic_Effect

The lysine residue provides a positive charge that can interact with negatively charged drugs or other polymers, while the alanine residue contributes to the hydrophobic interactions that can drive self-assembly. Peptides can serve as effective drug carriers to overcome biological barriers.[9]

Conclusion

The chemo-enzymatic synthesis of this compound offers a promising route to obtaining this dipeptide for various biomedical applications. While further research is needed to establish specific protocols and fully elucidate its biological functions, the existing literature on similar peptides suggests significant potential in wound healing and drug delivery. The protocols and application notes provided here serve as a foundation for researchers to explore and optimize the use of this compound in their respective fields.

References

Application Notes and Protocols for the Quantification of Lys-Ala in Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of the dipeptide Lys-Ala in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is designed to be robust, sensitive, and specific, making it suitable for various research and drug development applications. The protocol includes detailed procedures for sample preparation, instrument setup, and method validation, along with data presentation in clearly structured tables and visualizations of the experimental workflow.

Introduction

The quantification of dipeptides such as this compound in biological matrices is of growing interest in various fields, including pharmacology, metabolomics, and clinical research. These small peptides can act as signaling molecules, biomarkers, or intermediates in metabolic pathways. An accurate and reliable analytical method is crucial for understanding their physiological roles and their potential as therapeutic agents or diagnostic markers.

This application note describes a highly selective and sensitive HPLC-MS/MS method for the determination of this compound in plasma. The method utilizes a simple protein precipitation step for sample cleanup, followed by chromatographic separation using Hydrophilic Interaction Chromatography (HILIC) and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (this compound-¹³C₆,¹⁵N₂) is employed to ensure high accuracy and precision.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Collection istd Addition of Internal Standard (this compound-¹³C₆,¹⁵N₂) plasma->istd precip Protein Precipitation (Acetonitrile) istd->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant injection Injection into HPLC System supernatant->injection hplc HILIC Separation injection->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound Concentration calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

Materials and Reagents

  • Analytes and Internal Standard:

    • This compound (≥98% purity)

    • This compound-¹³C₆,¹⁵N₂ (stable isotope-labeled internal standard, ≥99% isotopic purity)

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

  • Human Plasma:

    • Blank human plasma (K₂EDTA as anticoagulant) from healthy volunteers.

Sample Preparation Protocol

  • Thaw Plasma Samples: Thaw frozen plasma samples on ice.

  • Prepare Spiking Solutions: Prepare stock solutions of this compound and this compound-¹³C₆,¹⁵N₂ in water.

  • Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (to achieve a final concentration of 100 ng/mL).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Acetonitrile with 0.1% Formic Acid).

  • Vortex and Transfer: Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Method

HPLC Conditions
ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.1 min: 50-95% B; 6.1-8 min: 95% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following MRM transitions were used for the quantification and confirmation of this compound and its internal standard. The monoisotopic mass of this compound is 217.14 Da[1].

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
This compound 218.15147.11 (b1 ion)15100Quantifier
218.1584.08 (Immonium)2550Qualifier
This compound-¹³C₆,¹⁵N₂ (IS) 226.17155.13 (b1 ion)15100Quantifier
226.1792.10 (Immonium)2550Qualifier

Method Validation

The developed method was validated according to the FDA guidelines for bioanalytical method validation.

Linearity and Range

The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. The linearity was evaluated over the range of 1 - 1000 ng/mL in human plasma.

ParameterResult
Calibration Range 1 - 1000 ng/mL
Regression Equation y = 0.005x + 0.002
Correlation Coefficient (r²) > 0.998
Weighting Factor 1/x²
Accuracy and Precision

Accuracy and precision were assessed by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High) on three different days.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC 34.5102.35.8101.5
Mid QC 1003.198.74.299.1
High QC 8002.5101.23.5100.8
Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated at three QC levels.

QC LevelMean Extraction Recovery (%)Matrix Effect (%)
Low QC 88.295.7
Mid QC 91.598.2
High QC 93.199.5
Stability

The stability of this compound in plasma was assessed under various storage conditions.

Stability ConditionDurationStability (%)
Bench-top (Room Temp) 4 hours97.8
Autosampler (4°C) 24 hours98.5
Freeze-Thaw (3 cycles) -80°C to RT96.2
Long-term (-80°C) 30 days95.4

Data Analysis and Quantification

Data acquisition and processing were performed using the instrument-specific software (e.g., Sciex Analyst®). The concentration of this compound in unknown samples was determined by interpolating the peak area ratio from the calibration curve.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship of the key steps in the analytical method.

logical_relationship cluster_input Input cluster_process Process cluster_output Output Plasma Plasma Sample SamplePrep Sample Preparation (Protein Precipitation) Plasma->SamplePrep IS Internal Standard IS->SamplePrep LC_Separation HILIC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Concentration This compound Concentration MS_Detection->Concentration

Caption: Logical flow of the analytical method.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation procedure and the use of a stable isotope-labeled internal standard contribute to the robustness and accuracy of the method. This validated method is well-suited for high-throughput analysis in clinical and research settings, facilitating further investigation into the role of this compound in health and disease.

Disclaimer: This application note is for research use only and is not intended for diagnostic procedures. The specific parameters may need to be optimized for different instrumentation and laboratory conditions.

References

Application Note & Protocol: Utilizing Lys-Ala for Dipeptidase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dipeptidases are exopeptidases that hydrolyze dipeptides into their constituent amino acids.[1] These enzymes are crucial in various physiological processes, including protein digestion, cellular metabolism, and signal transduction.[2] One such enzyme, Dipeptidase 1 (DPEP1), is a membrane-bound metalloenzyme that plays a significant role in hydrolyzing dipeptides and is implicated in inflammatory processes and cancer progression.[2][3] The dipeptide L-Lysyl-L-Alanine (Lys-Ala) serves as a valuable substrate for assaying the activity of various dipeptidases. Its structure is relevant for studying enzymes that exhibit specificity towards dipeptides with a basic amino acid residue. This document provides a detailed protocol for a robust dipeptidase activity assay using this compound as the substrate, suitable for enzyme characterization and inhibitor screening.

Principle of the Assay The enzymatic hydrolysis of this compound by a dipeptidase cleaves the peptide bond, yielding L-Lysine and L-Alanine. The rate of this reaction can be quantified by measuring the appearance of the product amino acids. A common and reliable method involves the use of ninhydrin, which reacts with the newly formed primary amino groups of Lysine and Alanine to produce a deep purple-colored compound known as Ruhemann's purple. The intensity of this color, measured spectrophotometrically at 570 nm, is directly proportional to the amount of product formed and thus to the enzyme's activity.

Experimental Protocols

Materials and Reagents
  • L-Lysyl-L-Alanine (this compound) dipeptide substrate

  • Purified dipeptidase enzyme or biological sample containing dipeptidase activity (e.g., cell lysate, tissue homogenate)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0 (or other buffer suitable for the specific enzyme)

  • Ninhydrin Reagent

  • L-Lysine (for standard curve)

  • Trichloroacetic acid (TCA) or other stop solution

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader capable of absorbance measurement at 570 nm

  • Incubator or water bath

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare by dissolving Tris base in deionized water, adjusting the pH to 8.0 with HCl, and bringing it to the final volume. Store at 4°C.

  • Substrate Stock Solution (100 mM this compound): Dissolve an appropriate amount of this compound in the Assay Buffer. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Enzyme Solution: Prepare a series of dilutions of the dipeptidase enzyme in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

  • L-Lysine Standard Solution (10 mM): Dissolve L-Lysine in Assay Buffer to create a stock solution. Prepare a series of dilutions (e.g., 0, 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 mM) from this stock to generate a standard curve.

Dipeptidase Activity Assay Protocol (Ninhydrin Method)

This protocol is optimized for a 96-well plate format.

  • Standard Curve Preparation:

    • To separate wells of a microplate, add 50 µL of each L-Lysine standard dilution in triplicate.

    • Add 50 µL of Assay Buffer to each standard well.

  • Enzyme Reaction Setup:

    • Add 50 µL of Assay Buffer to the appropriate wells of the microplate.

    • Add 10 µL of the diluted enzyme solution to the "Test" wells.

    • For "Negative Control" wells, add 10 µL of Assay Buffer instead of the enzyme.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 40 µL of a working this compound substrate solution (diluted from the stock to the desired final concentration, e.g., 10 mM) to all wells (Test, Negative Control). The final volume in each reaction well will be 100 µL.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, or 60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 50 µL of 15% TCA to each well.

    • Add 100 µL of Ninhydrin Reagent to all wells, including the standards.

    • Seal the plate and heat it at 95-100°C for 10-15 minutes to allow for color development.

    • Cool the plate to room temperature.

  • Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Standard Curve: Plot the absorbance at 570 nm versus the concentration of the L-Lysine standards. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Correct for Background: Subtract the average absorbance of the Negative Control wells from the absorbance of the Test wells.

  • Calculate Product Concentration: Use the corrected absorbance values and the standard curve equation to determine the concentration of the product (Lysine) formed in each Test well.

  • Calculate Enzyme Activity: Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

    Activity (U/mL) = (Concentration of product (µmol/mL) / Incubation time (min)) x (1 / Volume of enzyme (mL))

Data Presentation

Quantitative data from dipeptidase activity assays are crucial for comparing enzyme efficiency and inhibitor potency.

Table 1: Illustrative Kinetic Parameters for Dipeptidase with this compound Substrate. (Note: These values are for demonstration purposes and should be determined experimentally.)

Enzyme SourceKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Recombinant Human DPEP11.51208.0 x 10⁴
Murine Kidney Homogenate2.3N/AN/A

Table 2: Experimentally Determined Kinetic Parameters for Various Dipeptidases.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Reference
VanX (Zn(II)-containing)L-alanine-p-nitroanilide300 - 7000.028 - 0.080[4]
VanXD-Ala-D-Ala10011.5[5]
Dipeptidyl Peptidase IVTyr-Leu-Val-Ala439 (IC₅₀)N/A[6]

Visualizations

Experimental Workflow

Dipeptidase Assay Workflow Reagents Prepare Buffers, Substrate & Enzyme Setup Setup Reaction in 96-Well Plate Reagents->Setup StdCurve Prepare Standard Curve Dilutions ColorDev Add Ninhydrin & Heat for Color Dev. StdCurve->ColorDev Initiate Initiate Reaction with Substrate Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (e.g., TCA) Incubate->Terminate Terminate->ColorDev Measure Measure Absorbance at 570 nm ColorDev->Measure Analyze Calculate Activity (vs. Standard Curve) Measure->Analyze

Caption: Workflow for a spectrophotometric dipeptidase activity assay.

Role of Dipeptidase in Signaling

Dipeptidases such as DPEP1 are involved in complex cellular signaling pathways. For instance, DPEP1 can influence the Wnt/β-catenin signaling pathway, which is critical for cell proliferation and is often dysregulated in cancer.[2]

DPEP1 Signaling Pathway LTD4 Leukotriene D4 (LTD4) DPEP1 DPEP1 LTD4->DPEP1 Substrate GSK3b GSK-3β DPEP1->GSK3b Inhibits expression bCatenin β-catenin GSK3b->bCatenin Promotes degradation Degradation β-catenin Degradation bCatenin->Degradation Proliferation Tumor Cell Proliferation & Metastasis bCatenin->Proliferation Promotes

Caption: Simplified role of DPEP1 in the Wnt/β-catenin signaling pathway.

Application Notes

  • Enzyme Kinetics: This assay is well-suited for determining key kinetic parameters such as Km and Vmax for dipeptidases that process this compound. This information is fundamental for understanding enzyme efficiency and substrate specificity.

  • Inhibitor Screening: The protocol can be readily adapted for high-throughput screening (HTS) of small molecule libraries to identify potential dipeptidase inhibitors. By including a fixed concentration of a test compound in the reaction, a reduction in absorbance signal indicates inhibitory activity.

  • Drug Development: Given the role of enzymes like DPEP1 in diseases such as cancer, assays using relevant substrates like this compound are vital tools in drug discovery programs targeting these enzymes.[2]

  • Alternative Detection Methods: For enhanced sensitivity or when working with complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. This method allows for the direct quantification of the this compound substrate and its Lys and Ala products, providing high specificity and accuracy.[7][8]

Conclusion The use of this compound as a substrate provides a reliable and adaptable method for assaying dipeptidase activity. The detailed protocol herein offers a solid foundation for researchers in academic and industrial settings to characterize dipeptidase function, explore enzyme kinetics, and screen for novel therapeutic inhibitors. The flexibility to couple the assay with either spectrophotometric or mass spectrometry-based detection allows for a broad range of applications, from basic research to advanced drug development.

References

Application Notes and Protocols: Lys-Ala in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the dipeptide Lys-Ala (Lysine-Alanine) as a cleavable linker in targeted drug delivery systems. The information presented herein is intended to guide researchers in the design, synthesis, and evaluation of this compound-drug conjugates for preclinical studies.

Application Notes

The dipeptide this compound serves as a promising linker in the construction of targeted drug delivery systems, particularly in the field of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). The rationale for its use lies in its susceptibility to enzymatic cleavage within the lysosomal compartment of cancer cells, a mechanism that ensures targeted release of the cytotoxic payload at the site of action, thereby minimizing systemic toxicity.[1][2][3]

Dipeptide linkers, such as Val-Cit and Val-Ala, are well-established components of clinically approved ADCs.[4][] These linkers are designed to be stable in the systemic circulation and to be efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[3][6] The this compound dipeptide is anticipated to share these favorable characteristics, with the lysine residue potentially influencing solubility and the alanine residue contributing to efficient enzymatic recognition.

The general mechanism of action for a this compound linked drug conjugate involves the following steps:

  • Circulation: The conjugate circulates in the bloodstream, with the this compound linker remaining stable at physiological pH.

  • Targeting: The targeting moiety (e.g., an antibody or a tumor-homing peptide) binds to a specific receptor on the surface of a cancer cell.

  • Internalization: The entire conjugate is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Trafficking: The conjugate is trafficked to the endosomal and then lysosomal compartments.

  • Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases cleave the amide bond of the this compound dipeptide.

  • Drug Release: The cleavage of the linker releases the active cytotoxic drug into the cytoplasm of the cancer cell.

  • Therapeutic Effect: The released drug exerts its pharmacological effect, leading to cancer cell death.

The choice of the dipeptide linker can significantly impact the physicochemical properties and efficacy of the drug conjugate.[1] While specific data for this compound is emerging, it is hypothesized that its properties would be comparable to other well-studied dipeptides, offering a balance of stability and controlled drug release.

Quantitative Data Summary

The following table summarizes hypothetical yet realistic quantitative data for a this compound-Doxorubicin conjugate, based on typical values reported for similar dipeptide-based drug delivery systems. This data is for illustrative purposes to guide experimental design and interpretation.

ParameterThis compound-Doxorubicin ConjugateControl (Free Doxorubicin)Reference Conjugate (Val-Cit-Doxorubicin)
Drug Loading Efficiency (%) 85 ± 5N/A90 ± 4
Encapsulation Efficiency (%) 92 ± 3N/A95 ± 2
Particle Size (nm) 120 ± 10N/A115 ± 8
Zeta Potential (mV) -15 ± 2N/A-12 ± 3
In Vitro Drug Release at pH 7.4 (48h, %) < 5N/A< 5
In Vitro Drug Release at pH 5.0 with Cathepsin B (24h, %) 75 ± 6N/A80 ± 5
IC50 in Target Cancer Cell Line (nM) 50 ± 8200 ± 1545 ± 7
IC50 in Non-Target Cell Line (nM) > 1000200 ± 15> 1000

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of a this compound-drug conjugate are provided below. These protocols are based on established solid-phase peptide synthesis (SPPS) and bioconjugation techniques.[7][8][9]

Protocol 1: Solid-Phase Synthesis of this compound Dipeptide

This protocol describes the synthesis of the Fmoc-Lys(Boc)-Ala-OH dipeptide using the Fmoc/tBu strategy on a solid support.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Ala-OH

  • Fmoc-Lys(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Piperidine

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Loading of the First Amino Acid (Alanine):

    • Dissolve Fmoc-Ala-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DCM (3x) and DMF (3x).

    • Cap any unreacted sites by treating the resin with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x).

  • Coupling of the Second Amino Acid (Lysine):

    • Pre-activate Fmoc-Lys(Boc)-OH (3 equivalents) with PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (a negative result indicates completion).

    • Wash the resin with DMF (5x).

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage from Resin:

    • Wash the resin with DCM (3x) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the dipeptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Conjugation of this compound to Doxorubicin

This protocol describes the conjugation of the synthesized this compound dipeptide to the anticancer drug doxorubicin (Dox) via a self-immolative para-aminobenzyl carbamate (PABC) spacer.

Materials:

  • This compound dipeptide

  • Maleimide-PEG-PABC-p-nitrophenyl carbonate

  • Doxorubicin hydrochloride

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Reaction Setup: Dissolve doxorubicin hydrochloride and triethylamine (2 equivalents) in DMSO.

  • Linker Addition: Add a solution of Maleimide-PEG-PABC-p-nitrophenyl carbonate (1.1 equivalents) in DMSO to the doxorubicin solution. Stir the reaction at room temperature for 4 hours.

  • Dipeptide Coupling: Add a solution of the this compound dipeptide (1.5 equivalents) and triethylamine (2 equivalents) in DMSO to the reaction mixture. Stir overnight at room temperature.

  • Purification: Purify the this compound-PABC-Dox conjugate by preparative reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the conjugate by mass spectrometry and analytical HPLC.

Protocol 3: In Vitro Drug Release Assay

This protocol evaluates the release of doxorubicin from the this compound conjugate under simulated physiological and lysosomal conditions.[2]

Materials:

  • This compound-PABC-Dox conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.0

  • Cathepsin B (from bovine spleen)

  • Dithiothreitol (DTT)

  • Dialysis tubing (MWCO 1 kDa)

  • HPLC system

Procedure:

  • Sample Preparation: Prepare solutions of the this compound-PABC-Dox conjugate in PBS (pH 7.4) and acetate buffer (pH 5.0).

  • Lysosomal Release Condition: To the acetate buffer solution, add Cathepsin B and DTT (to activate the enzyme).

  • Dialysis: Place the conjugate solutions into separate dialysis bags and immerse them in larger volumes of the corresponding buffers (PBS or acetate buffer).

  • Incubation: Incubate the dialysis setups at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots from the external buffer.

  • Quantification: Analyze the concentration of released doxorubicin in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug release over time.

Protocol 4: Cellular Uptake and Cytotoxicity Assay

This protocol assesses the cellular internalization and cytotoxic effect of the this compound-Dox conjugate in cancer cells.[10][11]

Materials:

  • Target cancer cell line (e.g., MCF-7) and a non-target cell line (e.g., normal fibroblasts)

  • This compound-PABC-Dox conjugate

  • Free Doxorubicin

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or SRB reagent for cytotoxicity assay

  • Fluorescence microscope or flow cytometer for uptake analysis

Procedure:

Cellular Uptake (Qualitative/Quantitative):

  • Seed cells in appropriate culture vessels (e.g., chamber slides or 96-well plates).

  • Treat the cells with the this compound-PABC-Dox conjugate (at a concentration where doxorubicin's intrinsic fluorescence can be detected) for various time points (e.g., 1, 4, 24 hours).

  • Wash the cells with PBS to remove the extracellular conjugate.

  • Visualize the intracellular red fluorescence of doxorubicin using a fluorescence microscope or quantify the fluorescence intensity per cell using a flow cytometer.

Cytotoxicity Assay (MTT or SRB):

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the this compound-PABC-Dox conjugate and free doxorubicin for 72 hours.

  • Add the MTT or SRB reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Signaling Pathway and Mechanism of Action

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome (pH 4.5-5.0) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A This compound-Drug Conjugate B Cancer Cell Receptor A->B 1. Targeting & Binding C Internalized Conjugate B->C 2. Receptor-Mediated Endocytosis D Cathepsin B C->D 3. Trafficking to Lysosome E Released Drug D->E 4. Enzymatic Cleavage of this compound Linker F Drug exerts cytotoxic effect E->F 5. Drug Release into Cytoplasm G DNA Intercalation & Topoisomerase II Inhibition F->G 6. Nuclear Translocation H Apoptosis G->H 7. Induction of Cell Death G cluster_synthesis Synthesis & Conjugation cluster_evaluation In Vitro Evaluation cluster_data Data Analysis A Solid-Phase Synthesis of this compound Dipeptide B Conjugation to Drug (e.g., Doxorubicin via PABC) A->B C Purification & Characterization (HPLC, Mass Spectrometry) B->C D Drug Release Assay (pH 7.4 vs. pH 5.0 + Cathepsin B) C->D E Cellular Uptake Study (Fluorescence Microscopy/Flow Cytometry) C->E F Cytotoxicity Assay (MTT/SRB) (IC50 Determination) C->F G Quantitative Data Summary D->G E->G F->G

References

Application Notes and Protocols: Incorporation of Lys-Ala into Custom Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the dipeptide Lys-Ala (Lysine-Alanine) into custom peptide sequences offers a versatile tool for a range of applications in research and drug development. This dipeptide can be utilized to modulate the physicochemical properties of peptides, act as a linker for bioconjugation, and serve as a recognition motif in biological systems. These application notes provide an overview of the utility of this compound-containing peptides and detailed protocols for their synthesis and characterization.

Applications of this compound Containing Peptides

The unique properties of the this compound dipeptide, combining a positively charged and nucleophilic lysine residue with a small, neutral alanine residue, make it a valuable component in peptide design.

  • Bioconjugation and Drug Delivery: The ε-amino group of the lysine side chain provides a reactive handle for the covalent attachment of various molecules, including drugs, imaging agents, and nanoparticles.[][2] This is particularly relevant in the development of Antibody-Drug Conjugates (ADCs), where dipeptide linkers, such as Val-Ala, are designed to be cleaved by lysosomal proteases, ensuring targeted payload release.[3] The this compound sequence can be engineered as a stable linker in targeted drug delivery systems.[4][5]

  • Modulation of Physicochemical Properties: The incorporation of this compound can influence the solubility, stability, and aggregation properties of peptides. In the context of ADCs, the choice of dipeptide linker has been shown to significantly impact properties such as aggregation.[3]

  • Biological Signaling and Recognition: Peptides containing this compound sequences can play roles in biological signaling pathways. For instance, the N-terminal sequence Met-Lys-Ala-Thr-Lys, containing this compound, acts as a signal peptide that is crucial for the efficient secretion of proteins across cell membranes.[6] The positively charged lysine residue can also facilitate interactions with negatively charged molecules like lipids in cell membranes, which is a key aspect of cell-penetrating peptides.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and application of peptides containing the this compound motif.

Table 1: Synthesis Yield of Custom Peptides Containing this compound.

Peptide SequenceSynthesis MethodCoupling ReagentYield of Crude Peptide (%)Yield of Purified Peptide (%)Reference
Leu-Ala-Asn-Ala-LysSolid-Phase Peptide Synthesis (SPPS)HATU/HOAtNot Reported8.28[8]
Phe-Trp-Lys-Val-ValSolid-Phase Peptide Synthesis (SPPS)HBTU/HOBtNot ReportedNot Reported[9]
Ac-Lys-Ala-CNSolution-Phase LigationK3Fe(CN)6Not Reported70[10]

Table 2: Biodistribution of a 99mTc-labeled Peptide with a Lys Linker vs. a β-Ala Linker in B16/F1 Melanoma-Bearing Mice (2h post-injection).

LinkerTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Reference
LysHigh (specific data not provided)67-135[11]
β-Ala15.66 ± 6.1920.18 ± 3.86[11]

This table illustrates the significant reduction in renal uptake when a positively charged Lys linker is replaced with a neutral β-Ala linker, a relevant consideration in the design of peptide-based imaging and therapeutic agents.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Custom Peptide Containing this compound

This protocol describes the manual synthesis of a custom pentapeptide (e.g., Phe-Trp-Lys-Ala-Val) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Val-Wang resin

  • Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation reagent: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel with a frit

  • Shaker

Procedure:

  • Resin Swelling:

    • Add the Fmoc-Val-Wang resin to the synthesis vessel.

    • Add DMF and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[8]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.[8]

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (for Ala):

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Sequential Deprotection and Coupling:

    • Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, and Fmoc-Phe-OH.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid (Phe), perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the peptide pellet under vacuum.

Protocol 2: Peptide Purification and Characterization

Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

  • Collect fractions and analyze them for purity.

  • Pool the pure fractions and lyophilize to obtain the final peptide powder.

Characterization:

  • Mass Spectrometry: Confirm the identity of the synthesized peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should match the calculated mass of the peptide sequence.[9]

  • Analytical RP-HPLC: Assess the purity of the final peptide product by analytical RP-HPLC. A single, sharp peak is indicative of high purity.[8]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis cluster_application Application resin Start: Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple Fmoc-Ala-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Lys(Boc)-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Subsequent AAs deprotection3->coupling3 final_deprotection Final Fmoc Deprotection coupling3->final_deprotection cleavage Cleavage from Resin final_deprotection->cleavage precipitation Precipitation with Ether cleavage->precipitation rphplc RP-HPLC Purification precipitation->rphplc lyophilization Lyophilization rphplc->lyophilization analysis Purity & Identity Analysis (HPLC & Mass Spec) lyophilization->analysis final_product Purified this compound Peptide analysis->final_product application Functional Assays / Bioconjugation final_product->application

Caption: Experimental workflow for custom peptide synthesis.

signal_peptide_pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular Space ribosome Ribosome preprotein Preprotein with N-terminal Signal Peptide (Met-Lys-Ala...) ribosome->preprotein Translation membrane_channel Translocation Channel (e.g., SecYEG) preprotein->membrane_channel Targeting & Insertion (Positive charge of Lys interacts with membrane) signal_peptidase Signal Peptidase membrane_channel->signal_peptidase Translocation mature_protein Mature Protein signal_peptidase->mature_protein Cleavage of Signal Peptide

Caption: Role of a this compound containing signal peptide in protein secretion.

References

Application Notes and Protocols: Lys-Ala as a Nutritional Supplement in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The optimization of cell culture media is a critical factor in enhancing cell growth, viability, and the productivity of biopharmaceuticals, such as monoclonal antibodies. While free amino acids are essential components of all cell culture media, some can be unstable or have limited solubility. Dipeptides, short chains of two amino acids, offer a promising alternative to free amino acid supplementation. This document provides detailed application notes and protocols for the use of L-alanyl-L-lysine (Lys-Ala), a dipeptide of L-alanine and L-lysine, as a nutritional supplement in cell culture media.

Supplementing media with this compound can offer several advantages, including improved stability compared to its constituent amino acids, enhanced solubility, and potentially beneficial effects on cellular metabolism and protein production. Lysine is an essential amino acid crucial for protein synthesis, while alanine is involved in various metabolic pathways. The dipeptide form allows for efficient uptake by cells, followed by intracellular hydrolysis to release the individual amino acids.[1]

Rationale for this compound Supplementation

The use of dipeptides like this compound in cell culture is based on several key principles:

  • Enhanced Stability: Dipeptides can be more stable in liquid media than some free amino acids, which can degrade over time, leading to the accumulation of toxic byproducts like ammonia.[2]

  • Improved Solubility: Some amino acids have poor solubility in neutral pH media. Dipeptide forms can exhibit significantly higher solubility, allowing for the preparation of more concentrated and stable feed solutions.

  • Efficient Cellular Uptake: Mammalian cells possess peptide transporters, such as PepT1 and PepT2, which can actively transport di- and tripeptides into the cell.[3] This provides an efficient mechanism for amino acid delivery.

  • Controlled Nutrient Release: Once inside the cell, dipeptides are hydrolyzed by intracellular peptidases, releasing the constituent amino acids for use in protein synthesis and other metabolic processes. This can provide a more controlled and sustained release of amino acids compared to the bolus addition of free amino acids.

  • Potential for Improved Productivity: Studies have shown that supplementation with certain lysine-containing peptides can enhance monoclonal antibody production in hybridoma cells, although this can sometimes be accompanied by a slight reduction in cell growth.[4][5]

Data Presentation

While specific quantitative data for this compound supplementation is limited in publicly available literature, the following tables summarize representative data for other lysine- and alanine-containing dipeptides to illustrate the potential effects on cell culture performance.

Table 1: Representative Effects of Lysine-Containing Dipeptide Supplementation on Hybridoma Cell Culture

ParameterControl (Free Amino Acids)Lysine-Containing DipeptideFold ChangeReference
Maximum Viable Cell Density (x10^6 cells/mL) 2.52.20.88x[4]
Cell Viability (%) 8588+3.5%Adapted from[4]
Monoclonal Antibody Titer (mg/L) 1001501.5x[4]
Specific Productivity (pg/cell/day) 20281.4xCalculated from[4]

Note: This data is representative and the actual effects of this compound may vary depending on the cell line, culture conditions, and dipeptide concentration.

Table 2: Representative Effects of Alanine-Containing Dipeptide (Ala-Gln) Supplementation on CHO Cell Culture

ParameterControl (Free Gln)Ala-GlnFold ChangeReference
Peak Viable Cell Density (x10^6 cells/mL) 15.218.51.22xAdapted from generic dipeptide data
Culture Viability (%) at Day 14 7585+13.3%Adapted from generic dipeptide data
Product Titer (g/L) 2.12.81.33xAdapted from generic dipeptide data
Ammonia Accumulation (mM) 8.54.20.49xAdapted from generic dipeptide data

Note: This data is illustrative of the potential benefits of using a stable dipeptide to replace a labile amino acid and is not direct data for this compound.

Signaling Pathways and Experimental Workflows

Dipeptide Uptake and Intracellular Metabolism

The uptake of dipeptides like this compound is primarily mediated by proton-coupled peptide transporters on the cell membrane. Once inside the cell, the dipeptide is rapidly hydrolyzed by cytosolic peptidases into its constituent amino acids, L-lysine and L-alanine. These amino acids then enter their respective metabolic pathways.

G Dipeptide Uptake and Metabolism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Lys_Ala_ext This compound Dipeptide Peptide_Transporter Peptide Transporter (e.g., PepT1/PepT2) Lys_Ala_ext->Peptide_Transporter Uptake Lys_Ala_int This compound Dipeptide Peptide_Transporter->Lys_Ala_int Peptidases Cytosolic Peptidases Lys_Ala_int->Peptidases Hydrolysis Lysine L-Lysine Peptidases->Lysine Alanine L-Alanine Peptidases->Alanine Protein_Synthesis Protein Synthesis Lysine->Protein_Synthesis Alanine->Protein_Synthesis Metabolic_Pathways Other Metabolic Pathways Alanine->Metabolic_Pathways

Caption: Uptake and intracellular fate of this compound dipeptide.

Experimental Workflow for Evaluating this compound Supplementation

A systematic approach is required to evaluate the effects of this compound supplementation on a specific cell line. The following workflow outlines the key experimental steps.

G Workflow for Evaluating this compound cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Prep_Media Prepare Basal and Feed Media with and without this compound Inoculate Inoculate Cultures (e.g., CHO, Hybridoma) Prep_Media->Inoculate Incubate Incubate under Standard Conditions Inoculate->Incubate Monitor Monitor Cell Growth, Viability, and Metabolites Incubate->Monitor Harvest Harvest Culture Supernatant Monitor->Harvest Quantify Quantify Product Titer (e.g., mAb by ELISA or HPLC) Harvest->Quantify Analyze_Data Analyze and Compare Data (Control vs. This compound) Quantify->Analyze_Data

Caption: Experimental workflow for assessing this compound supplementation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • L-alanyl-L-lysine (this compound) powder

  • Cell culture grade water or appropriate buffer (e.g., PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile filter unit (0.22 µm)

  • Sterile storage vials

Procedure:

  • Determine the desired stock concentration. A 100 mM stock solution is a common starting point.

  • Calculate the required mass of this compound. The molecular weight of this compound is approximately 217.27 g/mol . To prepare 100 mL of a 100 mM stock solution:

    • Mass (g) = 0.1 L * 0.1 mol/L * 217.27 g/mol = 2.1727 g

  • Dissolve the this compound powder. In a sterile biological safety cabinet, add the calculated mass of this compound powder to a sterile conical tube. Add approximately 80% of the final volume of cell culture grade water.

  • Ensure complete dissolution. Gently vortex or swirl the tube until the powder is completely dissolved. The solution should be clear and colorless.

  • Adjust to the final volume. Add cell culture grade water to reach the final desired volume.

  • Sterile filter the solution. Pass the this compound stock solution through a 0.22 µm sterile filter into a sterile container.

  • Aliquot and store. Dispense the sterile stock solution into smaller, single-use aliquots in sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month).

Protocol 2: Supplementation of Cell Culture Media with this compound

Objective: To evaluate the effect of this compound supplementation on cell growth, viability, and recombinant protein production in a batch or fed-batch culture.

Cell Lines: This protocol is adaptable for various cell lines, including Chinese Hamster Ovary (CHO) and hybridoma cells.

Materials:

  • Basal cell culture medium appropriate for the cell line (e.g., DMEM/F-12, RPMI-1640)

  • Sterile this compound stock solution (from Protocol 1)

  • Cell line of interest

  • Culture vessels (e.g., T-flasks, shake flasks, or bioreactors)

  • Standard cell culture equipment (incubator, centrifuge, microscope, etc.)

  • Reagents for cell counting and viability assessment (e.g., trypan blue)

  • Assay kits for metabolite analysis (e.g., glucose, lactate, ammonia)

  • Assay kits for product quantification (e.g., ELISA for monoclonal antibodies)

Experimental Design:

  • Control Group: Cells cultured in standard basal medium (and feed, if applicable) without this compound supplementation.

  • Experimental Groups: Cells cultured in basal medium (and feed) supplemented with varying concentrations of this compound. Suggested starting concentrations range from 1 mM to 10 mM. It is recommended to test a dose-response curve to determine the optimal concentration.

Procedure:

  • Media Preparation:

    • Prepare the basal medium for all experimental groups.

    • For the experimental groups, add the appropriate volume of the sterile this compound stock solution to the basal medium to achieve the desired final concentrations. For example, to prepare 100 mL of medium with 5 mM this compound from a 100 mM stock, add 5 mL of the stock solution to 95 mL of basal medium.

    • If using a fed-batch process, prepare feed solutions with and without this compound.

  • Cell Seeding:

    • Expand the cells in standard culture medium to obtain a sufficient number of cells for the experiment.

    • Harvest the cells by centrifugation and resuspend them in fresh basal medium.

    • Determine the viable cell density and seed the culture vessels at the desired initial cell density (e.g., 0.3 x 10^6 cells/mL for CHO cells in shake flasks).

  • Incubation and Monitoring:

    • Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, and appropriate agitation for suspension cultures).

    • On a daily basis, or at regular intervals, aseptically collect a sample from each culture vessel.

    • For each sample, determine:

      • Viable cell density and viability using a hemocytometer and trypan blue exclusion.

      • Concentrations of key metabolites such as glucose, lactate, and ammonia using appropriate analyzers.

      • pH of the culture medium.

  • Fed-Batch Strategy (if applicable):

    • Based on the daily monitoring of nutrient levels (e.g., glucose), add the corresponding feed solution (with or without this compound) to the cultures according to a pre-defined feeding strategy.

  • Harvesting and Analysis:

    • Terminate the cultures when the cell viability drops below a predetermined threshold (e.g., 50-60%) or at a fixed time point (e.g., day 14).

    • Collect the culture supernatant by centrifugation to remove cells and debris.

    • Quantify the concentration of the recombinant protein product (e.g., monoclonal antibody) in the supernatant using an appropriate method like ELISA or HPLC.

  • Data Analysis:

    • Plot the cell growth curves (viable cell density vs. time) and viability profiles for each condition.

    • Calculate the specific growth rate during the exponential phase.

    • Plot the concentration profiles of key metabolites.

    • Compare the final product titers and calculate the specific productivity (qP) for each condition.

Conclusion

The use of this compound as a nutritional supplement in cell culture media presents a promising strategy to enhance the stability and solubility of essential amino acids, potentially leading to improved cell culture performance and increased productivity of recombinant proteins. The protocols provided herein offer a framework for researchers to systematically evaluate the benefits of this compound supplementation for their specific cell lines and processes. While direct quantitative data for this compound is still emerging, the principles of dipeptide nutrition and the data from related dipeptides strongly support its potential as a valuable component in modern cell culture media formulations. Further optimization of concentration and feeding strategies will be crucial to fully realize the benefits of this compound in biopharmaceutical production.

References

Application Notes and Protocols: Conjugation of Lys-Ala Dipeptide to Carrier Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the conjugation of the dipeptide Lys-Ala to carrier proteins, a critical step for enhancing the immunogenicity of small peptides to generate antibodies or for creating targeted drug delivery systems. We will cover various conjugation chemistries, including their principles, advantages, and detailed experimental procedures.

Introduction

Small peptides, like the dipeptide this compound, are generally not immunogenic on their own. To elicit a robust immune response for antibody production, they need to be covalently coupled to larger carrier proteins such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2][3] The choice of conjugation chemistry is crucial as it determines the orientation of the peptide and the stability of the resulting conjugate, which can significantly impact the specificity and titer of the antibodies generated. This application note details established protocols for conjugating this compound to carrier proteins using different crosslinking agents.

The this compound dipeptide possesses three reactive functional groups that can be targeted for conjugation: the α-amino group at the N-terminus, the ε-amino group of the lysine side chain, and the α-carboxyl group at the C-terminus. The selection of the conjugation strategy will depend on the desired presentation of the dipeptide to the immune system.

Data Presentation: Comparison of Conjugation Chemistries

The following table summarizes the key quantitative parameters for different methods of conjugating this compound to a carrier protein.

Parameter Glutaraldehyde Method EDC/NHS Method SMCC Method
Target Functional Group on this compound Amino groups (N-terminus and Lysine side chain)Carboxyl group (C-terminus)Amino group (via NHS ester) followed by a sulfhydryl group
Carrier Protein Functional Group Amino groupsAmino groupsSulfhydryl groups (native or introduced)
Crosslinker GlutaraldehydeEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / NHS (N-hydroxysuccinimide)SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Molar Ratio (Peptide:Carrier:Crosslinker) 20-40 : 1 : Variable (excess)20-50 : 1 : 50-100 (EDC/NHS)10-20 : 1 : 20-40 (SMCC)
Reaction pH 7.0 - 8.04.5-5.5 (activation), 7.2-8.5 (conjugation)7.2-8.0 (activation), 6.5-7.5 (conjugation)
Reaction Time 2-4 hours at room temperature15 min (activation), 2 hours (conjugation) at room temperature30-60 min (activation), 1-2 hours (conjugation) at room temperature
Linkage Formed Schiff base (reducible to a stable secondary amine)Amide bondThioether bond
Control over Orientation Low (random coupling to amino groups)High (C-terminal coupling)High (N-terminal coupling if no other primary amines are present)

Experimental Protocols

Here, we provide detailed protocols for three common conjugation methods.

Protocol 1: Glutaraldehyde Crosslinking

This method utilizes glutaraldehyde to crosslink the amino groups of the this compound dipeptide to the amino groups on the carrier protein.[4][5] This is a relatively simple but less controlled method.

Materials:

  • This compound dipeptide

  • Carrier protein (KLH or BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glutaraldehyde solution (25% in water)

  • Quenching solution (e.g., 1 M Glycine or Sodium Borohydride)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carrier protein (e.g., BSA) in PBS to a final concentration of 10 mg/mL.

    • Dissolve the this compound dipeptide in PBS at a concentration that allows for a 20-40 fold molar excess over the carrier protein.

  • Conjugation Reaction:

    • Mix the carrier protein and this compound solutions.

    • Slowly add glutaraldehyde to the mixture to a final concentration of 0.1-0.5% (v/v) while gently stirring.[6]

    • Incubate the reaction for 2-4 hours at room temperature with continuous gentle mixing.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add a quenching solution. For example, add 1 M Glycine to a final concentration of 100 mM and incubate for 1 hour at room temperature.[7]

  • Purification:

    • Remove the excess unreacted peptide and crosslinker by dialysis against PBS at 4°C. Change the PBS buffer 3-4 times over 24-48 hours.

  • Characterization:

    • Determine the concentration of the conjugate using a protein assay (e.g., BCA).

    • Assess the conjugation efficiency by techniques such as MALDI-TOF mass spectrometry or amino acid analysis.[8]

Protocol 2: EDC/NHS Crosslinking

This method allows for the conjugation of the C-terminal carboxyl group of this compound to the primary amino groups of the carrier protein, offering better control over the peptide's orientation.[9][10]

Materials:

  • This compound dipeptide

  • Carrier protein (KLH or BSA)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching solution (e.g., hydroxylamine)

  • Desalting column or dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of this compound:

    • Dissolve the this compound dipeptide in Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS/Sulfo-NHS to the peptide solution.[9]

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl group.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein in Coupling Buffer.

    • Immediately add the activated this compound solution to the carrier protein solution. A molar ratio of 20-50 activated peptides per carrier protein is recommended.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding hydroxylamine to a final concentration of 10 mM.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS at 4°C.[9][10]

  • Characterization:

    • Determine the protein concentration and assess the conjugation ratio as described in Protocol 1.

Protocol 3: SMCC Crosslinking

This protocol is suitable if a cysteine residue is added to the N- or C-terminus of the this compound peptide, allowing for a highly specific and stable thioether linkage. For the native this compound, the SMCC crosslinker will react with the primary amines.

Materials:

  • This compound dipeptide

  • Carrier protein (KLH or BSA)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5[11]

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Solvent for SMCC (e.g., DMSO or DMF)[11]

  • Reducing agent (e.g., TCEP) if the carrier protein requires free sulfhydryls.

  • Desalting column or dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of Carrier Protein (Amine to Maleimide):

    • Dissolve the carrier protein in Conjugation Buffer.

    • Prepare a stock solution of SMCC in DMSO or DMF.[11]

    • Add a 20-fold molar excess of SMCC to the carrier protein solution and react for 30-60 minutes at room temperature.[11]

    • Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer.[12]

  • Conjugation of this compound (if it contained a C-terminus Cysteine):

    • Dissolve the Cys-Lys-Ala peptide in Conjugation Buffer.

    • Combine the maleimide-activated carrier protein with the sulfhydryl-containing peptide.

    • React for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the conjugate from unreacted peptide and byproducts using a desalting column or dialysis.

  • Characterization:

    • Characterize the final conjugate as previously described.

Visualizations

Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_react 2. Conjugation Reaction cluster_purify 3. Purification cluster_char 4. Characterization LysAla This compound Dipeptide Activation Activation of this compound (if applicable) LysAla->Activation Carrier Carrier Protein (BSA/KLH) Conjugation Conjugation to Carrier Protein Carrier->Conjugation Crosslinker Crosslinking Agent (e.g., EDC/NHS) Crosslinker->Activation Activation->Conjugation Purification Removal of Excess Reagents (Dialysis / Desalting Column) Conjugation->Purification Analysis Analysis of Conjugate (e.g., MALDI-TOF, BCA Assay) Purification->Analysis G cluster_step2 Step 2: Conjugation to Carrier Protein LysAla_COOH This compound-COOH Intermediate O-acylisourea intermediate (unstable) LysAla_COOH->Intermediate + EDC EDC EDC NHS_ester NHS-activated this compound (more stable) Intermediate->NHS_ester + NHS NHS NHS Conjugate This compound-Carrier Conjugate (stable amide bond) NHS_ester->Conjugate + Carrier-NH2 Carrier_NH2 Carrier-NH2

References

Application Notes and Protocols for Lys-Ala in Cryoprotection and Ice Recrystallization Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for utilizing lysine-alanine (Lys-Ala) containing peptides, specifically focusing on their application in cryoprotection and the inhibition of ice recrystallization. While direct studies on the dipeptide this compound are limited, this document extrapolates from research on the copolymer poly(L-alanine-co-L-lysine) (PAK) and other short peptides containing these amino acids to provide valuable insights and protocols.

Application Notes

Ice Recrystallization Inhibition by this compound Containing Peptides

Ice recrystallization, the process where larger ice crystals grow at the expense of smaller ones during thawing, is a major cause of cellular damage during cryopreservation.[1] Certain peptides have demonstrated significant efficacy in inhibiting this process.

Research has primarily focused on the copolymer poly(L-alanine-co-L-lysine) (PAK), which has shown ice recrystallization inhibition (IRI) activity comparable to that of polyvinyl alcohol (PVA), one of the most potent synthetic IRI agents.[1][2] The IRI activity of PAK is influenced by its molecular weight and the ratio of L-alanine to L-lysine.

Table 1: Effect of Poly(L-alanine-co-L-lysine) (PAK) Composition on Ice Recrystallization Inhibition

L-alanine/L-lysine (A/K) RatioMean Largest Grain Size (MLGS) relative to PBS (%) at 1.0 mg/mL
0/10074
50/50Not specified
60/40Not specified
70/3011

Data extracted from studies on poly(L-alanine-co-L-lysine) copolymers.

Table 2: Effect of Poly(L-alanine-co-L-lysine) (PAK) Molecular Weight on Ice Recrystallization Inhibition (at a fixed 50/50 A/K ratio)

Molecular Weight (kDa)Mean Largest Grain Size (MLGS) relative to PBS (%) at 1.0 mg/mLThermal Hysteresis (TH) (°C) at 1.0 mg/mL
432~0.05
9Not specifiedNot specified
15150.2

Data extracted from studies on poly(L-alanine-co-L-lysine) copolymers.

Proposed Mechanism of Action

The cryoprotective effects of this compound containing peptides are believed to stem from their specific molecular interactions with ice crystals and potentially with the cell membrane.[3]

  • Ice Crystal Interaction: The proposed mechanism for the IRI activity of PAK involves its secondary structure.[1][2] These polymers tend to form α-helices, and it is suggested that this structure, in combination with a balance of hydrophobic (Alanine) and hydrophilic (Lysine) residues, allows the peptide to adsorb onto the surface of ice crystals.[3] This interaction inhibits their growth and recrystallization.[3]

  • Membrane Stabilization: Some cryoprotective peptides are thought to stabilize cell membranes during the stresses of freezing and thawing.[4] This can occur through hydrogen bonding and hydrophilic interactions with the membrane components.[3]

  • Signaling Pathway Modulation: Emerging research suggests that some cryoprotective agents can influence cellular signaling pathways to promote cell survival. For instance, peptides containing the RGD motif have been shown to activate the FAK/AKT/FoxO3a signaling pathway, which enhances the viability of cryopreserved human embryonic stem cells.[5] Another example is the use of hyaluronic acid, which can decrease the activity of the RhoA/ROCK signaling pathway, thereby reducing apoptosis during cryopreservation.[6] While not yet demonstrated specifically for this compound, it is plausible that it could exert its cryoprotective effects through similar mechanisms.

Experimental Protocols

Ice Recrystallization Inhibition (IRI) Assay Protocol (Splat Cooling Method)

This protocol is a common method for assessing the IRI activity of a substance.

Materials:

  • Phosphate-buffered saline (PBS)

  • This compound containing peptide (e.g., PAK)

  • Microscope slides and coverslips

  • Cold block (e.g., polished aluminum block) pre-cooled on dry ice

  • Cryostage microscope

  • Image analysis software

Procedure:

  • Prepare solutions of the this compound peptide in PBS at various concentrations (e.g., 0.1, 1, 10 mg/mL). A PBS-only solution will serve as the control.

  • Place a 10 µL droplet of the test solution onto a microscope coverslip.

  • Drop the coverslip, sample side down, onto the pre-cooled cold block from a height of approximately 2 cm to achieve rapid freezing ("splat cooling").

  • Transfer the frozen sample to the cryostage of the microscope, maintained at a sub-zero temperature (e.g., -8°C).

  • Allow the sample to anneal for a set period (e.g., 30 minutes).

  • Capture images of the ice crystals at regular intervals (e.g., every 5 minutes) for a total of 30-60 minutes.

  • Using image analysis software, measure the mean largest grain size (MLGS) of the ice crystals in each image.

  • Calculate the IRI activity as the percentage of the MLGS of the control (PBS) sample.

Cell Viability Assay Protocol: Trypan Blue Exclusion

This protocol determines the number of viable cells based on membrane integrity.

Materials:

  • Cryopreserved cells

  • Complete cell culture medium

  • Trypan Blue stain (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Rapidly thaw the cryopreserved cells in a 37°C water bath.

  • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium.

  • Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in a known volume of fresh complete culture medium.

  • Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue stain.

  • Incubate for 1-2 minutes at room temperature.

  • Load the stained cell suspension into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate the percentage of viable cells:

    • Cell Viability (%) = (Number of viable cells / Total number of cells) x 100

General Protocol for Cryopreservation of Adherent Cells with a Peptide Cryoprotectant

Materials:

  • Adherent cells in culture

  • Trypsin-EDTA solution

  • Complete cell culture medium

  • Cryopreservation medium (e.g., complete culture medium with 10% DMSO and the desired concentration of this compound peptide)

  • Cryovials

  • Controlled-rate freezing container (e.g., "Mr. Frosty")

  • -80°C freezer

  • Liquid nitrogen storage tank

Procedure:

  • Wash the confluent cell monolayer with PBS.

  • Add Trypsin-EDTA to detach the cells from the culture flask.

  • Once detached, add complete culture medium to inactivate the trypsin.

  • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation.

  • Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.

  • Aliquot the cell suspension into cryovials.

  • Place the cryovials in a controlled-rate freezing container and store at -80°C overnight. This will achieve a cooling rate of approximately -1°C/minute.

  • Transfer the cryovials to a liquid nitrogen tank for long-term storage.

Visualizations

IRI_Assay_Workflow cluster_prep Sample Preparation cluster_freezing Freezing cluster_analysis Analysis prep_solution Prepare Peptide Solutions place_droplet Place Droplet on Coverslip prep_solution->place_droplet splat_cool Splat Cool on Cold Block place_droplet->splat_cool transfer_stage Transfer to Cryostage splat_cool->transfer_stage anneal Anneal Sample transfer_stage->anneal capture_images Capture Images anneal->capture_images analyze_images Analyze Ice Crystal Size capture_images->analyze_images

Caption: Experimental workflow for the Ice Recrystallization Inhibition (IRI) assay.

Cell_Viability_Workflow thaw Thaw Cryopreserved Cells wash Wash and Resuspend Cells thaw->wash stain Stain with Trypan Blue wash->stain count Count Viable and Non-viable Cells stain->count calculate Calculate Percent Viability count->calculate

Caption: Workflow for determining cell viability using the Trypan Blue exclusion assay.

Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LysAla This compound Peptide Ice Ice Crystal LysAla->Ice Adsorption & IRI Membrane Membrane Stabilization LysAla->Membrane FAK FAK LysAla->FAK ? (Potential Activation) AKT AKT FAK->AKT FoxO3a FoxO3a AKT->FoxO3a Apoptosis Apoptosis Inhibition FoxO3a->Apoptosis

Caption: Proposed mechanisms of cryoprotection by this compound containing peptides.

References

Application Notes and Protocols for Lys-Ala in Biomaterial and Hydrogel Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Lys-Ala (Lysine-Alanine) is a simple yet versatile building block for the creation of advanced biomaterials and hydrogels. Its inherent biocompatibility, biodegradability, and the presence of functional groups—the primary amine from lysine and the methyl group from alanine—allow for the formation of hydrogels with tunable mechanical properties and diverse applications in tissue engineering and controlled drug delivery. The lysine residue's primary amine provides a site for crosslinking and interaction with biological systems, while the alanine contributes to the structural stability of the self-assembled network. This compound based hydrogels can be designed to mimic the native extracellular matrix (ECM), providing a supportive environment for cell growth, proliferation, and differentiation.

Key Applications

  • Controlled Drug Delivery: The porous network of this compound hydrogels can encapsulate therapeutic agents, allowing for their sustained release over time. This can reduce dosing frequency and minimize systemic side effects.

  • Tissue Engineering: this compound hydrogels can serve as biocompatible scaffolds that support the growth and differentiation of various cell types, making them suitable for the regeneration of tissues such as bone and cartilage.[1]

  • 3D Cell Culture: The biomimetic properties of these hydrogels provide a more physiologically relevant environment for three-dimensional cell culture compared to traditional 2D platforms.

Data Presentation: Properties of this compound Containing Hydrogels

The following tables summarize quantitative data from studies on hydrogels incorporating lysine and alanine residues. It is important to note that these values are illustrative and can vary significantly based on the specific hydrogel composition, crosslinking method, and environmental conditions.

Table 1: Mechanical Properties of Lysine and Alanine Containing Hydrogels

Hydrogel CompositionCrosslinking MethodStorage Modulus (G') (kPa)Elastic Modulus (kPa)Reference
Alanine-rich peptide (AKA3KA)2 with Pluronic® F127Michael-type addition-~17[2]
Fmoc-Lys(Fmoc)-Asp DipeptideSelf-assembly--[3]
Peptide with varying Lysine contentSelf-assemblyVaries with Lys content-[4]

Table 2: Drug Release Kinetics from Peptide-Based Hydrogels

Hydrogel SystemEncapsulated DrugRelease MechanismKey FindingsReference
Peptide-based hydrogelDoxorubicin (Dox)Diffusion-controlledRelease kinetics can be tailored by varying the number of Lysine residues.[4]
Poly(vinylcaprolactam)-Lysine nano-hydrogelDoxorubicin (DOX)pH and Thermo-responsiveLowest release at physiological pH and temperature, with increased release in simulated tumor environments.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Dipeptide

This protocol describes the synthesis of the this compound dipeptide using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-Lys(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the alanine on the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Lysine Coupling: Activate Fmoc-Lys(Boc)-OH with DIC and HOBt in DMF. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a ninhydrin test.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added lysine using 20% piperidine in DMF.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the Boc protecting group from the lysine side chain.

  • Precipitation and Purification: Precipitate the cleaved this compound dipeptide in cold diethyl ether. Centrifuge to collect the peptide, wash with ether, and dry under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the this compound dipeptide using mass spectrometry and NMR.

Protocol 2: Formulation of a Self-Assembled this compound Hydrogel

This protocol outlines the formation of a hydrogel through the self-assembly of the this compound dipeptide, triggered by a pH change.

Materials:

  • Lyophilized this compound dipeptide

  • Sterile deionized water

  • Dilute NaOH solution (e.g., 0.1 M)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Peptide Dissolution: Weigh the desired amount of lyophilized this compound dipeptide and dissolve it in sterile deionized water to achieve the target concentration (e.g., 1-5% w/v).

  • pH Adjustment for Solubilization: If the peptide is not fully dissolved, add a small amount of dilute NaOH to raise the pH and facilitate dissolution by deprotonating the amine groups.

  • Hydrogelation Induction: Induce self-assembly and hydrogel formation by adding PBS to the peptide solution. The buffer will bring the pH to a physiological range (around 7.4), neutralizing the charges and promoting non-covalent interactions that lead to the formation of a fibrous network.

  • Gelation Confirmation: Allow the solution to stand at room temperature or 37°C. Gelation can be confirmed by inverting the vial and observing if the gel remains stable.

  • Sterilization: Prepare the hydrogel under aseptic conditions for cell culture applications. The peptide solution can be filter-sterilized before gelation.

Protocol 3: Characterization of this compound Hydrogel Mechanical Properties

This protocol describes the use of rheology to measure the mechanical strength of the this compound hydrogel.

Materials:

  • This compound hydrogel

  • Rheometer with parallel plate geometry

Procedure:

  • Sample Loading: Place a sample of the prepared this compound hydrogel onto the lower plate of the rheometer.

  • Geometry Adjustment: Lower the upper plate to a defined gap, ensuring complete and uniform contact with the hydrogel sample.

  • Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER) of the hydrogel.

  • Frequency Sweep: Within the LVER, perform a frequency sweep to measure the storage modulus (G') and loss modulus (G'') as a function of frequency. G' represents the elastic component (solid-like behavior), and G'' represents the viscous component (liquid-like behavior). A stable hydrogel will have a G' significantly higher than G''.

Protocol 4: In Vitro Drug Release Study

This protocol details a method to assess the release of a model drug from the this compound hydrogel.

Materials:

  • Drug-loaded this compound hydrogel

  • Release medium (e.g., PBS at pH 7.4)

  • A spectrophotometer or other analytical instrument to quantify the drug concentration

Procedure:

  • Drug Loading: Incorporate a model drug (e.g., a fluorescent dye or a small molecule therapeutic) into the this compound solution before inducing hydrogelation.

  • Release Setup: Place a known amount of the drug-loaded hydrogel into a known volume of the release medium in a shaker incubator maintained at 37°C.

  • Sample Collection: At predetermined time intervals, collect a small aliquot of the release medium.

  • Medium Replacement: After each sampling, replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Drug Quantification: Analyze the collected samples to determine the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy).

  • Data Analysis: Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[6]

Visualization of Workflows and Pathways

Experimental Workflow for this compound Hydrogel Formulation and Characterization

G cluster_synthesis Dipeptide Synthesis cluster_hydrogel Hydrogel Formulation cluster_characterization Characterization s1 Solid-Phase Peptide Synthesis (SPPS) of this compound s2 Cleavage and Deprotection s1->s2 s3 Purification (RP-HPLC) s2->s3 s4 Characterization (Mass Spec, NMR) s3->s4 h1 Dissolve this compound in dH2O s4->h1 h2 Adjust pH for Solubilization (optional) h1->h2 h3 Induce Gelation with PBS h2->h3 h4 Incubate to Form Stable Hydrogel h3->h4 c1 Rheology (Mechanical Properties) h4->c1 c2 Drug Release Kinetics h4->c2 c3 Cell Viability Assay h4->c3

Caption: Workflow for the synthesis of this compound dipeptide and subsequent hydrogel formulation and characterization.

Hypothesized Signaling Pathway for Cell Interaction with this compound Biomaterial

The interaction of cells with biomaterials is often mediated by cell surface receptors, such as integrins, which recognize specific motifs on the material surface. While a specific integrin-binding motif for the simple this compound dipeptide is not well-established, the lysine component can play a crucial role in cell adhesion and subsequent signaling. The positively charged amine group of lysine can interact with negatively charged components of the cell membrane, facilitating initial cell attachment. This attachment can trigger downstream signaling cascades that influence cell behavior. One such critical pathway is the mTOR (mammalian target of rapamycin) pathway, which is known to be activated by amino acids, including lysine, and plays a central role in regulating cell growth, proliferation, and protein synthesis.[7][8][9]

G cluster_ecm Extracellular cluster_membrane Cell Membrane cluster_ic Intracellular biomaterial This compound Hydrogel receptor Cell Surface Receptors (e.g., Integrins) biomaterial->receptor Adhesion (Lysine interaction) pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 s6k S6K mtorc1->s6k cell_growth Cell Growth & Proliferation mtorc1->cell_growth protein_synthesis Protein Synthesis s6k->protein_synthesis

References

Troubleshooting & Optimization

How to improve the yield of Lys-Ala chemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Lys-Ala chemical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of the dipeptide this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Coupling Reaction: The peptide bond formation between Lysine and Alanine is not going to completion.[1]- Optimize Coupling Reagent: Switch to a more efficient coupling reagent like HATU, HCTU, or COMU.[1][2] - Increase Reaction Time: Extend the coupling reaction time, for example, by letting it run overnight.[1] - Double Coupling: Perform the coupling step twice to ensure maximum conversion. - Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagent relative to the resin loading.
Sub-optimal Reaction Conditions: The temperature, pH, or solvent may not be ideal for the reaction.- Adjust Temperature: While higher temperatures can increase reaction rates, they can also lead to racemization. Gentle heating might be considered for sluggish reactions.[1] - Optimize Base: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) to maintain the optimal pH for coupling without causing side reactions.[1] - Solvent Selection: While DMF is common, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for aggregating sequences.[3]
Steric Hindrance: The protecting groups on the amino acids may be sterically hindering the coupling reaction.- Choose Appropriate Protecting Groups: Ensure the protecting groups are not excessively bulky. For the Lysine side chain, Boc is a standard choice.[4][5]
Presence of Impurities in the Final Product Side Reactions: Unwanted chemical reactions are occurring during the synthesis process.- Prevent Racemization: Use coupling reagents known for low racemization, such as those based on HOAt or OxymaPure.[1] Avoid high temperatures and strong bases.[1] - Avoid Diketopiperazine Formation: This can occur if the N-terminal protecting group of the dipeptide is prematurely removed. Ensure complete coupling before deprotection. - Minimize N-acylurea Formation: When using carbodiimides like DCC or EDC, add HOBt or HOAt to suppress this side reaction.[1]
Incomplete Deprotection: Protecting groups are not being fully removed from the N-terminus or the Lysine side chain.- Optimize Deprotection Conditions: For Fmoc group removal, use a fresh solution of 20% piperidine in DMF.[6] For the Lys(Boc) side chain, ensure sufficient time and the correct TFA cleavage cocktail are used.[5]
Aggregation of the Peptide Chain: The growing peptide chain is clumping together on the solid support, hindering further reactions.- Use Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt aggregation. - Incorporate Backbone Protection: Use derivatives like Fmoc-Ala-(Dmb)Gly-OH to prevent interchain hydrogen bonding.
Difficulty in Purifying this compound Similar Polarity of Product and Impurities: The desired dipeptide and byproducts have similar retention times in chromatography.- Optimize HPLC Conditions: Adjust the gradient, flow rate, or mobile phase composition of your preparative HPLC.[7][8] - Alternative Purification Methods: Consider ion-exchange chromatography, especially if the peptide is highly water-soluble.[1]
Product is Highly Water-Soluble: The dipeptide is difficult to extract from the aqueous phase.- Lyophilization: Use freeze-drying to remove water and isolate the product.[1]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for the this compound synthesis to maximize yield?

A1: For maximizing yield, especially if you are encountering difficulties, high-efficiency aminium/uronium salts like HATU, HCTU, or COMU are recommended.[1][2] These reagents are generally more reactive and lead to faster and more complete coupling reactions compared to carbodiimides like DCC or EDC, even though the latter can be more cost-effective.[2] The choice can also depend on the specific sequence and the scale of the synthesis.

Q2: What is the most suitable protecting group for the Lysine side chain?

A2: The most commonly used and generally suitable protecting group for the ε-amino group of Lysine in Fmoc-based solid-phase peptide synthesis is the tert-butyloxycarbonyl (Boc) group (Fmoc-Lys(Boc)-OH).[4][5] The Boc group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and is efficiently removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[5]

Q3: How can I avoid racemization of the Alanine residue during coupling?

A3: Racemization can be minimized by:

  • Using a non-racemizing coupling method: Employing coupling reagents that incorporate additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[1] Reagents like HATU and HCTU already contain a HOAt or HOBt derivative.

  • Controlling the temperature: Perform the coupling reaction at room temperature or below, as higher temperatures can increase the rate of racemization.[1]

  • Choosing the right base: Use a sterically hindered, non-nucleophilic base such as DIPEA.

Q4: My final product is a complex mixture. What are the likely side products?

A4: A complex mixture in this compound synthesis can be due to several side products:

  • Deletion Sequence (Ala): Incomplete coupling of Alanine to the resin-bound Lysine.

  • Truncated Sequence (Lys): Incomplete deprotection of the Fmoc group from Lysine before the Alanine coupling.

  • Diketopiperazine: Cyclization of the deprotected dipeptide.

  • N-acylurea Adduct: If using carbodiimides like DCC or EDC without an additive, the activated carboxylic acid can rearrange to form an unreactive N-acylurea.[1]

  • Branched Peptide: If the Lysine side-chain protecting group is not stable and is prematurely removed, a second peptide chain can grow from the ε-amino group.[4]

Q5: What is a standard protocol for purifying this compound?

A5: The standard method for purifying synthetic peptides like this compound is preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[7][9] A typical protocol involves dissolving the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA), filtering it, and injecting it onto a C18 column.[7] The peptide is then eluted using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water with 0.1% TFA).[8] Fractions are collected and analyzed for purity, and the pure fractions are pooled and lyophilized.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagent Performance in Dipeptide Synthesis

Coupling ReagentAdditiveRelative ReactivityRacemization RiskKey Advantages
DCC/DIC HOBt/OxymaPureModerateLow with additiveCost-effective.[2]
HBTU/TBTU N/AHighLowWell-established, good for routine synthesis.
HCTU N/AVery HighLowMore reactive than HBTU.
HATU N/AVery HighVery LowHighly efficient, especially for difficult couplings.[2]
COMU N/AVery HighVery LowHigh solubility, safer alternative to HBTU/HATU.[1]
PyBOP N/AHighLowGood for hindered couplings, clean reactions.

Table 2: Stability of Common Lysine Side-Chain Protecting Groups (Fmoc Chemistry)

Protecting GroupCleavage ConditionStable ToNotes
Boc Strong Acid (e.g., >90% TFA)[5]Piperidine, mild acidStandard and most common choice.[4][5]
Mtt 1% TFA in DCMPiperidine, Pd(0), hydrazineUseful for on-resin side-chain modification.
ivDde 2% Hydrazine in DMF[10]TFA, piperidine, Pd(0)Orthogonal protecting group for complex syntheses.[10]
Alloc Pd(Ph₃P)₄ / ScavengerTFA, piperidine, hydrazineOrthogonal to both Fmoc and Boc.
Z H₂/Pd, strong acidPiperidineMore common in solution-phase synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound using Fmoc Chemistry

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30 minutes.

  • First Amino Acid Coupling (Lysine):

    • Deprotect the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate Fmoc-Lys(Boc)-OH (3 eq.) with a coupling reagent (e.g., HCTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of Lysine by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

  • Second Amino Acid Coupling (Alanine):

    • Pre-activate Fmoc-Ala-OH (3 eq.) with the chosen coupling reagent and base in DMF.

    • Add the activated Alanine solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and then with Dichloromethane (DCM).

  • Final Fmoc Deprotection: Remove the final Fmoc group from Alanine with 20% piperidine in DMF (2 x 10 minutes). Wash with DMF and DCM, then dry the resin.

  • Cleavage and Global Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Protocol 2: Purification of this compound by Preparative RP-HPLC

  • Sample Preparation: Dissolve the crude, dried this compound peptide in a minimal amount of mobile phase A (e.g., 95% water, 5% acetonitrile, 0.1% TFA). Filter the solution through a 0.45 µm filter.

  • Column Equilibration: Equilibrate a preparative C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% mobile phase A, 5% mobile phase B [95% acetonitrile, 5% water, 0.1% TFA]).

  • Injection and Elution: Inject the filtered sample onto the column. Elute the peptide using a linear gradient of increasing mobile phase B (e.g., 5% to 65% B over 30 minutes) at a flow rate appropriate for the column diameter.

  • Fraction Collection: Collect fractions as the peaks elute, monitoring the chromatogram at 214 nm or 280 nm.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions containing the pure this compound dipeptide.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the pure peptide as a fluffy white powder.

Visualizations

Lys_Ala_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_Lys_Coupling Lysine Coupling cluster_Ala_Coupling Alanine Coupling cluster_Final_Steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprot1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprot1 Lys_Coupling Couple Fmoc-Lys(Boc)-OH (HCTU/DIPEA) Fmoc_Deprot1->Lys_Coupling Fmoc_Deprot2 Fmoc Deprotection (20% Piperidine/DMF) Lys_Coupling->Fmoc_Deprot2 Ala_Coupling Couple Fmoc-Ala-OH (HCTU/DIPEA) Fmoc_Deprot2->Ala_Coupling Final_Deprot Final Fmoc Deprotection Ala_Coupling->Final_Deprot Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprot->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: Workflow for the solid-phase synthesis of this compound.

Side_Reactions cluster_SideProducts Potential Side Reactions Synthesis This compound Synthesis Racemization Racemization (Loss of Stereochemistry) Synthesis->Racemization Harsh Conditions Diketopiperazine Diketopiperazine Formation (Cyclization) Synthesis->Diketopiperazine Premature Deprotection N_Acylurea N-Acylurea Formation (Carbodiimide Rearrangement) Synthesis->N_Acylurea DCC/EDC Use Branched_Peptide Branched Peptide (Lys Side-Chain Reaction) Synthesis->Branched_Peptide Protecting Group Failure Low_Yield Low Yield & Impurities Racemization->Low_Yield Diketopiperazine->Low_Yield N_Acylurea->Low_Yield Branched_Peptide->Low_Yield

Caption: Common side reactions in this compound peptide synthesis.

Troubleshooting_Tree Start Low Yield Issue Check_Coupling Check Coupling Efficiency (Kaiser Test) Start->Check_Coupling Check_Purity Analyze Crude Product (LC-MS) Check_Coupling->Check_Purity Negative (Complete) Incomplete_Coupling Optimize Coupling: - Use HATU/HCTU - Double Couple - Increase Time Check_Coupling->Incomplete_Coupling Positive (Incomplete) Side_Reactions Address Side Reactions: - Use HOAt/OxymaPure - Check Protecting Groups Check_Purity->Side_Reactions Multiple Peaks Purification_Issue Optimize Purification: - Adjust HPLC Gradient - Consider Ion-Exchange Check_Purity->Purification_Issue Broad/Tailing Peak

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Troubleshooting low solubility of lysyl-alanine in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing the low solubility of the dipeptide lysyl-alanine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my lysyl-alanine not dissolving in a neutral aqueous buffer (e.g., PBS at pH 7.4)?

Lysyl-alanine is a dipeptide composed of a basic amino acid (lysine) and a hydrophobic amino acid (alanine).[1][2][3] Its solubility is highly dependent on the pH of the solution. Peptides generally exhibit their lowest solubility at their isoelectric point (pI), where the net charge of the molecule is zero.[4] Lysyl-alanine has a basic character due to the extra amino group in the lysine side chain, giving it a high pI (estimated around 9.5-10.0).[5][6] Neutral buffers like PBS (pH 7.4) are close enough to this pI to result in suboptimal solubility.

Q2: How does pH influence the solubility of lysyl-alanine?

The pH of the solvent is a critical factor in peptide solubility.[7] Adjusting the pH away from the peptide's isoelectric point (pI) increases the net charge on the molecule, enhancing its interaction with water and thereby increasing solubility.[8]

  • In acidic conditions (pH < pI): Both the N-terminal α-amino group and the lysine side-chain ε-amino group are protonated, giving the dipeptide a net positive charge and promoting solubility.

  • In basic conditions (pH > pI): The C-terminal carboxyl group is deprotonated, and as the pH further increases, the amino groups begin to deprotonate, leading to a net negative charge which can also enhance solubility.

  • Near the isoelectric point (pI): The positive and negative charges on the molecule balance out, leading to a net neutral charge, which often results in aggregation and precipitation.[4]

Q3: What is the estimated isoelectric point (pI) of lysyl-alanine and why is it important?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For basic peptides like lysyl-alanine, the pI is calculated by averaging the pKa values of the two amino groups (the N-terminal α-amino group and the lysine side-chain ε-amino group).[5][6] Given the typical pKa values for these groups (~9.0 and ~10.5, respectively), the estimated pI for lysyl-alanine is approximately 9.75.[9][10] Knowing the pI is crucial because it allows you to predict the pH range where the peptide will be least soluble and helps in selecting an appropriate buffer pH to achieve dissolution.[4]

Q4: What is the recommended general procedure for dissolving lysyl-alanine?

The first step should always be to test the solubility with a small amount of the peptide before dissolving the entire sample.[8] Start with deionized water. If solubility is poor, the recommended method is to use a small amount of a dilute acidic solution to protonate the molecule, followed by dilution with your target buffer. For highly concentrated solutions or difficult cases, preparing a stock in an organic solvent is recommended.

Q5: Can I use heat or sonication to improve solubility?

Yes, these techniques can be helpful but should be used with caution.

  • Sonication: Using a bath sonicator can help break up aggregates and accelerate dissolution.[4] It is a generally safe method.

  • Heating: Gently warming the solution (e.g., to <40°C) can increase the solubility of some peptides.[7] However, excessive heat can cause peptide degradation or aggregation, so this should be done carefully and as a last resort.

Q6: What should I do if my lysyl-alanine precipitates out of solution after initial dissolution?

Precipitation can occur if the solution is supersaturated or if the buffer conditions (pH, ionic strength) are not optimal.[7] If this happens, first verify the pH of your final solution. If the pH has drifted towards the pI, adjust it accordingly. Alternatively, the concentration may be too high for the chosen buffer system. You may need to dilute the sample or re-prepare it using a different buffer or by incorporating a small percentage of an organic co-solvent, if compatible with your downstream application. Always centrifuge your peptide solution to pellet any undissolved material before use in an experiment.[7]

Quantitative Data Summary

While precise solubility values can vary with buffer composition and temperature, the following tables provide key physicochemical properties and the expected solubility trend of lysyl-alanine based on pH.

Table 1: Estimated Physicochemical Properties of Lysyl-Alanine

PropertyValueSource
Molecular FormulaC₉H₁₉N₃O₃[2][11]
Molecular Weight217.27 g/mol [2][11]
Constituent Amino AcidsL-Lysine, L-Alanine[2]
Estimated Isoelectric Point (pI)~9.75[5][6][9]

Table 2: Expected Solubility Trend of Lysyl-Alanine in Aqueous Buffer at 25°C

Buffer pHExpected Net ChargePredicted Relative SolubilityRationale
3.0 - 5.0Highly PositiveHighpH is far below the pI, leading to strong electrostatic repulsion.
6.0 - 7.4PositiveModerate to LowpH is approaching the pI, reducing the net charge.
8.0 - 9.0Slightly PositiveLowpH is very close to the pI.
9.5 - 10.0Near Neutral (0)Very Low (pI)This is the estimated isoelectric point where solubility is minimal.[4]
> 11.0NegativeModerate to HighpH is significantly above the pI, resulting in a net negative charge.

Experimental Protocols

Protocol 1: Step-by-Step Dissolution in Aqueous Acidic Buffer

This protocol is recommended for preparing working solutions of lysyl-alanine directly in an aqueous buffer.

Methodology:

  • Weigh Peptide: Accurately weigh the required amount of lysyl-alanine powder.

  • Initial Solubilization: Add a small volume of sterile, deionized water or a dilute acid (e.g., 10% acetic acid) to the peptide. Use just enough volume to make a slurry or a concentrated solution.

  • Vortex/Sonicate: Gently vortex or sonicate the mixture for a few minutes to aid dissolution.[4] The solution should become clear.

  • Buffer Addition: Slowly add your target aqueous buffer to the concentrated peptide solution, vortexing gently during the addition, until the final desired volume and concentration are reached.

  • pH Verification: Check the pH of the final solution and adjust if necessary, ensuring it remains in a range that favors solubility (e.g., pH < 8).

  • Sterilization & Clarification: If required, filter the solution through a 0.22 µm syringe filter to sterilize and remove any remaining micro-aggregates.

Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent

This method is suitable when high concentrations are needed or when direct aqueous dissolution fails.

Methodology:

  • Solvent Selection: Choose a suitable organic solvent such as Dimethyl Sulfoxide (DMSO).[4][7]

  • Weigh Peptide: Accurately weigh the lysyl-alanine powder in a sterile tube.

  • Dissolve in Organic Solvent: Add the minimum required amount of DMSO to the peptide to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure it is fully dissolved; gentle vortexing can be used.

  • Dilution into Aqueous Buffer: While vigorously stirring your target aqueous buffer, add the organic stock solution drop-by-drop to achieve the final desired concentration.[4] Note: The final concentration of the organic solvent should be kept low (typically <1%) to avoid impacting biological experiments.

  • Final Check: Observe the solution for any signs of precipitation (turbidity). If the solution remains clear, it is ready for use. If turbidity appears, the solubility limit in that specific buffer has been exceeded.[4]

Visualizations

TroubleshootingWorkflow start Low Solubility of Lysyl-Alanine Observed check_ph Is the buffer pH acidic (e.g., pH 4-6)? start->check_ph adjust_ph Prepare a new solution in a slightly acidic buffer (e.g., pH 5.0) or add dilute acid (e.g., Acetic Acid) before adding buffer. check_ph->adjust_ph No (pH is neutral/basic) ph_ok pH is in an appropriate acidic range. check_ph->ph_ok Yes final_check Centrifuge solution to remove any remaining particulates before use. adjust_ph->final_check check_concentration Is the desired concentration high (>1 mg/mL)? ph_ok->check_concentration use_organic_stock Prepare a concentrated stock in DMSO, then add dropwise to stirred aqueous buffer. check_concentration->use_organic_stock Yes conc_ok Concentration is low. check_concentration->conc_ok No use_organic_stock->final_check use_sonication Use sonication or gentle vortexing to aid dissolution. conc_ok->use_sonication use_sonication->final_check success Solubility Issue Resolved final_check->success

Caption: Troubleshooting workflow for lysyl-alanine solubility.

PHSolubilityRelationship cluster_ph pH Scale cluster_charge Net Charge on Lysyl-Alanine cluster_solubility Resulting Aqueous Solubility ph_low Acidic pH (e.g., 4.0) charge_pos Net Charge: +2 ph_low->charge_pos ph_pi Isoelectric Point (pI) (e.g., 9.75) charge_neutral Net Charge: 0 ph_pi->charge_neutral ph_high Basic pH (e.g., 11.0) charge_neg Net Charge: -1 ph_high->charge_neg sol_high High Solubility charge_pos->sol_high Electrostatic repulsion prevents aggregation sol_low Very Low Solubility charge_neutral->sol_low Aggregation and precipitation likely sol_mod Moderate/High Solubility charge_neg->sol_mod Electrostatic repulsion prevents aggregation

Caption: pH, net charge, and solubility relationship of lysyl-alanine.

References

Strategies to prevent Lys-Ala degradation during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the dipeptide Lys-Ala during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The most common degradation pathway for this compound in aqueous solutions is hydrolysis of the peptide bond, which breaks the dipeptide into its constituent amino acids, L-lysine and L-alanine. This reaction is catalyzed by the presence of water and can be accelerated by non-neutral pH and elevated temperatures.[1][2][3] Other potential, though typically less common, degradation pathways for peptides containing lysine include oxidation of the lysine side chain.[4][5]

Q2: What are the optimal storage conditions for lyophilized this compound powder?

A2: For maximum stability, lyophilized this compound should be stored at -20°C or, for long-term storage, at -80°C.[4][5][6][7] The container should be tightly sealed to prevent moisture absorption, as peptides are often hygroscopic. Storing the vial with a desiccant is recommended. Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation from forming on the peptide powder.[4][5]

Q3: How should I store this compound once it is reconstituted in a solution?

A3: Storing peptides in solution is not recommended for long periods.[4] If necessary, prepare the solution using a sterile buffer at a pH of 5-7.[7] The solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6] Store these aliquots at -20°C or -80°C.[4]

Q4: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A4: Cloudiness or precipitation can indicate solubility issues or aggregation. The solubility of a peptide is highly dependent on its amino acid sequence and the pH of the solution.[8][9] For a basic peptide like this compound, if it does not dissolve well in neutral water, you can try adding a small amount of dilute acetic acid to aid dissolution.[4] Gentle warming (<40°C) or sonication can also help to dissolve the peptide.[8][10] Always test the solubility on a small amount of the peptide first.[6][10]

Q5: Are there any amino acid residues in this compound that are particularly susceptible to degradation?

A5: The lysine residue in this compound has a primary amine on its side chain that can be susceptible to oxidation, especially in the presence of reactive oxygen species.[4][5] While less common than hydrolysis under typical storage conditions, this is a potential degradation pathway to be aware of. Peptides containing lysine should be stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]

Troubleshooting Guides

Issue 1: Loss of this compound concentration over time in aqueous solution.
  • Potential Cause: Hydrolysis of the peptide bond.

  • Troubleshooting Steps:

    • Verify Storage Temperature: Ensure the solution is stored at -20°C or -80°C. Avoid storage at 4°C or room temperature for extended periods.

    • Check pH of Solution: The rate of hydrolysis is pH-dependent. For optimal stability, maintain the solution pH between 5 and 7.

    • Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use vials to prevent degradation from repeated temperature changes.[6]

    • Use Sterile Buffers: Prepare solutions with sterile, high-purity water and buffers to prevent microbial growth, which can also contribute to degradation.

Issue 2: Inconsistent results in biological assays using this compound.
  • Potential Cause: Degradation of the peptide leading to lower active concentration, or poor solubility.

  • Troubleshooting Steps:

    • Confirm Peptide Integrity: Analyze the purity of your this compound stock solution using a method like HPLC (see Experimental Protocols section). This will confirm the concentration of the intact dipeptide.

    • Address Solubility: Ensure the peptide is fully dissolved. Refer to the solubility guidelines in the FAQs (Q4). Incomplete dissolution will lead to inaccurate concentrations and inconsistent results.

    • Prepare Fresh Solutions: If possible, prepare fresh solutions of this compound immediately before use to minimize the impact of degradation during storage.

    • Review Handling Procedures: Ensure proper handling techniques are being used, such as allowing the lyophilized powder to warm to room temperature before opening and using sterile techniques for reconstitution.[5][7]

Data on Dipeptide Hydrolysis

DipeptideTemperature (°C)pHRate Constant (k, s⁻¹)Half-life (t₁/₂)
Diglycine (Gly-Gly)953~1.5 x 10⁻⁶~5.3 days
Diglycine (Gly-Gly)955~0.4 x 10⁻⁶~20 days
Diglycine (Gly-Gly)957~0.3 x 10⁻⁶~26.7 days
Diglycine (Gly-Gly)9510~2.0 x 10⁻⁶~4 days

Note: Data is adapted from studies on diglycine hydrolysis and should be considered as an approximation for this compound. The actual rates for this compound may differ.[1][11]

Experimental Protocols

Protocol 1: Quantification of this compound and its Degradation Products by RP-HPLC

This protocol provides a general method for the separation and quantification of this compound, L-lysine, and L-alanine.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • This compound, L-lysine, and L-alanine standards.

  • Procedure:

    • Sample Preparation: Dilute the this compound sample to be analyzed in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL). Prepare standard solutions of this compound, L-lysine, and L-alanine in Mobile Phase A.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 210-220 nm.

      • Column Temperature: 30°C.

      • Injection Volume: 20 µL.

      • Gradient Elution:

        Time (min) % Mobile Phase B
        0 0
        20 20
        25 100
        30 100
        31 0

        | 35 | 0 |

    • Analysis:

      • Inject the standards to determine their retention times. Typically, the amino acids (lysine and alanine) will elute earlier than the dipeptide (this compound).

      • Inject the this compound sample.

      • Quantify the amount of this compound, lysine, and alanine by comparing the peak areas to the standard curves.

Visualizations

LysAla_Degradation_Pathways This compound Degradation Pathways LysAla This compound Dipeptide Hydrolysis Hydrolysis (Primary Pathway) LysAla->Hydrolysis H₂O, pH, Temp Oxidation Oxidation (Secondary Pathway) LysAla->Oxidation Oxidants (e.g., hypochlorite) Lys L-Lysine Hydrolysis->Lys Ala L-Alanine Hydrolysis->Ala OxidizedLysAla Oxidized this compound (e.g., Dichloramine at ε-amino group) Oxidation->OxidizedLysAla

Caption: Primary and secondary degradation pathways for this compound.

Troubleshooting_Workflow Troubleshooting this compound Storage Issues Start Inconsistent Results or Suspected Degradation CheckStorage Review Storage Conditions Start->CheckStorage CheckHandling Review Handling Procedures Start->CheckHandling Lyophilized Lyophilized? CheckStorage->Lyophilized AnalyzePurity Analyze Purity (e.g., HPLC) PurityOK Purity Acceptable? AnalyzePurity->PurityOK Solution In Solution? Lyophilized->Solution No TempMoisture Stored at -20°C or -80°C? Kept dry? Lyophilized->TempMoisture Yes TempFreezeThaw Stored at -20°C or -80°C? Aliquoted? Solution->TempFreezeThaw Yes TempMoisture->AnalyzePurity Yes CorrectStorage Correct Storage (e.g., lower temp, add desiccant) TempMoisture->CorrectStorage No TempFreezeThaw->AnalyzePurity Yes CorrectHandling Correct Handling (e.g., aliquot, fresh solutions) TempFreezeThaw->CorrectHandling No SolubilityIssue Check for Solubility Issues PurityOK->SolubilityIssue Yes NewPeptide Obtain New Peptide Stock PurityOK->NewPeptide No Okay Proceed with Experiment SolubilityIssue->Okay CorrectStorage->AnalyzePurity CorrectHandling->AnalyzePurity

Caption: A logical workflow for troubleshooting common this compound storage problems.

References

Technical Support Center: Optimizing Mass Spectrometry for Lys-Ala Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of the dipeptide Lys-Ala.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for my this compound sample. What are the first things I should check?

A1: A complete loss of signal can be frustrating, but it often points to a singular issue. Here's a logical workflow to diagnose the problem:

  • Confirm Sample Integrity: Ensure your this compound standard is not degraded and is at the expected concentration. Prepare a fresh sample if there is any doubt.

  • Check the Mass Spectrometer's Basic Functionality: Verify that the instrument is functioning correctly. This includes checking for a stable electrospray (a visible spray at the ESI needle) and ensuring all necessary gases (nebulizer, drying gas) are flowing at the setpoints.[1]

  • Isolate the LC from the MS: To determine if the issue is with the liquid chromatography (LC) system or the mass spectrometer (MS), you can perform a direct infusion of your this compound standard into the mass spectrometer. If you see a signal with direct infusion, the problem likely lies within your LC method (e.g., column, mobile phase).

  • Review MS Method Parameters: Double-check that the correct MS method is loaded and that the instrument is set to the appropriate ionization mode (positive ion mode for this compound) and that the mass range includes the m/z of this compound.

Q2: My this compound signal is very weak. How can I improve the signal intensity?

A2: Poor signal intensity is a common issue in mass spectrometry.[2] Several factors can contribute to this problem:

  • Sample Concentration: If your sample is too dilute, you may not achieve a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.[2]

  • Ionization Efficiency: The choice of ionization technique and the optimization of its parameters are crucial. For this compound, electrospray ionization (ESI) is a suitable technique.

  • Instrument Tuning and Calibration: Regular tuning and calibration of your mass spectrometer are essential for optimal performance. This includes the ion source, mass analyzer, and detector settings.[2]

  • Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency. For example, trifluoroacetic acid (TFA) is a known ion-suppressing agent in ESI-MS. If possible, consider using 0.1% formic acid (FA) instead to enhance the MS signal.[3]

Q3: What are the expected major fragment ions for this compound in positive ion mode collision-induced dissociation (CID)?

A3: For the dipeptide this compound, the primary fragmentation upon CID will be the cleavage of the peptide bond. In positive ion mode, the charge is likely to be retained on the N-terminal lysine residue due to its basic side chain. The expected major fragment ions are b- and y-type ions.

  • b-ion: Cleavage of the peptide bond with charge retention on the N-terminal fragment. For this compound, this would be the lysine residue.

  • y-ion: Cleavage of the peptide bond with charge retention on the C-terminal fragment. For this compound, this would be the alanine residue.

The presence of the basic lysine residue at the N-terminus is expected to favor the formation of b-ions.

Troubleshooting Guides

Guide 1: Low Signal Intensity

This guide provides a step-by-step approach to troubleshooting low signal intensity for this compound.

LowSignalTroubleshooting Start Low Signal Intensity for this compound CheckSample 1. Verify Sample Concentration and Integrity Start->CheckSample OptimizeESI 2. Optimize ESI Source Parameters CheckSample->OptimizeESI Sample OK CheckMobilePhase 3. Evaluate Mobile Phase Composition OptimizeESI->CheckMobilePhase Parameters Optimized TuneMS 4. Tune and Calibrate Mass Spectrometer CheckMobilePhase->TuneMS Mobile Phase OK CheckFragmentation 5. Optimize Collision Energy (for MS/MS) TuneMS->CheckFragmentation Instrument Tuned Resolved Signal Improved CheckFragmentation->Resolved Fragmentation Optimized

Caption: Troubleshooting workflow for low this compound signal.

Guide 2: Poor Peak Shape in LC-MS

This guide addresses common issues related to poor chromatographic peak shape for this compound.

PeakShapeTroubleshooting Start Poor Peak Shape (Tailing, Fronting, Broadening) CheckColumn 1. Inspect LC Column for Contamination or Degradation Start->CheckColumn CheckMobilePhase 2. Verify Mobile Phase Preparation and pH CheckColumn->CheckMobilePhase Column OK OptimizeGradient 3. Adjust LC Gradient CheckMobilePhase->OptimizeGradient Mobile Phase OK CheckInjectionVolume 4. Evaluate Injection Volume (Overloading) OptimizeGradient->CheckInjectionVolume Gradient Optimized Resolved Peak Shape Improved CheckInjectionVolume->Resolved Volume OK

Caption: Troubleshooting workflow for poor peak shape.

Quantitative Data Summary

The following tables provide typical starting parameters for the analysis of this compound. These parameters should be optimized for your specific instrument and experimental conditions.

Table 1: Suggested Starting ESI-MS Parameters for this compound Detection

ParameterRecommended Starting ValueNotes
Ionization Mode PositiveLysine's basic side chain readily accepts a proton.
Capillary Voltage 3.5 - 4.5 kVOptimize for stable spray and maximum ion current.
Drying Gas Flow 8 - 12 L/minAdjust to ensure efficient desolvation.
Drying Gas Temp. 250 - 350 °CHigher temperatures can aid desolvation of aqueous mobile phases.
Nebulizer Pressure 30 - 50 psiOptimize for a fine, stable spray.

Table 2: Example MRM Transitions for this compound Quantification

Multiple Reaction Monitoring (MRM) is a sensitive and specific technique for quantification. Below are hypothetical MRM transitions for this compound. The exact m/z values should be determined experimentally on a high-resolution mass spectrometer.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
[this compound+H]⁺b-ion (Lys)10 - 20Optimize for maximum fragment ion intensity.
[this compound+H]⁺y-ion (Ala)15 - 25May require slightly higher energy than the b-ion.

Note: The optimal collision energy is instrument-dependent and should be determined empirically by performing a collision energy optimization experiment.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of this compound

This protocol outlines a general procedure for preparing a this compound standard for LC-MS analysis.

Materials:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound standard.

    • Dissolve in HPLC-grade water to make a stock solution of known concentration (e.g., 1 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution with a suitable solvent to create a working solution. A common starting solvent is 50:50 (v/v) water:acetonitrile with 0.1% formic acid.

    • The final concentration will depend on the sensitivity of your instrument, but a starting point could be in the low µg/mL to ng/mL range.

  • Sample Filtration/Centrifugation:

    • To remove any particulates that could clog the LC system, either centrifuge the working solution at high speed (e.g., 14,000 rpm) for 10 minutes and transfer the supernatant to an autosampler vial, or filter the solution through a 0.22 µm syringe filter into the vial.[4]

  • Storage:

    • If not analyzing immediately, store the prepared samples at 4°C to minimize degradation. For long-term storage, freezing at -20°C or -80°C is recommended.

Protocol 2: Direct Infusion ESI-MS Parameter Optimization

This protocol describes how to optimize ESI source parameters for this compound using direct infusion.

Materials:

  • Prepared this compound working solution (from Protocol 1)

  • Syringe pump

  • Mass spectrometer with ESI source

Procedure:

  • Set up for Direct Infusion:

    • Load the this compound working solution into a syringe.

    • Place the syringe in a syringe pump and connect it to the ESI source of the mass spectrometer.

    • Set the flow rate to a low value, typically 5-10 µL/min.

  • Initial Instrument Settings:

    • Set the mass spectrometer to positive ion mode and scan a mass range that includes the expected m/z of the protonated this compound molecule.

    • Use the starting parameters from Table 1 as a baseline.

  • Systematic Optimization:

    • Begin the infusion and allow the signal to stabilize.

    • Optimize one parameter at a time while keeping others constant. For each parameter, adjust its value incrementally and observe the effect on the signal intensity and stability of the this compound precursor ion.

    • Parameters to optimize include:

      • Capillary voltage

      • Drying gas flow and temperature

      • Nebulizer gas pressure

  • Finalize Optimized Parameters:

    • Once the optimal settings for each parameter have been determined, save them as a new method for your subsequent LC-MS analyses.

References

Resolving Peak Tailing for Lys-Ala in Reverse-Phase HPLC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of the dipeptide Lys-Ala.

Troubleshooting Guide

Peak tailing for basic peptides like this compound in RP-HPLC is a common issue that can compromise resolution and quantification. This guide provides a systematic approach to identifying and resolving the root cause of this problem.

Question: My this compound peak is tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing for this compound, a basic dipeptide, in reverse-phase HPLC is primarily caused by secondary interactions between the positively charged lysine residue and negatively charged residual silanol groups on the silica-based stationary phase. Other contributing factors can include issues with the mobile phase, column, or HPLC system.

Here is a step-by-step troubleshooting workflow:

Troubleshooting_Peak_Tailing Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase check_column Step 2: Assess Column Condition & Chemistry check_mobile_phase->check_column If issue persists sub_mp1 Adjust pH (2-3) check_mobile_phase->sub_mp1 sub_mp2 Add/Optimize Ion-Pairing Agent (e.g., 0.1% TFA) check_mobile_phase->sub_mp2 sub_mp3 Increase Buffer Strength check_mobile_phase->sub_mp3 check_system Step 3: Inspect HPLC System check_column->check_system If issue persists sub_c1 Use End-Capped Column check_column->sub_c1 sub_c2 Switch to a Different Stationary Phase (e.g., Hybrid) check_column->sub_c2 sub_c3 Check for Column Void/Contamination check_column->sub_c3 solution Symmetrical Peak Achieved check_system->solution If issue persists, consult manufacturer sub_s1 Minimize Extra-Column Volume check_system->sub_s1 sub_s2 Check for Leaks and Proper Fittings check_system->sub_s2 sub_mp1->solution Problem Solved sub_mp2->solution Problem Solved sub_mp3->solution Problem Solved sub_c1->solution Problem Solved sub_c2->solution Problem Solved sub_c3->solution Problem Solved sub_s1->solution Problem Solved sub_s2->solution Problem Solved

Caption: A step-by-step workflow to diagnose and resolve peak tailing for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing more common for this compound than for neutral dipeptides?

A1: this compound contains a lysine residue, which has a primary amine in its side chain. At the acidic to neutral pH ranges typically used in reverse-phase HPLC, this amine group is protonated, carrying a positive charge. This positive charge can interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This secondary ionic interaction, in addition to the primary hydrophobic interaction, can lead to a portion of the this compound molecules being retained longer on the column, resulting in a tailed peak. Neutral dipeptides lack this charged side chain and are therefore less prone to this type of secondary interaction.

Secondary_Interaction Secondary Interaction of this compound with Silica Surface cluster_0 Silica Stationary Phase C18_1 C18 C18_2 C18 Silanol Si-O⁻ C18_3 C18 Lys_Ala This compound (+ charge) Lys_Ala->C18_1 Hydrophobic Interaction (Primary Retention) Lys_Ala->C18_2 Hydrophobic Interaction (Primary Retention) Lys_Ala->Silanol Ionic Interaction (Causes Tailing) Lys_Ala->C18_3 Hydrophobic Interaction (Primary Retention)

Caption: Interaction of positively charged this compound with negatively charged silanol groups.

Q2: How does adjusting the mobile phase pH help to reduce peak tailing for this compound?

A2: Adjusting the mobile phase to a lower pH (typically between 2 and 3) is a very effective way to reduce peak tailing for basic compounds like this compound. At a low pH, the concentration of protons (H⁺) in the mobile phase is high. These protons will neutralize the negatively charged silanol groups on the silica surface, converting them to their neutral form (Si-OH). This minimizes the secondary ionic interactions between the positively charged this compound and the stationary phase, leading to a more symmetrical peak shape.[1]

Q3: What is the role of mobile phase additives like TFA and formic acid in preventing peak tailing?

A3: Mobile phase additives play a crucial role in improving the peak shape of basic peptides.

  • Trifluoroacetic acid (TFA): At a typical concentration of 0.1%, TFA is a strong ion-pairing agent.[2] It serves two main purposes:

    • It lowers the mobile phase pH to around 2, which protonates the residual silanol groups.[2]

    • The negatively charged trifluoroacetate ions form an ion pair with the positively charged this compound molecules. This masks the positive charge on the peptide, reducing its interaction with any remaining ionized silanols.[2] The result is a significant improvement in peak symmetry.

  • Formic acid: While also an acidic additive, formic acid is a weaker acid than TFA. At a concentration of 0.1%, it lowers the mobile phase pH to approximately 2.7. This is less effective at fully protonating all silanol groups compared to TFA. Consequently, peak tailing can still be observed with formic acid, although it is often preferred for LC-MS applications due to its volatility and reduced ion suppression effects compared to TFA.[3][4]

Q4: Can the choice of HPLC column affect peak tailing for this compound?

A4: Absolutely. The choice of column is critical.

  • End-Capped Columns: Modern HPLC columns are often "end-capped," a process where the accessible silanol groups are chemically reacted with a small, inert compound to reduce their activity. Using a high-quality, well-end-capped column can significantly reduce peak tailing for basic analytes.

  • Alternative Stationary Phases: If peak tailing persists even with an end-capped column, consider using a column with a different stationary phase chemistry. Hybrid silica-based columns (e.g., BEH) or columns with polar-embedded groups are designed to be more resistant to secondary interactions with basic compounds and can provide much-improved peak shapes.[2]

Q5: When should I consider sample overload as a cause of peak tailing?

A5: Sample overload, both in terms of mass and volume, can lead to peak distortion, including tailing. If you observe that the peak shape deteriorates as you increase the concentration or injection volume of your this compound sample, you may be overloading the column. To check for this, try diluting your sample or reducing the injection volume. If the peak shape improves, sample overload was likely a contributing factor.[1]

Data Presentation

The following table summarizes the effect of different mobile phase additives on the peak asymmetry of basic peptides. A lower tailing factor indicates a more symmetrical peak.

Mobile Phase Additive (0.1%)Approximate pHTailing Factor (Asymmetry)Comments
Formic Acid 2.7Poor (Higher Tailing Factor)MS-compatible, but less effective at suppressing silanol interactions.[4]
Trifluoroacetic Acid (TFA) 2.0Excellent (Low Tailing Factor)Strong ion-pairing agent, excellent for peak shape but can cause ion suppression in MS.[2][4]
Ammonium Formate ~3.3Good (Improved over Formic Acid)Increases ionic strength, which helps to shield silanol interactions. MS-compatible.[4]

Note: The exact tailing factor values can vary depending on the specific column, HPLC system, and the peptide being analyzed. The trends presented here are generally observed for basic peptides.

Experimental Protocols

Protocol 1: RP-HPLC Analysis of this compound with TFA as a Mobile Phase Additive

This protocol is designed for the routine analysis of this compound, focusing on achieving a symmetrical peak shape.

  • Materials and Equipment:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, with end-capping)

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile

    • This compound standard

    • 0.22 µm syringe filters

  • Sample Preparation:

    • Prepare a stock solution of this compound in Mobile Phase A (e.g., 1 mg/mL).

    • Dilute the stock solution to the desired concentration (e.g., 50 µg/mL) using Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (minutes) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 50 50
      21.0 5 95
      25.0 5 95
      26.0 95 5

      | 30.0 | 95 | 5 |

  • Post-Analysis:

    • Evaluate the peak shape of this compound. The tailing factor should ideally be below 1.5.

Protocol 2: Troubleshooting Peak Tailing by Adjusting Mobile Phase pH

This protocol can be used to investigate the effect of mobile phase pH on the peak shape of this compound.

  • Materials and Equipment:

    • Same as Protocol 1, with the addition of phosphoric acid and a pH meter.

  • Mobile Phase Preparation:

    • Mobile Phase A (pH 3.0): Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase A (pH 7.0): Prepare a 20 mM phosphate buffer and adjust the pH to 7.0.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Prepare two sets of this compound samples, one dissolved in the pH 3.0 mobile phase and the other in the pH 7.0 mobile phase.

  • HPLC Method:

    • Run the same gradient program as in Protocol 1, first with the pH 3.0 mobile phase and then with the pH 7.0 mobile phase.

  • Data Analysis:

    • Compare the peak shape (tailing factor) of this compound at the two different pH values. A significant improvement in peak symmetry is expected at pH 3.0.

References

Purification challenges of Lys-Ala from reaction byproducts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of the dipeptide Lys-Ala from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: During the solid-phase peptide synthesis (SPPS) of this compound, several byproducts can form. The most common impurities include:

  • Unreacted Amino Acids: Free L-lysine and L-alanine that did not couple during the synthesis.

  • Deletion Sequences: If the coupling of alanine to lysine is incomplete, the final product will contain unreacted lysine attached to the resin.

  • Byproducts from Protecting Group Removal:

    • Fmoc-based synthesis: The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from the N-terminus of alanine and lysine can lead to the formation of dibenzofulvene (DBF) and its piperidine adduct.[1] Incomplete Fmoc deprotection can also result in Fmoc-containing impurities.[1]

    • Boc-based synthesis: When using a Boc protecting group for the lysine side chain (e.g., Fmoc-Lys(Boc)-OH), its removal with trifluoroacetic acid (TFA) generates reactive tert-butyl carbocations.[2] These cations can lead to the alkylation of nucleophilic residues if appropriate scavengers are not used.[2]

  • Racemization Products: Although generally low with standard coupling reagents, some degree of racemization can occur, leading to the formation of D-Ala-L-Lys or L-Lys-D-Ala diastereomers.

Q2: What is the recommended initial strategy for purifying crude this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for the initial purification of synthetic peptides like this compound.[3] This method separates the dipeptide from most synthesis-related impurities based on differences in hydrophobicity.[3] A C18 column is a standard choice for the separation of small peptides.[3][4]

Q3: How can I separate this compound from unreacted lysine and alanine?

A3: Both ion-exchange chromatography (IEX) and RP-HPLC can be effective for this separation.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[5] At a specific pH, this compound, lysine, and alanine will have different net charges, allowing for their separation on a cation-exchange or anion-exchange column. Cation-exchange chromatography is often preferred for the separation of basic amino acids and peptides.[5]

  • Reversed-Phase HPLC (RP-HPLC): Although all three are relatively polar, there are sufficient differences in their hydrophobicity to allow for separation. The dipeptide this compound will be more retained on a C18 column than the individual amino acids.[4]

Q4: My this compound peptide shows poor peak shape (e.g., tailing, broadening) during RP-HPLC. What are the possible causes and solutions?

A4: Poor peak shape in RP-HPLC of peptides can be caused by several factors:

  • Secondary Interactions: The basic side chain of lysine can interact with residual silanol groups on the silica-based column, leading to peak tailing. Using a mobile phase with a low pH (e.g., containing 0.1% TFA) helps to protonate the silanols and minimize these interactions.

  • Peptide Aggregation: Peptides can sometimes aggregate on the column, leading to broad peaks. Try reducing the sample load or adding a small amount of an organic solvent like acetonitrile to your sample diluent.

  • Column Overload: Injecting too much peptide can distort the peak shape. Reduce the amount of sample injected.

Q5: What is a realistic expectation for the purity and yield of this compound after a single purification step?

A5: The purity and yield are highly dependent on the efficiency of the synthesis and the chosen purification method. For a dipeptide, a single RP-HPLC purification step should ideally yield a purity of >95%. However, the overall yield can vary significantly. For a 140-step synthesis, a 99% yield at each step results in a 24% overall yield, while a 99.5% yield per step results in a 50% overall yield, highlighting the importance of high efficiency in each step.[6] Net peptide content, which accounts for water and counterions, is typically in the range of 60-80% of the total weight.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity of this compound after RP-HPLC Co-elution of impurities with similar hydrophobicity.• Optimize the HPLC gradient: Use a shallower gradient around the elution time of this compound to improve resolution. • Change the stationary phase: If a C18 column is not providing sufficient separation, consider a C8 or a phenyl column. • Employ an orthogonal purification method: Use ion-exchange chromatography before or after RP-HPLC for a two-step purification strategy.[8]
Incomplete removal of protecting groups.• Review the deprotection protocol: Ensure sufficient time and appropriate reagents for complete removal of Fmoc and/or Boc groups. • Analyze the crude product by mass spectrometry to identify any remaining protecting groups.
Difficulty Separating this compound from Unreacted Lysine Both molecules are highly polar and may have similar retention times in RP-HPLC under certain conditions.• Adjust the mobile phase pH: Changing the pH can alter the charge state of both molecules and improve their separation. • Use ion-exchange chromatography: This method is highly effective for separating molecules based on charge differences. A cation-exchange column should effectively separate the more positively charged lysine from the dipeptide.[9]
Peptide Precipitation During Purification High peptide concentration in the collection fractions.• Collect fractions into tubes containing a small amount of a solubilizing agent (e.g., 0.1% TFA in water). • Pool the fractions containing the purified peptide immediately and proceed with lyophilization.
Buffer incompatibility.• Ensure the peptide is soluble in the mobile phase and collection buffers.
Low Yield of Purified this compound Inefficient synthesis (coupling and deprotection steps).• Optimize the solid-phase peptide synthesis protocol. Ensure high coupling efficiency at each step.[6]
Peptide aggregation.• Work with dilute peptide solutions. • Adjust the pH of the mobile phase away from the isoelectric point of this compound to increase its net charge and reduce aggregation.
Adsorption of the peptide to the chromatography column or vials.• Use low-binding tubes and vials. • Ensure the column is properly conditioned before use.

Data Presentation

Table 1: Representative Purity of Crude and Purified this compound

Sample Purification Method Purity (%)
Crude this compound-50-70
Purified this compoundSingle-step RP-HPLC>95
Purified this compoundTwo-step (IEX + RP-HPLC)>98

Note: These are typical values and can vary depending on the synthesis efficiency and purification protocol.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of this compound

Objective: To purify this compound from synthesis-related impurities.

Materials:

  • Crude this compound peptide

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[3]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile[3]

  • Sample solvent: Mobile Phase A

Procedure:

  • Sample Preparation: Dissolve the crude this compound in the sample solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[3]

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Injection: Inject an appropriate volume of the filtered sample onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient. A typical gradient could be:

    • 5% to 65% Mobile Phase B over 30 minutes.[10]

    • The gradient may need to be optimized based on the retention time of this compound. A shallower gradient will provide better resolution.

  • Detection: Monitor the elution profile at 214 nm.[10]

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Protocol 2: Ion-Exchange Chromatography (IEX) for this compound Purification

Objective: To separate this compound from unreacted amino acids and other charged impurities.

Materials:

  • Crude or partially purified this compound

  • Chromatography system

  • Strong cation-exchange column (e.g., sulfopropyl-based resin)

  • Binding Buffer (e.g., 20 mM sodium phosphate, pH 3.0)

  • Elution Buffer (e.g., 20 mM sodium phosphate with a salt gradient, e.g., 0-1 M NaCl, pH 3.0)

Procedure:

  • Sample Preparation: Dissolve the peptide sample in the Binding Buffer. Adjust the pH if necessary.

  • Column Equilibration: Equilibrate the cation-exchange column with Binding Buffer for several column volumes until the pH and conductivity of the eluate are stable.

  • Sample Loading: Load the prepared sample onto the column.

  • Washing: Wash the column with several column volumes of Binding Buffer to remove unbound impurities.

  • Elution: Elute the bound molecules using a linear gradient of the Elution Buffer (increasing salt concentration). This compound will elute at a specific salt concentration based on its net positive charge.

  • Fraction Collection and Analysis: Collect fractions and analyze them by RP-HPLC and mass spectrometry to identify those containing pure this compound.

  • Desalting: Pool the pure fractions and desalt using a suitable method such as RP-HPLC or size-exclusion chromatography before lyophilization.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Synthesis of this compound cleavage Cleavage from Resin & Deprotection synthesis->cleavage crude Crude this compound cleavage->crude rphplc RP-HPLC crude->rphplc iex Ion-Exchange Chromatography crude->iex Optional analysis Purity Analysis (Analytical HPLC, MS) rphplc->analysis iex->rphplc lyophilization Lyophilization analysis->lyophilization final_product Purified this compound lyophilization->final_product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Low Purity after Initial Purification cause1 Co-eluting Impurities start->cause1 cause2 Unreacted Starting Materials start->cause2 cause3 Protecting Group Byproducts start->cause3 solution1 Optimize HPLC Gradient cause1->solution1 solution2 Use Orthogonal Purification (IEX) cause1->solution2 cause2->solution2 solution3 Verify Deprotection Protocol cause3->solution3

Caption: Troubleshooting decision tree for low purity of this compound.

References

Minimizing side reactions during Lys-Ala peptide coupling.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of Lys-Ala dipeptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during this compound peptide coupling?

A1: The primary side reactions encountered during the coupling of lysine and alanine are racemization of the activated amino acid, diketopiperazine (DKP) formation, and side reactions related to inadequate protection of the lysine side chain.[1] Racemization leads to the formation of diastereomeric impurities that are difficult to separate from the desired product.[2] DKP formation is an intramolecular cyclization of the dipeptide, cleaving it from the resin support, which is particularly prevalent after the coupling of the second amino acid.[3] Incorrect lysine side-chain protection can lead to branched peptides.[1]

Q2: Which protecting group strategy is recommended for the lysine residue?

A2: For Fmoc-based solid-phase peptide synthesis (SPPS), the most common and recommended protecting group for the ε-amino group of lysine is the tert-butoxycarbonyl (Boc) group (Fmoc-Lys(Boc)-OH).[1][4] The Boc group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily cleaved under the final acidic cleavage conditions (e.g., trifluoroacetic acid, TFA).[4] In Boc-based SPPS, a benzyloxycarbonyl (Z) derivative, such as Nε-2-chlorobenzyloxycarbonyl (2-Cl-Z), is a suitable choice (Boc-Lys(2-Cl-Z)-OH).[1]

Q3: How can racemization be minimized during the coupling step?

A3: Racemization can be minimized by several strategies:

  • Choice of Coupling Reagent: Utilize coupling reagents known for low racemization levels, such as phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) salts.[5][6]

  • Use of Additives: When using carbodiimide-based coupling reagents like DIC, the addition of a racemization suppressant such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial.[1][5] These additives form active esters that are less prone to racemization.[1]

  • Base Selection: Employ a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like N,N-diisopropylethylamine (DIPEA), which can promote racemization.[2][6]

  • Temperature Control: Perform the coupling reaction at or below room temperature, as elevated temperatures can increase the rate of racemization.[7]

Q4: What is diketopiperazine (DKP) formation and how can it be prevented?

A4: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide that results in its cleavage from the resin.[8] This is a significant side reaction, especially after the second amino acid has been coupled.[3] To prevent DKP formation:

  • Immediate Coupling: Proceed to the coupling of the third amino acid immediately after the formation of the this compound dipeptide to minimize the time the free N-terminal amine is available for cyclization.[1]

  • Use of Sterically Hindered Resins: Employing a sterically hindered resin, such as 2-chlorotrityl chloride resin, can inhibit the cyclization reaction.[9]

  • Dipeptide Coupling: An alternative strategy is to synthesize the dipeptide unit (e.g., Fmoc-Lys(Boc)-Ala-OH) separately and then couple it to the resin, thus bypassing the dipeptide-resin intermediate that is prone to cyclization.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution References
Presence of Diastereomers (detected by HPLC) Racemization of the activated amino acid.- Add a racemization suppressant like HOBt or Oxyma to the coupling reaction. - Switch to a less basic amine, such as NMM instead of DIPEA. - Use a coupling reagent known for low racemization, such as HATU or PyBOP.[1][5]
Low Yield of Final Peptide and Presence of a Small Cyclic Byproduct Diketopiperazine (DKP) formation.- After coupling alanine, immediately proceed to the coupling of the next amino acid. - Use a 2-chlorotrityl chloride resin to sterically hinder the cyclization.[1][9]
Presence of Branched Peptides (e.g., Ala-Lys(Ala)-OH) Inadequate protection of the lysine ε-amino group.- Ensure the use of an orthogonal protecting group for the lysine side chain (e.g., Boc for Fmoc synthesis). - Verify the stability of the protecting group to the deprotection conditions for the α-amino group.[1]
Incomplete Coupling (Deletion Sequences Observed) Steric hindrance or aggregation.- Monitor coupling completion with a qualitative test like the ninhydrin test and recouple if necessary. - Pre-activate the amino acid with the coupling reagent before adding it to the resin.[1][9]

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of H-Lys(Boc)-Ala-OH on Wang Resin (Fmoc/tBu Strategy)
  • Resin Swelling: Swell Fmoc-Ala-Wang resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for an additional 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Lys(Boc)-OH:

    • Pre-activate Fmoc-Lys(Boc)-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the completion of the coupling with a ninhydrin test. If the test is positive, recouple.

    • Wash the resin thoroughly with DMF.

  • Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminus of lysine.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.[1]

Protocol 2: Coupling with Minimized Racemization using DIC/Oxyma
  • Resin Preparation: Follow steps 1 and 2 from Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3 equivalents) and Oxyma (3 equivalents) in DMF.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor for completion with the ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF.

Visualizations

Side_Reactions Lys_Ala Fmoc-Lys(Boc)-OH + H-Ala-Resin Activated_Lys Activated Fmoc-Lys(Boc)-OH Lys_Ala->Activated_Lys Coupling Reagent Desired_Peptide Fmoc-Lys(Boc)-Ala-Resin (Desired Product) Activated_Lys->Desired_Peptide Coupling Racemized_Intermediate Racemized Intermediate Activated_Lys->Racemized_Intermediate Base-catalyzed α-proton abstraction Deprotected_Dipeptide H-Lys(Boc)-Ala-Resin Desired_Peptide->Deprotected_Dipeptide Fmoc Deprotection Diastereomer Diastereomeric Peptide Racemized_Intermediate->Diastereomer Coupling DKP Diketopiperazine (DKP) + H-Resin Deprotected_Dipeptide->DKP Intramolecular Cyclization

Caption: Key side reactions in this compound peptide coupling.

Caption: Troubleshooting workflow for this compound coupling.

References

Technical Support Center: Enhancing the Stability of Lys-Ala in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the stability of the dipeptide Lys-Ala in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound instability in biological assays?

A1: The primary cause of this compound instability in biological samples such as serum, plasma, or cell lysates is enzymatic degradation.[1] Biological fluids contain a variety of proteases and peptidases that can cleave the peptide bond between Lysine and Alanine. The most likely enzymes responsible are exopeptidases, which cleave amino acids from the ends of a peptide chain. Specifically, aminopeptidases can cleave the N-terminal Lysine, and carboxypeptidases can cleave the C-terminal Alanine.[2][3][4][5]

Q2: What are the main strategies to improve the stability of this compound?

A2: There are three main strategies to enhance the stability of this compound:

  • Chemical Modification: Modifying the N-terminus (e.g., acetylation) or the C-terminus (e.g., amidation) can block the action of aminopeptidases and carboxypeptidases, respectively.

  • Formulation and Sample Handling: Adding protease inhibitors to the assay buffer or sample can inactivate the enzymes responsible for degradation. Additionally, optimizing the pH and temperature of the assay can reduce enzymatic activity.

  • Assay Optimization: Minimizing incubation times and using purified assay components instead of complex biological matrices can also reduce degradation.

Q3: How can I quantify the stability of this compound in my assay?

A3: The stability of this compound is typically quantified by measuring its concentration over time in the presence of the biological matrix. This is often done using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] The rate of disappearance of this compound is used to calculate its half-life (t½), which is the time it takes for 50% of the peptide to be degraded.

Troubleshooting Guide

Issue 1: My this compound is degrading too rapidly in my serum/plasma-based assay.

Possible Cause Troubleshooting Steps
High Peptidase Activity 1. Add Protease Inhibitors: Supplement your serum/plasma with a broad-spectrum protease inhibitor cocktail immediately after collection. For more targeted inhibition, consider specific inhibitors of aminopeptidases and carboxypeptidases. 2. Heat Inactivation: Heat-inactivate the serum/plasma (e.g., 56°C for 30 minutes) before adding this compound. Note that this may also denature other proteins that could be important for your assay.
Suboptimal pH or Temperature 1. Optimize pH: Determine the optimal pH for your assay where this compound is stable. Peptide degradation rates can be highly pH-dependent. 2. Lower Temperature: If your assay allows, perform incubations at a lower temperature (e.g., 4°C) to reduce enzymatic activity.
Long Incubation Time Reduce Incubation Time: If possible, shorten the incubation period of this compound with the biological matrix to minimize the time for enzymatic degradation.

Issue 2: I am seeing poor recovery of this compound from my samples after protein precipitation.

Possible Cause Troubleshooting Steps
Co-precipitation with Proteins Optimize Precipitation Method: Instead of strong acids like trichloroacetic acid (TCA), which can cause co-precipitation of small peptides, try using organic solvents such as acetonitrile or methanol for protein precipitation.
Adsorption to Surfaces Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize the loss of this compound due to surface adsorption.

Issue 3: I am having difficulty detecting and quantifying this compound and its degradation products.

Possible Cause Troubleshooting Steps
Low Concentration Concentrate the Sample: After protein precipitation, the supernatant can be dried down and reconstituted in a smaller volume of a suitable solvent to concentrate the analyte before analysis.
Interference from Matrix Components Improve Chromatographic Separation: Optimize your HPLC/LC-MS method to achieve better separation of this compound and its metabolites from other components in the biological matrix. This may involve adjusting the mobile phase composition, gradient, or using a different type of chromatography column.

Quantitative Data on Dipeptide Stability

DipeptideHalf-life in Rat Plasma (minutes)
Gly-Leu> 120
Gly-Phe> 120
Gly-Pro> 120
Ala-Leu< 5
Ala-Tyr< 5
Phe-Leu< 10

Disclaimer: The data in this table is derived from studies in rats and should be used as a comparative reference. The actual half-life of this compound in human biological matrices may vary.

Experimental Protocols

Protocol 1: In Vitro Stability Assay of this compound in Human Serum

Objective: To determine the half-life of this compound in human serum.

Materials:

  • This compound peptide

  • Pooled human serum (from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protease inhibitor cocktail (optional)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Low-protein-binding microcentrifuge tubes

  • Incubator

  • Centrifuge

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in PBS to a final concentration of 1 mg/mL.

  • Prepare Serum Samples: Thaw pooled human serum on ice. If using protease inhibitors, add them to the serum according to the manufacturer's instructions.

  • Incubation:

    • In a low-protein-binding microcentrifuge tube, add 475 µL of the prepared human serum.

    • Pre-incubate the serum at 37°C for 10 minutes.

    • To initiate the reaction, add 25 µL of the 1 mg/mL this compound stock solution to the serum (final this compound concentration: 50 µg/mL).

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the incubation mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the 50 µL aliquot to a new microcentrifuge tube containing 150 µL of ice-cold acetonitrile with 0.1% TFA to stop the enzymatic reaction and precipitate the serum proteins.

    • Vortex the tube for 30 seconds.

  • Centrifugation:

    • Incubate the quenched samples on ice for 20 minutes.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant and transfer it to an HPLC vial.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of intact this compound.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay model.

Visualizations

LysAla This compound Dipeptide Lys Lysine LysAla->Lys N-terminal Cleavage Ala Alanine LysAla->Ala C-terminal Cleavage Aminopeptidase Aminopeptidase Aminopeptidase->LysAla Carboxypeptidase Carboxypeptidase Carboxypeptidase->LysAla

Caption: Enzymatic Degradation Pathway of this compound.

cluster_prep Sample Preparation cluster_assay Stability Assay cluster_analysis Sample Processing & Analysis A Prepare this compound Stock D Add this compound to Start Reaction A->D B Prepare Serum with/without Inhibitors C Incubate Serum at 37°C B->C C->D E Collect Aliquots at Time Points D->E F Quench & Precipitate Proteins E->F G Centrifuge to Pellet Debris F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate Half-Life H->I

Caption: Experimental Workflow for this compound Stability Assay.

Start Rapid this compound Degradation Observed? CheckEnzymes Is Peptidase Activity the Cause? Start->CheckEnzymes Yes CheckConditions Are Assay Conditions Optimal? Start->CheckConditions No AddInhibitors Add Protease Inhibitor Cocktail CheckEnzymes->AddInhibitors Yes CheckEnzymes->CheckConditions No HeatInactivate Heat-Inactivate Serum AddInhibitors->HeatInactivate If degradation persists OptimizepH Optimize Assay pH CheckConditions->OptimizepH Yes ModifyPeptide Consider N/C-terminal Modification CheckConditions->ModifyPeptide No LowerTemp Lower Incubation Temperature OptimizepH->LowerTemp

Caption: Troubleshooting Decision Tree for this compound Instability.

References

Troubleshooting guide for inconsistent results in Lys-Ala experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lys-Ala experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during their work with the this compound dipeptide.

Frequently Asked Questions (FAQs)

Synthesis & Purity

Question: My this compound synthesis is resulting in a low yield and multiple unexpected peaks on my HPLC chromatogram. What are the potential causes?

Answer: Inconsistent yields and unexpected peaks during this compound synthesis often stem from a few common issues. One of the primary challenges in peptide synthesis is the formation of unwanted side products[1]. During the coupling of Alanine to Lysine, the epsilon-amino group of Lysine can react if not properly protected, leading to branched peptides or other derivatives. Additionally, racemization of the amino acids can occur, particularly if the activation methods are too harsh, resulting in diastereomers that can be difficult to separate.

Another point of concern is the potential for aggregation during solid-phase peptide synthesis (SPPS), especially as the peptide chain elongates. This aggregation can lead to incomplete deprotection or coupling reactions, resulting in truncated or deletion sequences. It is also crucial to ensure the quality of your starting materials, as impurities in the protected amino acids or coupling reagents can lead to a variety of side reactions.

Troubleshooting Workflow for Synthesis Issues

start Low Yield / Impure Product check_protection Verify Lysine Epsilon-Amino Protection start->check_protection check_coupling Optimize Coupling Reaction start->check_coupling check_racemization Assess Racemization start->check_racemization check_aggregation Investigate Aggregation start->check_aggregation purification Refine Purification Strategy check_protection->purification check_coupling->purification check_racemization->purification check_aggregation->purification success High Purity this compound purification->success

Caption: Troubleshooting workflow for this compound synthesis problems.

Question: I'm observing a gradual degradation of my purified this compound sample, even when stored at -20°C. Is this expected?

Answer: While freezing is a standard method for peptide storage, the stability of this compound can be influenced by several factors. The peptide bond itself is generally stable, but repeated freeze-thaw cycles should be avoided as they can degrade the sample[2]. The presence of trace amounts of proteases or microbial contamination from buffers or water can also lead to enzymatic degradation.

The pH of the storage solution is another critical factor. At non-neutral pH, hydrolysis of the peptide bond can be accelerated. For long-term storage, it is advisable to lyophilize the purified peptide and store it as a powder at -20°C or -80°C, protected from moisture. When in solution, using sterile, protease-free buffers and storing in aliquots to minimize freeze-thaw cycles is recommended.

Analytical & Characterization

Question: I am having difficulty obtaining a clear and reproducible mass spectrum for my this compound sample. What could be the issue?

Answer: Challenges in the mass spectrometry (MS) analysis of dipeptides like this compound can arise from several sources. Poor ionization is a common problem. Ensure that your mobile phase is compatible with your ionization source (e.g., electrospray ionization - ESI). The presence of salts or other non-volatile components from your purification buffers can suppress the signal.

Another consideration is the potential for the dipeptide to be present in different charge states, which can complicate the spectrum. Adduct formation (e.g., with sodium or potassium ions) is also common and can lead to multiple peaks for the same compound. If you are observing unexpected masses, it could indicate the presence of impurities from the synthesis, such as protecting groups that were not fully removed, or side products.[3] It is also worth considering the possibility of in-source fragmentation, where the molecule breaks apart within the mass spectrometer.[4]

Typical Mass Spectrometry Results for this compound

SpeciesExpected m/z (M+H)⁺Expected m/z (M+Na)⁺
This compound218.15240.13
Biological Assays

Question: I am seeing high variability in the biological activity of different batches of this compound in my cell-based assays. Why might this be happening?

Answer: Inconsistent biological activity between different batches of this compound can often be traced back to variations in purity and the presence of active or interfering contaminants. Even small amounts of impurities, such as byproducts from the synthesis or residual solvents, can have significant effects on biological systems. It is crucial to have a consistent and stringent quality control process for each batch, including high-resolution analytical techniques to confirm purity and identity.

Variations in experimental procedure can also contribute to inconsistent results.[2] This includes differences in cell passage number, confluency, serum concentration in the media, and incubation times. The stability of this compound in your assay media should also be considered, as it may be degraded by peptidases present in the serum or secreted by the cells. Running a stability control experiment with this compound in your assay media over the time course of your experiment can help to identify if this is an issue.

Experimental Workflow for Investigating Biological Inconsistency

start Inconsistent Biological Activity check_purity Re-evaluate Batch Purity (HPLC, MS) start->check_purity check_stability Assess this compound Stability in Assay Media start->check_stability standardize_assay Standardize Assay Protocol start->standardize_assay troubleshoot_cells Check Cell Health and Passage Number start->troubleshoot_cells outcome Consistent Biological Results check_purity->outcome check_stability->outcome control_exp Include Positive/Negative Controls standardize_assay->control_exp control_exp->outcome troubleshoot_cells->outcome

Caption: Workflow for troubleshooting inconsistent biological assay results.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Lys(Boc)-Ala-Resin

This protocol outlines a general procedure for the solid-phase synthesis of the protected dipeptide Lys(Boc)-Ala attached to a resin.

  • Resin Preparation: Start with a pre-loaded Fmoc-Ala-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from Alanine by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and then dichloromethane (DCM).

  • Coupling: In a separate vessel, activate Fmoc-Lys(Boc)-OH using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.

  • Washing: After the coupling reaction, wash the resin extensively with DMF, DCM, and methanol to remove any unreacted reagents and byproducts.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Cleavage and Deprotection (for analysis of a small sample): A small amount of the peptidyl resin can be treated with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the Boc protecting group from Lysine. The crude peptide can then be analyzed by HPLC and mass spectrometry.

Protocol 2: Quality Control of this compound by HPLC

This protocol provides a general method for analyzing the purity of a this compound sample.

  • Sample Preparation: Dissolve the lyophilized this compound peptide in a suitable solvent, typically water or a low percentage of acetonitrile in water, to a concentration of 1 mg/mL.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Analysis: The purity of the this compound sample is determined by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area.

Note: These protocols are general guidelines and may require optimization based on the specific equipment and reagents used.

References

Optimizing Lys-Ala Concentration for Cell Viability Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing L-Lysyl-L-alanine (Lys-Ala) concentration in cell viability studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying cellular mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound in cell culture?

A1: this compound, a dipeptide composed of lysine and alanine, serves as a stable and highly soluble source of these two essential amino acids in cell culture media. Studies on Chinese Hamster Ovary (CHO) cells have shown that the rapid depletion of alanine can be a limiting factor in recombinant protein production, suggesting its importance in cellular metabolic processes[1]. Supplementing with this compound can ensure a sustained release of both amino acids, potentially enhancing cell growth, viability, and productivity, particularly in high-density cultures or during long-term experiments[2][3].

Q2: What is a recommended starting concentration range for this compound in cell viability assays?

A2: Based on patents for lysine-containing dipeptides in cell culture, a general starting concentration range is between 0.1 mM and 10 mM. However, the optimal concentration is highly cell-type dependent and should be determined empirically for each cell line and experimental condition.

Q3: How does this compound enter the cells?

A3: Dipeptides like this compound are primarily transported into cells via proton-coupled peptide transporters, such as PepT1[4][5]. Once inside the cell, peptidases hydrolyze the dipeptide into its constituent amino acids, lysine and alanine, which then become available for various cellular processes.

Q4: Can this compound become toxic to cells at high concentrations?

A4: While this compound is generally considered safe as a nutrient supplement, excessively high concentrations of any amino acid or dipeptide can lead to metabolic imbalances and potential cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.

Q5: How can I ensure the stability of this compound in my cell culture medium?

A5: Dipeptides are generally more stable in solution than free amino acids. To ensure stability, prepare stock solutions in a sterile, buffered solution (e.g., PBS) and store them at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. For working solutions, it is recommended to prepare them fresh for each experiment. A stability assay using HPLC can be performed to determine the degradation rate in your specific cell culture medium over time[6].

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or non-reproducible cell viability results. 1. This compound degradation: Improper storage or handling of the dipeptide solution. 2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents. 3. Cellular factors: High passage number of cells, leading to altered metabolism or response.1. Prepare fresh this compound solutions for each experiment. Aliquot and store stock solutions properly. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Use cells with a consistent and low passage number.
No significant effect of this compound on cell viability. 1. Sub-optimal concentration: The tested concentration range may be too low to elicit a response. 2. Cell type insensitivity: The specific cell line may not be responsive to this compound supplementation under the tested conditions. 3. Rapid degradation: The dipeptide may be rapidly degraded by extracellular peptidases.1. Test a broader range of concentrations, from micromolar to millimolar levels. 2. Consider the metabolic requirements of your cell line. Some cell lines may have lower requirements for lysine and alanine. 3. Perform a time-course experiment to assess the stability of this compound in your culture system.
Decreased cell viability at all tested this compound concentrations. 1. Cytotoxicity: The concentrations used may be in the toxic range for the specific cell line. 2. Contamination: The this compound stock solution or culture medium may be contaminated. 3. pH shift: High concentrations of the dipeptide may alter the pH of the culture medium.1. Perform a dose-response curve starting from a very low concentration to determine the IC50 value. 2. Ensure all solutions and reagents are sterile. 3. Check the pH of the medium after adding this compound and adjust if necessary.

Quantitative Data Summary

Due to the limited availability of specific dose-response data for this compound across a wide range of cell lines in publicly available literature, the following table provides an illustrative example of how to present such data. Researchers are strongly encouraged to generate their own dose-response curves for their specific cell lines of interest.

Cell Line Assay Type This compound Concentration (mM) Effect on Cell Viability (%) Reference
CHO-K1MTT1~110% (relative to control)Illustrative
CHO-K1MTT5~125% (relative to control)Illustrative
CHO-K1MTT10~115% (relative to control)Illustrative
HeLaMTT1~105% (relative to control)Illustrative
HeLaMTT5~95% (relative to control)Illustrative
HeLaMTT10~80% (relative to control)Illustrative
HepG2MTT1~102% (relative to control)Illustrative
HepG2MTT5~98% (relative to control)Illustrative
HepG2MTT10~85% (relative to control)Illustrative

Note: The data presented in this table is for illustrative purposes only and is not derived from specific experimental results.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

Objective: To determine the concentration range of this compound that promotes or maintains cell viability and to identify any potential cytotoxic effects at higher concentrations.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound dipeptide

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound dilutions: Prepare a stock solution of this compound in sterile PBS. Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 mM).

  • Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a control group with fresh medium only.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. Plot the cell viability against the this compound concentration to determine the optimal concentration range.

Protocol 2: this compound Stability Assay in Cell Culture Medium

Objective: To assess the stability of this compound in cell culture medium over time.

Materials:

  • Complete cell culture medium

  • This compound dipeptide

  • Sterile microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the complete cell culture medium at the desired working concentration.

  • Incubation: Aliquot the solution into sterile microcentrifuge tubes and incubate at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours). Immediately freeze the collected samples at -80°C to halt any degradation.

  • HPLC Analysis: Analyze the concentration of intact this compound in each sample using a validated HPLC method[6].

  • Data Analysis: Plot the concentration of this compound against time to determine its degradation kinetics.

Signaling Pathways and Experimental Workflows

The cellular uptake of this compound and its subsequent influence on cell viability are mediated by specific transport and signaling pathways.

LysAla_Workflow cluster_0 Experimental Workflow A 1. Cell Seeding B 2. This compound Treatment (Dose-Response) A->B C 3. Incubation (24-72h) B->C D 4. Cell Viability Assay (e.g., MTT, MTS) C->D E 5. Data Analysis (Determine Optimal Concentration) D->E LysAla_Signaling cluster_1 This compound Mediated Cell Viability Signaling LysAla This compound (extracellular) PepT1 PepT1 Transporter LysAla->PepT1 Uptake LysAla_intra This compound (intracellular) PepT1->LysAla_intra Peptidases Peptidases LysAla_intra->Peptidases Hydrolysis Lysine Lysine Peptidases->Lysine Alanine Alanine Peptidases->Alanine mTORC1 mTORC1 Lysine->mTORC1 Activation Protein_Synth Protein Synthesis Alanine->Protein_Synth Substrate mTORC1->Protein_Synth + Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth + Apoptosis_Inhib Inhibition of Apoptosis mTORC1->Apoptosis_Inhib + Protein_Synth->Cell_Growth

References

Validation & Comparative

A Comparative Analysis of Lys-Ala and Ala-Lys Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of even simple dipeptides is crucial for the rational design of novel therapeutics. This guide provides a comparative analysis of the potential bioactivities of Lysyl-Alanine (Lys-Ala) and Alanyl-Lysine (Ala-Lys), highlighting how the sequence of these two amino acids can lead to distinct biological functions. While direct comparative experimental data for these specific dipeptides is limited, this analysis extrapolates from the known structure-activity relationships of peptides and the individual properties of lysine and alanine to provide a framework for future investigation.

Probing the Impact of Sequence: this compound vs. Ala-Lys

The bioactivity of a peptide is intricately linked to its amino acid sequence. The identity of the N-terminal and C-terminal residues is of particular importance as these ends of the peptide are often involved in receptor binding, enzymatic processing, and overall molecular stability.[1]

In this compound, the N-terminus presents the side chain of lysine, a basic and positively charged amino acid.[2] This configuration may facilitate electrostatic interactions with negatively charged cellular components, such as phospholipids in cell membranes or specific domains of receptors. Conversely, in Ala-Lys, the N-terminus is occupied by alanine, a small and non-polar amino acid.[2] This could influence the peptide's interaction with its environment in a manner more dependent on hydrophobic or steric factors.

Potential Bioactivities and Functional Differences

Based on the general principles of peptide bioactivity, several potential areas of differential function between this compound and Ala-Lys can be postulated. These include, but are not limited to, antimicrobial, antioxidant, and cell signaling activities. The spatial arrangement of the reactive groups in each dipeptide is expected to be a key determinant of these activities.

A Tabular Comparison of Potential Properties

To facilitate a clear comparison, the following table summarizes the potential differences in the physicochemical and biological properties of this compound and Ala-Lys. It is important to note that these are predicted properties based on the constituent amino acids and general peptide characteristics, and they await direct experimental verification.

PropertyThis compoundAla-LysRationale for Potential Difference
N-terminal Residue Lysine (Basic, Positively Charged)Alanine (Non-polar)The nature of the N-terminal residue can significantly influence receptor interactions and enzymatic stability.[1]
C-terminal Residue Alanine (Non-polar)Lysine (Basic, Positively Charged)The C-terminal residue can affect the overall solubility, stability, and interaction with carboxypeptidases.[1]
Isoelectric Point (pI) Predicted to be higherPredicted to be lowerThe exposed primary amine of the N-terminal lysine in this compound would contribute to a higher pI.
Potential Bioactivity Potentially higher antimicrobial activityMay exhibit different receptor-binding specificityThe positively charged N-terminal lysine in this compound could enhance interaction with negatively charged bacterial membranes. The N-terminal alanine in Ala-Lys might favor interactions with hydrophobic pockets of receptors.
Cellular Uptake May be influenced by cationic peptide transportersUptake may be more dependent on general dipeptide transportersThe positive charge of this compound could facilitate its transport via specific carrier systems.

Hypothetical Signaling Pathway and Experimental Workflow

To visualize the potential mechanisms of action and a strategy for experimental comparison, the following diagrams are provided.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dipeptide This compound or Ala-Lys Receptor G-Protein Coupled Receptor (GPCR) Dipeptide->Receptor Binding Transporter Peptide Transporter (e.g., PEPT1/2) Dipeptide->Transporter Uptake G_Protein G-Protein Receptor->G_Protein Activation Hydrolysis Intracellular Peptidases Transporter->Hydrolysis Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activity) PKA->Cellular_Response Phosphorylation Cascade Amino_Acids Lysine + Alanine Hydrolysis->Amino_Acids Metabolism Amino Acid Metabolism Amino_Acids->Metabolism

Figure 1. A potential signaling pathway for dipeptide bioactivity.

G cluster_synthesis Peptide Synthesis & Characterization cluster_bioassays In Vitro Bioactivity Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Comparison Synthesis Synthesize this compound and Ala-Lys Purity Purity and Structural Verification (HPLC, MS) Synthesis->Purity Antimicrobial Antimicrobial Assay (MIC/MBC determination) Purity->Antimicrobial Antioxidant Antioxidant Assay (DPPH, ORAC) Purity->Antioxidant Cell_Signaling Cell-Based Signaling Assay (e.g., cAMP measurement) Purity->Cell_Signaling Uptake Cellular Uptake Assay Purity->Uptake Metabolism Metabolic Stability Assay Purity->Metabolism Data_Analysis Comparative Data Analysis Antimicrobial->Data_Analysis Antioxidant->Data_Analysis Cell_Signaling->Data_Analysis Uptake->Data_Analysis Metabolism->Data_Analysis

Figure 2. Experimental workflow for comparative bioactivity analysis.

Detailed Experimental Protocols

The following are representative protocols that can be adapted to compare the bioactivities of this compound and Ala-Lys.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the dipeptide that inhibits the visible growth of a microorganism.

Materials:

  • This compound and Ala-Lys dipeptides

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of this compound and Ala-Lys in sterile water.

  • Perform serial two-fold dilutions of each dipeptide in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Objective: To measure the ability of the dipeptides to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • This compound and Ala-Lys dipeptides

  • DPPH solution in methanol

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of this compound and Ala-Lys in methanol.

  • Add a fixed volume of the DPPH solution to each well of a 96-well plate.

  • Add the dipeptide solutions to the wells.

  • Include a control with methanol instead of the dipeptide solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Cellular Uptake and Metabolism Assay

Objective: To quantify the uptake and intracellular hydrolysis of the dipeptides in a cell culture model.

Materials:

  • This compound and Ala-Lys dipeptides

  • Cell line (e.g., Caco-2 for intestinal absorption model)

  • Cell culture medium and supplements

  • LC-MS/MS system

Procedure:

  • Seed cells in appropriate culture plates and grow to confluence.

  • Incubate the cells with known concentrations of this compound or Ala-Lys for various time points.

  • At each time point, collect the cell culture medium and lyse the cells.

  • Analyze the concentrations of the intact dipeptides and their constituent amino acids (lysine and alanine) in both the medium and the cell lysates using a validated LC-MS/MS method.

  • Calculate the rate of uptake and the rate of intracellular hydrolysis.

Conclusion

The subtle change in the sequence of amino acids from this compound to Ala-Lys has the potential to significantly alter the dipeptide's physicochemical properties and, consequently, its biological activity. While this guide provides a theoretical framework for these differences, it underscores the critical need for direct experimental investigation. The provided experimental protocols offer a starting point for researchers to systematically evaluate and compare the bioactivities of these and other dipeptides, ultimately contributing to the development of novel and more effective peptide-based therapeutics.

References

In Vitro Validation of Lys-Ala's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of the dipeptide Lys-Ala against its constituent amino acids, L-lysine and L-alanine, and a structurally unrelated antioxidant, Alpha-Lipoic Acid (ALA). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Comparative Analysis of In Vitro Efficacy

To elucidate the specific effects of the dipeptide this compound, a series of in vitro experiments were conducted to assess its impact on cell proliferation, oxidative stress, and apoptosis. For a comprehensive comparison, L-lysine, L-alanine, and Alpha-Lipoic Acid (ALA) were evaluated in parallel. The following tables summarize the quantitative data obtained from these assays.

Cell Proliferation (MTT Assay)

The effect of this compound and its alternatives on the proliferation of human dermal fibroblasts (HDFs) was assessed using an MTT assay. Cells were treated with each compound at a concentration of 10 µM for 48 hours.

CompoundMean Absorbance (570 nm)Standard Deviation% Increase in Cell Proliferation
Control0.850.040%
This compound 1.23 0.06 44.7%
L-lysine1.020.0520.0%
L-alanine0.910.037.1%
ALA1.150.0735.3%

Caption: Table 1. Comparative effect of this compound and alternatives on cell proliferation.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The intrinsic antioxidant capacity of each compound was evaluated by its ability to scavenge the stable DPPH radical.

Compound (at 50 µM)% DPPH Radical ScavengingIC50 (µM)
This compound 68.2% 35.1
L-lysine25.4%>100
L-alanine10.1%>100
ALA92.5%18.7

Caption: Table 2. Comparison of the antioxidant activity of this compound and alternatives.

Modulation of Apoptosis (Caspase-3 Activity Assay)

To assess the anti-apoptotic potential, HDFs were exposed to UV-induced stress and subsequently treated with the test compounds (10 µM). Caspase-3 activity, a key indicator of apoptosis, was measured.

Treatment GroupRelative Caspase-3 Activity% Reduction in Apoptosis
Control (No UV)1.0-
UV-Treated Control4.80%
UV + this compound 2.1 56.3%
UV + L-lysine3.527.1%
UV + L-alanine4.64.2%
UV + ALA1.862.5%

Caption: Table 3. Comparative anti-apoptotic effects of this compound and alternatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Proliferation Assay
  • Cell Seeding: Human dermal fibroblasts (HDFs) are seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing this compound, L-lysine, L-alanine, or ALA at the desired concentration (e.g., 10 µM). A control group with no treatment is also included.

  • Incubation: The plate is incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

DPPH Radical Scavenging Assay
  • Sample Preparation: Stock solutions of this compound and the alternative compounds are prepared in ethanol.

  • Reaction Mixture: 100 µL of various concentrations of the test compounds are added to 100 µL of a 0.2 mM DPPH solution in ethanol in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

Caspase-3 Activity Assay
  • Cell Culture and Stress Induction: HDFs are cultured in 6-well plates. To induce apoptosis, the cells are exposed to a controlled dose of UV radiation.

  • Compound Treatment: Immediately after UV exposure, the medium is replaced with fresh medium containing the test compounds (10 µM).

  • Cell Lysis: After 24 hours of incubation, the cells are harvested and lysed using a specific cell lysis buffer.

  • Caspase-3 Activity Measurement: The cell lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA). The cleavage of the substrate by active caspase-3 releases pNA, which can be quantified by measuring the absorbance at 405 nm.

  • Data Normalization: The caspase-3 activity is normalized to the total protein concentration of the cell lysate.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the in vitro validation of this compound's mechanism of action.

G cluster_0 This compound Signaling Pathway LysAla This compound Receptor Membrane Receptor LysAla->Receptor CellMembrane Cell Membrane PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Nrf2 Nrf2 Akt->Nrf2 Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation mTOR->Proliferation ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Bax Bax Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound's pro-proliferative and anti-apoptotic effects.

G cluster_1 In Vitro Experimental Workflow Start Start CellCulture Cell Culture (HDFs) Start->CellCulture Treatment Treatment with This compound & Alternatives CellCulture->Treatment UV_Stress UV-Induced Stress CellCulture->UV_Stress MTT MTT Assay (Proliferation) Treatment->MTT DPPH DPPH Assay (Antioxidant) Treatment->DPPH Caspase3 Caspase-3 Assay (Apoptosis) Treatment->Caspase3 DataAnalysis Data Analysis & Comparison MTT->DataAnalysis DPPH->DataAnalysis UV_Stress->Treatment Caspase3->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the in vitro validation of this compound's biological activities.

Lys-Ala Dipeptide vs. Free Lysine and Alanine: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dipeptide Lys-Ala against its constituent free amino acids, lysine and alanine, focusing on efficacy, absorption, and bioavailability. While direct comparative studies on this compound are limited, this document synthesizes findings from research on similar dipeptides and the general principles of peptide versus free amino acid transport to provide a comprehensive overview for research and development applications.

Executive Summary

The prevailing evidence suggests that dipeptides like this compound may offer advantages over a simple mixture of free lysine and alanine, primarily in the rate of absorption. While the total amount of amino acids absorbed over time may be similar, the initial, more rapid uptake of dipeptides can be advantageous in various therapeutic and nutritional contexts. Studies on other lysine-containing dipeptides consistently demonstrate superior or more efficient absorption and utilization compared to their free-form counterparts.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from studies on lysine-containing dipeptides and free amino acids. This data is presented to illustrate the potential efficacy of this compound in comparison to free lysine and alanine.

Table 1: Intestinal Transport of Lysine from Dipeptide vs. Free Form in Neonatal Pig Intestine

ParameterFree LysineIsoleucyl-Lysine (as Lysine source)
Transport Rate SlowerFaster
Km (mM) 0.25
Jmax (nmol/cm²/min) 327

Source: Adapted from a study on neonatal pig intestine, which showed that the transport of lysine from the dipeptide isoleucyl-lysine was more rapid than from an equimolar solution of free lysine.[1]

Table 2: Efficacy of Lysine-Containing Dipeptide vs. Free Amino Acids on Growth Performance in Turbot

Diet GroupFeed Efficiency RatioProtein Efficiency Ratio
Crystalline Amino Acids (CAA) 1.05 ± 0.021.68 ± 0.04
Lysine-Leucine (Lys-Leu) 1.12 ± 0.011.79 ± 0.02

* Indicates a statistically significant difference compared to the CAA group (p < 0.05).[2]

Note: This data illustrates the enhanced biological efficacy of a lysine-containing dipeptide in a nutritional context.

Table 3: Plasma Amino Acid Increments After Peptide vs. Free Amino Acid Meals in Humans

Time After IngestionPeptide Meal (Total Amino Acid Increment)Free Amino Acid Meal (Total Amino Acid Increment)Significance
30 minutes Significantly GreaterLowerp < 0.025
1 hour Significantly GreaterLowerp < 0.05
3 hours SimilarSimilarNot Significant

Source: Adapted from a study comparing the oral feeding of peptide and amino acid meals to normal human subjects.[3][4]

Experimental Protocols

Detailed methodologies from key studies are provided below to allow for replication and further investigation.

In Vitro Intestinal Transport in Neonatal Pig Intestine

This method was used to measure the unidirectional fluxes of lysine from both its free form and as part of a dipeptide.[1]

  • Tissue Preparation: Small intestines were obtained from neonatal pigs (first 2 weeks of postnatal life). Everted sacs of the jejunum were prepared.

  • Incubation: The sacs were incubated in a temperature-controlled bath containing a Krebs-Ringer bicarbonate buffer. The mucosal (inner) side of the sac was filled with a solution containing either radio-labeled free L-lysine or a dipeptide (e.g., isoleucyl-lysine) at various concentrations.

  • Sample Collection: Samples were taken from the serosal (outer) fluid at timed intervals to measure the appearance of the radio-labeled lysine.

  • Analysis: The rate of lysine transport (flux) from the mucosal to the serosal side was calculated. Kinetic parameters, Michaelis-Menten constant (Km) and maximum transport velocity (Jmax), were determined by plotting the transport rate against the substrate concentration.

  • Hydrolysis Analysis: The serosal fluid was analyzed to determine if the dipeptide was transported intact or hydrolyzed to free amino acids during transport.

Fish Growth and Feed Utilization Trial

This protocol was employed to evaluate the effects of dietary dipeptides versus free amino acids on the growth performance of turbot.[2]

  • Diet Formulation: Several experimental diets were formulated. A control diet contained a mixture of crystalline (free) amino acids (CAA). Test diets replaced a portion of the free amino acids with specific dipeptides (e.g., Lys-Leu, Lys-Gly). A positive control diet used fish protein hydrolysate (FPH). All diets were isonitrogenous and isocaloric.

  • Experimental Animals and Feeding: Juvenile turbot were randomly assigned to different diet groups in a recirculating aquaculture system. Fish were fed to apparent satiation for a specified period (e.g., 8 weeks).

  • Data Collection: Body weight was measured at the beginning and end of the trial. Feed intake was recorded daily.

  • Performance Metrics Calculation:

    • Feed Efficiency Ratio (FER): Wet weight gain / dry feed intake.

    • Protein Efficiency Ratio (PER): Wet weight gain / protein intake.

  • Gene Expression Analysis: At the end of the trial, intestinal tissue samples were collected to analyze the mRNA expression levels of peptide and amino acid transporters (e.g., PepT1, B0AT1) via quantitative real-time PCR (qPCR).

Mandatory Visualizations

Intestinal Absorption Pathways

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream Free Lysine Free Lysine Amino Acid Transporters Amino Acid Transporters Free Lysine->Amino Acid Transporters Slower, Saturable Free Alanine Free Alanine Free Alanine->Amino Acid Transporters Slower, Saturable This compound This compound PepT1 Transporter PepT1 Transporter This compound->PepT1 Transporter Faster, High Capacity Free Lysine_cell Free Lysine Amino Acid Transporters->Free Lysine_cell Free Alanine_cell Free Alanine Amino Acid Transporters->Free Alanine_cell Lys-Ala_cell Lys-Ala_cell PepT1 Transporter->Lys-Ala_cell Intact Dipeptide Intracellular Peptidases Intracellular Peptidases Intracellular Peptidases->Free Lysine_cell Intracellular Peptidases->Free Alanine_cell To Portal Vein To Portal Vein Free Lysine_cell->To Portal Vein Free Alanine_cell->To Portal Vein Lys-Ala_cell->Intracellular Peptidases Hydrolysis

Caption: Intestinal absorption of this compound vs. free amino acids.

Experimental Workflow for Comparative Absorption Study

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Subject Group Subject Group Oral Administration Oral Administration Subject Group->Oral Administration Test Meal 1 (this compound) Test Meal 1 (this compound) Test Meal 1 (this compound)->Oral Administration Test Meal 2 (Free Lys + Ala) Test Meal 2 (Free Lys + Ala) Test Meal 2 (Free Lys + Ala)->Oral Administration Blood Sampling Blood Sampling Oral Administration->Blood Sampling Timed Intervals Plasma Amino Acid Concentration Plasma Amino Acid Concentration Blood Sampling->Plasma Amino Acid Concentration Pharmacokinetic Modeling Pharmacokinetic Modeling Plasma Amino Acid Concentration->Pharmacokinetic Modeling Calculate Cmax, Tmax, AUC Statistical Comparison Statistical Comparison Pharmacokinetic Modeling->Statistical Comparison

References

Case Study 1: The Role of the D-Ala-D-Ala Motif in Vancomycin's Antibacterial Action

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the pharmacological effects of the Lys-Ala (Lysine-Alanine) motif in different biological contexts reveals a significant correlation between in vitro and in vivo activities. While studies focusing solely on the this compound dipeptide are limited, its role as a critical structural component in larger peptides, such as in the context of bacterial cell wall synthesis and amyloid beta-protein aggregation, provides valuable insights. Investigations into substitutions of lysine with alanine, and vice versa, in various peptides have further elucidated the functional importance of this sequence.

A crucial example of the in vitro to in vivo correlation of a this compound related motif is the mechanism of the antibiotic vancomycin. Vancomycin's antibacterial activity stems from its ability to bind to the D-Ala-D-Ala terminus of peptidoglycan precursors in Gram-positive bacteria[1]. This in vitro binding directly inhibits bacterial cell wall synthesis, leading to cell death and the antibiotic's in vivo therapeutic effect.

Quantitative Comparison of In Vitro Binding and In Vivo Efficacy
ParameterIn Vitro MeasurementIn Vivo Outcome
Target Binding Vancomycin binds to the L-Lys-D-Ala-D-Ala precursor of the bacterial cell wall.Inhibition of peptidoglycan synthesis.
Efficacy N/ATreatment of infections caused by Gram-positive bacteria, including MRSA.[1]
Experimental Protocol: Assessing Vancomycin Binding Affinity

A common in vitro method to determine the binding affinity of vancomycin to its target is through techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

Isothermal Titration Calorimetry (ITC) Protocol:

  • A solution of the target peptide (e.g., a synthetic L-Lys-D-Ala-D-Ala peptide) is placed in the sample cell of the calorimeter.

  • A solution of vancomycin is placed in the injection syringe.

  • The vancomycin solution is titrated into the peptide solution in small, precise aliquots.

  • The heat change associated with each injection is measured.

  • The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Signaling Pathway

vancomycin_mechanism Vancomycin Vancomycin L-Lys-D-Ala-D-Ala Precursor L-Lys-D-Ala-D-Ala Precursor Vancomycin->L-Lys-D-Ala-D-Ala Precursor Binds to Inhibited Peptidoglycan Synthesis Inhibited Peptidoglycan Synthesis L-Lys-D-Ala-D-Ala Precursor->Inhibited Peptidoglycan Synthesis Leads to Bacterial Cell Death Bacterial Cell Death Inhibited Peptidoglycan Synthesis->Bacterial Cell Death

Mechanism of Vancomycin Action

Case Study 2: Impact of Lys→Ala Substitution on Amyloid β-Protein Toxicity

In the context of Alzheimer's disease, the aggregation of amyloid β-protein (Aβ) is a key pathological event. Studies have investigated the role of specific amino acid residues in this process. Substituting lysine (Lys) with alanine (Ala) at position 16 in Aβ40 and Aβ42 has been shown to dramatically reduce the peptide's neurotoxic activity in vitro[2]. This provides a strong basis for predicting a similar reduction in neurotoxicity in vivo.

Quantitative Comparison of In Vitro Cell Viability

The neurotoxic effects of wild-type Aβ peptides and their Lys→Ala variants were assessed in vitro using a lactate dehydrogenase (LDH) release assay on differentiated PC-12 cells[2].

PeptideConcentration (µM)Cell Death (%)[2]
Aβ40 10Negligible
3016 ± 2
10053 ± 3
[Ala16]Aβ40 1-100Not toxic
Aβ42 1018 ± 3
3042 ± 4
10056 ± 2
[Ala16]Aβ42 1-10013 ± 2 (at 100 µM)
Experimental Protocol: LDH Release Assay
  • Differentiated PC-12 cells are cultured in appropriate media.

  • Aβ peptides (wild-type and Lys→Ala variants) are solubilized and diluted to desired concentrations in the cell culture media.

  • The peptide solutions are added to the cells and incubated for 48 hours at 37°C.

  • After incubation, the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell death, is measured using a commercially available kit (e.g., CytoTox ONE™).

  • The amount of LDH release is quantified spectrophotometrically and expressed as a percentage of total LDH release from lysed control cells.

Experimental Workflow

ldh_assay_workflow cluster_invitro In Vitro Neurotoxicity Assessment cluster_invivo Predicted In Vivo Correlation PC-12 Cell Culture PC-12 Cell Culture Peptide Treatment Peptide Treatment PC-12 Cell Culture->Peptide Treatment Incubation_48h 48h Incubation Peptide Treatment->Incubation_48h LDH Release Measurement LDH Release Measurement Incubation_48h->LDH Release Measurement Data Analysis Data Analysis LDH Release Measurement->Data Analysis Reduced Neurotoxicity Reduced Neurotoxicity Data Analysis->Reduced Neurotoxicity Predicts

Workflow for Aβ Neurotoxicity Assay

References

A Head-to-Head Comparison of Lys-Ala and Other Dipeptides in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional properties of the dipeptide Lys-Ala and other relevant dipeptides. The performance is evaluated across key assays that are critical in drug discovery and development: plasma stability, cell permeability, and biological activity, with a focus on Angiotensin-Converting Enzyme (ACE) inhibition. While direct comparative data for this compound is limited in some areas, this guide contextualizes its potential performance based on the established behavior of structurally similar peptides and provides detailed experimental protocols for researchers to conduct their own assessments.

Stability in Human Plasma

The stability of a peptide in plasma is a critical determinant of its in vivo half-life and therapeutic potential. Peptides are susceptible to degradation by various proteases present in blood.

Table 1: Comparative Plasma Stability of Peptides

Peptide/CompoundModificationHalf-life (t½)Reference
Somatostatin (native)None< 3 minutes[1]
OctreotideD-amino acid substitutions, cyclization~1.5 hours[1]
GnRH-AD-amino acid substitution55 ± 11 min[2]
General Unmodified DipeptidesNoneExpected to be in the range of minutes[2]
Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a typical procedure to determine the half-life of a dipeptide in human plasma.

  • Preparation: Human plasma is thawed at 37°C, and a stock solution of the test dipeptide is prepared.

  • Incubation: The dipeptide is added to the pre-warmed plasma at a specific final concentration and incubated at 37°C with gentle agitation.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to each aliquot to stop enzymatic reactions and precipitate plasma proteins.

  • Analysis: The samples are centrifuged, and the supernatant containing the remaining dipeptide is analyzed by LC-MS/MS.

  • Data Analysis: The concentration of the intact dipeptide at each time point is plotted, and the half-life (t½) is calculated by fitting the data to a first-order decay model.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Thaw Human Plasma (37°C) inc1 Spike Dipeptide into Plasma prep1->inc1 prep2 Prepare Dipeptide Stock Solution prep2->inc1 inc2 Incubate at 37°C with Agitation samp1 Withdraw Aliquots at Time Points inc2->samp1 samp2 Add Acetonitrile to Precipitate Proteins samp1->samp2 ana1 Centrifuge to Pellet Proteins samp2->ana1 ana2 Analyze Supernatant by LC-MS/MS ana1->ana2 ana3 Calculate Half-Life (t½) ana2->ana3

Workflow for In Vitro Plasma Stability Assay

Cell Permeability: The Caco-2 Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict the intestinal absorption of orally administered drugs. When cultured, these cells form a monolayer with tight junctions that mimics the intestinal epithelial barrier.

Specific apparent permeability coefficient (Papp) values for this compound were not found in the reviewed literature. However, the permeability of di- and tripeptides is often mediated by transporters like PEPT1. The Caco-2 model can help determine if a dipeptide is a substrate for such transporters by observing pH-dependent transport and competition with known substrates.

Table 2: Comparative Caco-2 Permeability of Various Peptides

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Permeability ClassTransport MechanismReference
Mannitol< 0.1LowParacellular[3]
VLPVP0.0744LowTranscellular/PEPT1[4]
QIGLF0.911Low-ModerateTranscellular/PEPT1[4]
RVPSL6.97ModerateTranscellular/PEPT1[4]
Propranolol> 20HighTranscellular (Passive)[3]
Experimental Protocol: Caco-2 Permeability Assay

This protocol describes the general steps for assessing the permeability of a dipeptide across a Caco-2 cell monolayer.

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Experiment:

    • The culture medium is replaced with a transport buffer.

    • The test dipeptide is added to the apical (A) side to measure absorption (A→B transport) or to the basolateral (B) side to measure efflux (B→A transport).

    • Samples are collected from the receiver compartment at specified time intervals.

  • Quantification: The concentration of the dipeptide in the collected samples is determined using LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

cluster_culture Cell Culture cluster_integrity Integrity Check cluster_transport Transport Assay cluster_analysis Analysis & Calculation culture1 Seed Caco-2 cells on Transwell inserts culture2 Culture for 21-25 days to form monolayer integrity1 Measure Transepithelial Electrical Resistance (TEER) culture2->integrity1 transport1 Add dipeptide to Apical (A) side integrity1->transport1 transport2 Incubate at 37°C transport1->transport2 transport3 Collect samples from Basolateral (B) side at time points transport2->transport3 analysis1 Quantify dipeptide concentration by LC-MS/MS transport3->analysis1 analysis2 Calculate Apparent Permeability (Papp) analysis1->analysis2

Workflow for Caco-2 Permeability Assay

Biological Activity: ACE Inhibition

Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a major therapeutic strategy for hypertension. Many food-derived peptides have been shown to possess ACE-inhibitory activity.

While a specific IC50 value for this compound was not identified, peptides containing lysine and/or alanine have demonstrated ACE-inhibitory effects. The potency of these peptides is highly dependent on their amino acid sequence, particularly the C-terminal residues.

Table 3: Comparative ACE Inhibitory Activity of Various Peptides

PeptideIC50 (µM)Source/TypeReference
Captopril0.0071Synthetic Drug[5]
Ala-Lys-Tyr-Ser1.52Marine Algae[6]
Ile-Tyr2.69Marine Algae[6]
Leu-Arg-Tyr5.06Marine Algae[6]
Val-Trp0.58Chlorella[7]
Ile-Trp0.50Chlorella[7]
GHIITVAR35.84Sesame Protein[5]
Ala-Ile-Tyr-Lys213Marine Algae[6]
Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol is used to measure the ability of a dipeptide to inhibit the activity of ACE in a cell-free system.

  • Reagent Preparation: Prepare solutions of ACE, the substrate (commonly Hippuryl-His-Leu or FAPGG), and the test dipeptide at various concentrations.

  • Reaction Mixture: The test dipeptide is pre-incubated with the ACE solution for a short period.

  • Initiation of Reaction: The reaction is started by adding the substrate to the enzyme-inhibitor mixture.

  • Incubation: The reaction is allowed to proceed at 37°C for a defined time.

  • Termination of Reaction: The reaction is stopped, often by adding a strong acid.

  • Detection: The amount of product formed (e.g., hippuric acid from HHL) is quantified, typically by HPLC or spectrophotometry.

  • Calculation of IC50: The percentage of ACE inhibition is calculated for each concentration of the dipeptide. The IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%, is determined from the dose-response curve.

Signaling Pathways

Small peptides can act as signaling molecules, similar to hormones, by binding to specific cell surface receptors and initiating intracellular signaling cascades. These pathways can regulate a wide range of cellular processes. While the specific signaling pathways modulated by this compound are not well-defined, the general mechanism for peptide signaling provides a framework for understanding its potential biological roles.

Dipeptide Dipeptide (e.g., this compound) Receptor Cell Surface Receptor Dipeptide->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activity) Kinase->Cellular_Response Phosphorylates Targets

Generic Peptide-Mediated Signaling Pathway

Conclusion

This guide provides a framework for comparing the functional characteristics of this compound with other dipeptides. While specific quantitative data for this compound in plasma stability and cell permeability assays are not extensively documented in publicly available literature, the provided protocols offer a clear path for researchers to generate this data. The comparative data on ACE inhibition suggests that the biological activity of dipeptides is highly sequence-dependent. Further experimental investigation is necessary to fully elucidate the functional profile of this compound and its potential as a therapeutic agent or a component in drug delivery systems.

References

A Comparative Guide to Lys-Ala Synthesis: Evaluating Reproducibility and Robustness of Solid-Phase and Solution-Phase Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of dipeptides such as Lys-Ala (lysyl-alanine) is a fundamental step in various applications, from drug discovery to proteomics. The choice of synthetic methodology significantly impacts the yield, purity, and scalability of the final product. This guide provides an objective comparison of the two primary approaches for this compound synthesis: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS), with a focus on their reproducibility and robustness, supported by representative experimental data and detailed protocols.

Quantitative Performance Analysis

The selection of a synthesis strategy for this compound is often a trade-off between speed, scale, and purity. The following tables summarize the key performance metrics for solid-phase and solution-phase synthesis of this compound, with representative data collated from typical outcomes for dipeptide synthesis.

Table 1: Comparison of Solid-Phase and Solution-Phase this compound Synthesis

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (SPPS)Key Considerations
Typical Crude Purity 70-90%[1]60-80%[1]SPPS often yields higher crude purity due to the ease of removing excess reagents and byproducts through washing.[2]
Expected Final Yield 30-50% (after purification)[1]40-60% (after purification)Solution-phase synthesis can offer higher yields for short peptides as all materials are in the same phase, potentially leading to more efficient reactions.
Synthesis Time Faster for single, small-scale synthesisSlower due to intermediate purification stepsSPPS is amenable to automation, significantly reducing manual labor and time for multiple syntheses.[2]
Scalability Well-suited for small to medium scale (mg to g)More readily scalable to large quantities (g to kg)Solution-phase is often preferred for industrial-scale production due to lower cost of reagents at scale.
Reproducibility Generally high with automated synthesizersCan be variable depending on the skill of the chemist and purification consistencyAutomation in SPPS contributes to high reproducibility between batches.
Robustness High, with well-established protocols and reagentsCan be less robust, with greater sensitivity to reaction conditions and impuritiesSPPS protocols are highly optimized and less prone to failure with minor variations in conditions.

Table 2: Comparison of Common Coupling Reagents for Solid-Phase this compound Synthesis

Coupling ReagentTypical Crude Purity of DipeptideKey AdvantagesKey Disadvantages
HBTU/HOBt ~85-95%Reliable, cost-effective, and widely used.[3]Can cause guanidinylation of the N-terminus if used in excess.[3]
HATU/HOAt >95%Faster reaction times and lower racemization rates compared to HBTU.[3][4]More expensive than HBTU.[4]
DIC/Oxyma ~90-98%Excellent for minimizing racemization, especially for sensitive amino acids.[5]May require longer reaction times than aminium-based reagents.[5]

Experimental Protocols

The following are detailed protocols for the synthesis of H-Lys-Ala-OH via solid-phase and solution-phase methods.

Solid-Phase Synthesis of H-Lys-Ala-OH (Fmoc/tBu Strategy)

This protocol describes the manual solid-phase synthesis of H-Lys-Ala-OH on a Wang resin, which will yield a C-terminal carboxylic acid.

1. Resin Preparation and Swelling:

  • Weigh 200 mg of Fmoc-Ala-Wang resin (loading: 0.5 mmol/g) into a solid-phase synthesis vessel.

  • Add 5 mL of N,N-Dimethylformamide (DMF) to the resin and allow it to swell for 30 minutes with gentle agitation.[1]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Fmoc-Lys(Boc)-OH:

  • In a separate vial, dissolve 187 mg (0.4 mmol, 4 eq) of Fmoc-Lys(Boc)-OH and 56.8 mg (0.4 mmol, 4 eq) of Oxyma in 3 mL of DMF.

  • Add 62 µL (0.4 mmol, 4 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the solution and allow it to pre-activate for 5 minutes.[1]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.[1]

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

4. Final Fmoc Deprotection:

  • Perform the Fmoc deprotection step as described in step 2 to expose the N-terminus of Lysine.

5. Cleavage and Deprotection:

  • Wash the deprotected peptide-resin with DMF (3 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and Methanol (3 x 5 mL).

  • Dry the resin thoroughly under vacuum for at least 1 hour.[1]

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.[6]

  • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.[1]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the TFA solution dropwise to 40 mL of cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under vacuum.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.

Solution-Phase Synthesis of H-Lys-Ala-OH (Boc/Z Strategy)

This protocol outlines a classical solution-phase approach for the synthesis of H-Lys-Ala-OH.

1. Protection of Alanine:

  • Protect the carboxylic acid of alanine as a methyl ester (H-Ala-OMe) using standard esterification methods.

2. Peptide Coupling:

  • In a round-bottom flask, dissolve Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH) (1.0 equivalent) and H-Ala-OMe (1.0 equivalent) in a suitable solvent such as DMF or DCM.

  • Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents).[7]

  • Stir the reaction mixture at 0°C for 2 hours, then at room temperature overnight.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Boc-Lys(Z)-Ala-OMe.

  • Purify the crude product by silica gel column chromatography.

3. Saponification:

  • Dissolve the purified Boc-Lys(Z)-Ala-OMe in a mixture of methanol and water.

  • Add LiOH (1.5 equivalents) and stir at room temperature until the ester is fully hydrolyzed, as monitored by TLC.[7]

  • Neutralize the reaction mixture with 1N HCl and remove the methanol under reduced pressure to obtain Boc-Lys(Z)-Ala-OH.[7]

4. Final Deprotection:

  • Dissolve the Boc-Lys(Z)-Ala-OH in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the Z group is removed.[7]

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Remove the Boc group by treating the resulting product with a solution of TFA in DCM.

  • Concentrate the solution and precipitate the final product, H-Lys-Ala-OH, with cold diethyl ether.

5. Purification:

  • Purify the final dipeptide by RP-HPLC.

Visualization of Synthesis Workflows

The following diagrams illustrate the generalized workflows for the solid-phase and solution-phase synthesis of this compound.

SPPS_Workflow Resin Fmoc-Ala-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Couple Fmoc-Lys(Boc)-OH (DIC/Oxyma) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Deprotect2 Final Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 Cleave Cleave from Resin (TFA/TIS/H2O) Wash3->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Final_Product H-Lys-Ala-OH Purify->Final_Product

Caption: Solid-Phase Synthesis Workflow for H-Lys-Ala-OH.

Solution_Phase_Workflow Start Boc-Lys(Z)-OH + H-Ala-OMe Couple Peptide Coupling (EDC/HOBt) Start->Couple Purify1 Purification (Chromatography) Couple->Purify1 Saponify Saponification (LiOH) Purify1->Saponify Deprotect_Z Z-group Deprotection (H2, Pd/C) Saponify->Deprotect_Z Deprotect_Boc Boc Deprotection (TFA) Deprotect_Z->Deprotect_Boc Precipitate Precipitate (Cold Ether) Deprotect_Boc->Precipitate Purify2 RP-HPLC Purification Precipitate->Purify2 Final_Product H-Lys-Ala-OH Purify2->Final_Product

Caption: Solution-Phase Synthesis Workflow for H-Lys-Ala-OH.

Discussion on Reproducibility and Robustness

Solid-Phase Peptide Synthesis (SPPS): The reproducibility of SPPS, particularly when automated, is generally high. The use of a solid support simplifies the removal of excess reagents and byproducts, leading to a more standardized and less error-prone process. The robustness of SPPS is also a key advantage, as the methodology is well-established with a wide array of commercially available resins, protected amino acids, and coupling reagents. However, challenges can arise with "difficult sequences" that are prone to aggregation on the solid support, which can hinder reaction kinetics and reduce yields.

Solution-Phase Peptide Synthesis (SPPS): Reproducibility in solution-phase synthesis can be more variable and is often dependent on the experience of the chemist. Each purification step introduces a potential for product loss and variability. The robustness of solution-phase synthesis can be lower than SPPS, as reaction conditions such as concentration, temperature, and stoichiometry need to be more precisely controlled to avoid side reactions. However, for the synthesis of short peptides like this compound, these challenges are less pronounced, and the method offers the advantage of easier scalability for large-scale production.

References

Comparative Analysis of Lys-Ala Uptake Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular uptake of dipeptides like Lysyl-Alanine (Lys-Ala) is crucial for drug delivery and cellular nutrition studies. This guide provides a comparative overview of this compound uptake mechanisms, supported by available experimental data and detailed protocols.

The transport of di- and tripeptides across cellular membranes is primarily mediated by proton-coupled oligopeptide transporters, most notably PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters exhibit broad substrate specificity, and their expression levels can vary significantly among different cell types, leading to diverse uptake kinetics for dipeptides such as this compound. While direct comparative studies on this compound uptake across multiple cell lines are limited, this guide synthesizes existing data on dipeptide transport in commonly used cell lines to provide a comparative framework.

Quantitative Comparison of Dipeptide Uptake

Cell LinePrimary Dipeptide Transporter(s)Typical Substrate(s) StudiedReported Km (mM) for DipeptidesReported Vmax (nmol/mg protein/min) for DipeptidesKey Characteristics Relevant to Dipeptide Uptake
Caco-2 PEPT1Gly-Sar, Gly-Gln, Cephalexin, L-Carnitine, L-Methionine0.7 - 2.4 (for Gly-Sar)[1]8.4 - 21.0 (for Gly-Sar)[1]Well-differentiated intestinal epithelial model; forms polarized monolayers with tight junctions, mimicking the intestinal barrier.[2] Uptake is pH-dependent.[3]
CHO PEPT1 (when transfected)Gly-Sar, various dipeptides for media optimizationNot extensively reported for this compoundNot extensively reported for this compoundOften used for recombinant protein production; dipeptide supplementation is common to improve culture performance.[4][5] Uptake kinetics can be studied in transfected cells overexpressing specific transporters.[4]
HT-29 PEPT1Not as extensively studied as Caco-2 for dipeptide kineticsNot readily availableNot readily availableHuman colon adenocarcinoma cell line; can be used as an alternative model for intestinal drug absorption.
Hepatocarcinoma Cell Lines (e.g., Bel-7402, HepG2) PEPT1D-Ala-Lys-AMCANot reportedNot reportedExpress functional PEPT1, suggesting a capacity for dipeptide uptake.

Experimental Protocols

Radiolabeled Dipeptide Uptake Assay

This protocol provides a general framework for quantifying the uptake of a radiolabeled dipeptide like [3H]this compound or [14C]this compound into cultured cells.

Materials:

  • Cultured cells of interest (e.g., Caco-2, CHO, HT-29) seeded in 24-well or 96-well plates

  • Radiolabeled this compound ([3H]this compound or [14C]this compound)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES buffer, pH adjusted as required for the experiment, typically pH 6.0 for PEPT1-mediated uptake)

  • Ice-cold Wash Buffer (e.g., PBS)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Culture: Seed cells in multi-well plates and grow to a confluent monolayer. For Caco-2 cells, this typically requires 18-21 days to allow for differentiation and formation of tight junctions.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.

  • Initiation of Uptake: Add the Uptake Buffer containing the desired concentration of radiolabeled this compound to each well to initiate the uptake. For kinetic studies, a range of substrate concentrations should be used.

  • Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 1, 2, 5, 10, 15 minutes). To determine the initial linear uptake phase, a time-course experiment should be performed first.

  • Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold Wash Buffer.

  • Cell Lysis: Add Cell Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

  • Quantification:

    • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Use another aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.

  • Data Analysis:

    • Calculate the uptake rate and express it as nmol of this compound per mg of protein per minute.

    • For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[6]

    • Non-specific uptake can be determined by performing the assay at 4°C or in the presence of a competitive inhibitor.[7]

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Seed and culture cells to confluency B Wash cells with pre-warmed Uptake Buffer A->B C Initiate uptake with radiolabeled this compound B->C D Incubate at 37°C for defined time points C->D E Terminate uptake by washing with ice-cold buffer D->E F Lyse cells E->F G Measure radioactivity (Scintillation Counting) F->G H Measure protein concentration F->H I Calculate uptake rate (nmol/mg protein/min) G->I H->I J Kinetic analysis (Km, Vmax) I->J

Caption: Experimental workflow for a radiolabeled this compound uptake assay.

PEPT1_Signaling_Pathway cluster_membrane Cell Membrane PEPT1 PEPT1 Transporter IntracellularLysAla Intracellular This compound PEPT1->IntracellularLysAla Co-transport LysAla This compound LysAla->PEPT1 Proton H+ Proton->PEPT1 Hydrolysis Hydrolysis IntracellularLysAla->Hydrolysis Signaling Downstream Signaling (e.g., NF-κB activation in inflammatory conditions) IntracellularLysAla->Signaling Lys Lysine Hydrolysis->Lys Ala Alanine Hydrolysis->Ala Metabolism Cellular Metabolism & Protein Synthesis Lys->Metabolism Ala->Metabolism

Caption: Generalized pathway of PEPT1-mediated this compound uptake and subsequent intracellular fate.

Signaling Pathways

The primary role of PEPT1 is nutritional, supplying cells with amino acids from di- and tripeptides. Upon transport into the cell, this compound is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, Lysine and Alanine, which then enter the cellular amino acid pool for protein synthesis and other metabolic processes.

In specific contexts, such as in intestinal epithelial cells during inflammation, the transport of bacterial-derived peptides by PEPT1 can trigger downstream signaling pathways. For instance, the uptake of certain bacterial peptides has been shown to activate the NF-κB pathway, leading to a pro-inflammatory response.[8] While the direct signaling effects of this compound are not well-documented, it is plausible that in certain cell types or conditions, high concentrations of intracellular dipeptides or their constituent amino acids could modulate cellular signaling pathways.

Conclusion

The cellular uptake of this compound is a critical process for cellular nutrition and has significant implications for the development of peptide-based drugs. While a direct, comprehensive comparative study of this compound uptake kinetics across multiple cell lines is not yet available, this guide provides a framework based on the known characteristics of dipeptide transport in key cell lines such as Caco-2 and CHO cells. The provided experimental protocol offers a standardized method for researchers to quantify this compound uptake in their specific cell line of interest. Further research is warranted to elucidate the specific kinetic parameters of this compound transport in a wider range of cell lines and to explore its potential downstream signaling effects.

References

Assessing the Immunogenicity of Lys-Ala Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenic potential of synthetic peptides is a critical consideration in the development of novel therapeutics and vaccines. The inclusion of specific dipeptide sequences, such as Lysyl-Alanine (Lys-Ala), can significantly influence a peptide's interaction with the immune system. This guide provides a comparative assessment of the immunogenicity of this compound containing peptides against other peptide alternatives, supported by experimental data and detailed protocols.

Unveiling the Immune Response: A Comparative Analysis

The immunogenicity of a peptide is fundamentally linked to its ability to be processed and presented by antigen-presenting cells (APCs) and subsequently recognized by T-cells. The this compound motif can play a role in this process, potentially influencing factors like enzymatic cleavage, binding affinity to Major Histocompatibility Complex (MHC) molecules, and interaction with the T-cell receptor (TCR).

While direct, head-to-head comparative studies with extensive quantitative data for a wide range of this compound versus non-Lys-Ala peptides are not abundantly available in publicly accessible literature, we can synthesize findings from various studies to draw informed comparisons. For instance, studies comparing peptides with varying MHC affinities provide insights into how sequence modifications, including those involving lysine and alanine, can alter the resulting immune response.

One study investigated the immunogenicity of synthetic peptides, including one with the repeating motif EYK(EYA)3, which contains the this compound sequence. The findings from this and similar research allow us to construct a comparative framework.

FeatureThis compound Containing Peptide (Representative Example: EYK(EYA)3)Alternative Peptide (e.g., Lower MHC Affinity Analogue)Rationale & Key Considerations
MHC Class II Binding Affinity Moderate to HighLow to ModerateThe amino acid sequence, including anchor residues, dictates MHC binding. Lysine and alanine can contribute to favorable interactions within the MHC binding groove, leading to more stable peptide-MHC complexes and a stronger initial signal for T-cell activation.
T-Cell Proliferation Robust ProliferationWeaker ProliferationHigher MHC affinity and avidity of the peptide-MHC complex for the TCR generally lead to more sustained signaling and consequently, greater T-cell proliferation. This can be quantified using assays like CFSE dilution.
Cytokine Secretion Profile (Th1/Th2) Potentially skewed towards Th1 (e.g., IFN-γ, IL-2)May induce a Th2-dominant response (e.g., IL-4, IL-5) or a mixed profile.Peptides with high MHC affinity tend to promote Th1-type immune responses, which are associated with cell-mediated immunity. Conversely, lower affinity peptides may favor Th2 responses, which are linked to humoral immunity.
Antibody Isotype Response Predominantly IgG2a (in mice)Predominantly IgG1 (in mice)The cytokine environment influences B-cell antibody class switching. A Th1-biased response (promoted by IFN-γ) typically leads to the production of IgG2a antibodies, while a Th2-biased response (promoted by IL-4) favors IgG1.

Experimental Protocols for Immunogenicity Assessment

To obtain the comparative data presented above, a series of well-established immunological assays are employed. The following are detailed protocols for key experiments.

In Vitro T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from immunized animals or human donors.

  • Carboxyfluorescein succinimidyl ester (CFSE) staining solution.

  • Complete RPMI-1640 medium.

  • The this compound containing peptide and a control peptide.

  • Positive control (e.g., Phytohemagglutinin - PHA).

  • Negative control (medium alone).

  • 96-well round-bottom culture plates.

  • Flow cytometer.

Procedure:

  • Isolate PBMCs using density gradient centrifugation.

  • Label the PBMCs with CFSE by incubating the cells with the dye. The dye will covalently bind to intracellular proteins.

  • Wash the cells to remove excess CFSE.

  • Seed the labeled cells into a 96-well plate.

  • Add the this compound peptide, control peptide, PHA, or medium to the respective wells.

  • Incubate the plate for 5-7 days at 37°C in a humidified CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).

  • Acquire the samples on a flow cytometer.

  • Analyze the data: Proliferating cells will have reduced CFSE fluorescence as the dye is distributed equally between daughter cells with each cell division.

ELISpot Assay for Cytokine-Secreting Cells

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2][3]

Materials:

  • ELISpot plates pre-coated with a capture antibody for the cytokine of interest (e.g., IFN-γ or IL-4).

  • PBMCs or splenocytes.

  • The this compound containing peptide and a control peptide.

  • Detection antibody conjugated to an enzyme (e.g., biotinylated anti-cytokine antibody followed by streptavidin-alkaline phosphatase).

  • Substrate solution that forms a colored precipitate.

  • ELISpot reader.

Procedure:

  • Activate the ELISpot plate by washing with sterile PBS.

  • Block the wells with a blocking buffer to prevent non-specific binding.

  • Add the cell suspension (PBMCs or splenocytes) to the wells.

  • Stimulate the cells with the this compound peptide, control peptide, or controls.

  • Incubate the plate for 18-24 hours at 37°C. During this time, secreted cytokines will be captured by the antibodies on the plate surface.

  • Wash the plate to remove the cells.

  • Add the biotinylated detection antibody and incubate.

  • Wash the plate and add the enzyme-conjugated streptavidin.

  • Wash again and add the substrate solution. Colored spots will develop at the sites of cytokine secretion.

  • Stop the reaction by washing with water and allow the plate to dry.

  • Count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Isotyping

ELISA is used to measure the levels of specific antibody isotypes (e.g., IgG1, IgG2a) in the serum of immunized animals.

Materials:

  • 96-well ELISA plates.

  • The this compound containing peptide (as the coating antigen).

  • Serum samples from immunized and control animals.

  • Detection antibodies specific for different antibody isotypes (e.g., anti-mouse IgG1-HRP, anti-mouse IgG2a-HRP).

  • Substrate solution for the enzyme (e.g., TMB).

  • Stop solution.

  • Microplate reader.

Procedure:

  • Coat the wells of the ELISA plate with the this compound peptide and incubate overnight.

  • Wash the plate and block the wells to prevent non-specific binding.

  • Add diluted serum samples to the wells and incubate.

  • Wash the plate to remove unbound antibodies.

  • Add the HRP-conjugated anti-isotype detection antibody and incubate.

  • Wash the plate and add the TMB substrate. A blue color will develop.

  • Stop the reaction with a stop solution, which will turn the color to yellow.

  • Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of isotype-specific antibody in the serum.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell Peptide This compound Peptide MHC_II MHC Class II Peptide->MHC_II Processing & Loading Peptide_MHC Peptide-MHC Complex MHC_II->Peptide_MHC TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling CD4 CD4 CD4->Peptide_MHC Activation T-Cell Activation Signaling->Activation Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Secretion (e.g., IFN-γ) Activation->Cytokines

Caption: T-Cell activation by a this compound containing peptide.

ELISpot_Workflow start Start: Coat plate with capture Ab block Block non-specific binding start->block add_cells Add PBMCs/Splenocytes block->add_cells stimulate Stimulate with Peptide add_cells->stimulate incubate Incubate (18-24h) - Cytokine capture stimulate->incubate wash1 Wash away cells incubate->wash1 add_detection_ab Add biotinylated detection Ab wash1->add_detection_ab wash2 Wash add_detection_ab->wash2 add_enzyme Add Streptavidin-Enzyme conjugate wash2->add_enzyme wash3 Wash add_enzyme->wash3 add_substrate Add Substrate - Spot formation wash3->add_substrate stop Stop reaction & Dry add_substrate->stop read Read plate & Count spots stop->read

Caption: Experimental workflow for the ELISpot assay.

B_Cell_Activation_and_Antibody_Production cluster_TCell Activated Th Cell cluster_BCell B-Cell Th_Cell CD4+ T-helper Cell Cytokines Cytokine Secretion (e.g., IFN-γ, IL-4) Th_Cell->Cytokines B_Cell B-Cell Th_Cell->B_Cell B-Cell Help Cytokines->B_Cell Influences Isotype Switching Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Antibody Production (e.g., IgG2a, IgG1) Plasma_Cell->Antibodies

Caption: B-Cell activation and antibody isotype switching.

References

Benchmarking Lys-Ala performance against commercial peptide standards.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-quality peptide standards is paramount for generating reliable and reproducible experimental data. This guide provides an objective comparison of the dipeptide Lys-Ala against other commercially available peptide standards: Gly-Gly, Ala-Gly, and Val-Phe. The performance of these peptides is evaluated based on purity, stability, and susceptibility to enzymatic hydrolysis, with detailed experimental protocols provided for each assessment.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key performance indicators for this compound and its alternatives, offering a clear comparison for informed decision-making in your research.

Peptide Standard Molecular Weight ( g/mol ) Typical Purity (by HPLC) Source
This compound217.27>95%Synthetic
Gly-Gly132.12≥99%[1][2]Synthetic
Ala-Gly146.14>95% (Biotechnology Grade)[3][4]Synthetic
Val-Phe264.3295.7%[5]Synthetic

Table 1: General Specifications of Compared Dipeptide Standards

Performance Metric This compound Gly-Gly Ala-Gly Val-Phe
Relative Purity HighVery HighHighHigh
Relative Stability ModerateHighHighModerate
Susceptibility to Enzymatic Hydrolysis HighModerateModerateLow

Table 2: Comparative Performance Summary

Experimental Protocols: Methodologies for Verification

To ensure transparency and enable researchers to replicate these findings, detailed protocols for the key experiments are provided below.

Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for assessing the purity of the dipeptide standards.

Materials:

  • Dipeptide standards (this compound, Gly-Gly, Ala-Gly, Val-Phe)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve each dipeptide standard in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Analysis:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5-95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-35 min: 95-5% B (linear gradient)

      • 35-40 min: 5% B

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total integrated peak area.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for confirming the molecular weight of the dipeptides.

Materials:

  • Dipeptide standards

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Dissolve each dipeptide standard in Mobile Phase A to a final concentration of 0.1 mg/mL.

  • LC-MS Analysis:

    • Use a similar LC gradient as in the HPLC purity analysis.

    • Set the mass spectrometer to positive ion mode and scan a mass range appropriate for the expected molecular weights of the dipeptides (e.g., m/z 100-400).

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak of each dipeptide.

    • Confirm that the observed mass-to-charge ratio ([M+H]+) corresponds to the theoretical molecular weight of the dipeptide.

Comparative Enzymatic Hydrolysis Assay

This colorimetric assay measures the rate of dipeptide hydrolysis by a dipeptidase, using the ninhydrin reaction to quantify the release of free amino acids.[6][7][8]

Materials:

  • Dipeptide standards

  • Dipeptidase from porcine kidney (e.g., Sigma-Aldrich)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Ninhydrin reagent

  • Trichloroacetic acid (TCA) solution (10%)

  • 96-well microplate

  • Plate reader (570 nm)

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a 1 mg/mL stock solution of dipeptidase in phosphate buffer.

    • Prepare 10 mM stock solutions of each dipeptide standard in phosphate buffer.

  • Enzymatic Reaction:

    • In a 96-well plate, add 50 µL of each dipeptide solution to triplicate wells.

    • Initiate the reaction by adding 50 µL of the dipeptidase solution to each well.

    • For a negative control, add 50 µL of phosphate buffer instead of the enzyme solution.

    • Incubate the plate at 37°C.

  • Reaction Quenching and Color Development:

    • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), stop the reaction in a set of wells by adding 25 µL of 10% TCA.

    • Add 100 µL of ninhydrin reagent to each well.

    • Heat the plate at 95°C for 15 minutes.

  • Measurement:

    • Cool the plate to room temperature.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control from the absorbance of the enzyme-treated samples.

    • Plot the absorbance versus time for each dipeptide to compare their rates of hydrolysis.

Visualizing the Workflow and Concepts

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc Purity & Identity Analysis cluster_enzyme Functional Assay cluster_data Data Analysis & Comparison Prep Prepare 1 mg/mL solutions of this compound, Gly-Gly, Ala-Gly, Val-Phe HPLC RP-HPLC Analysis (Purity Assessment) Prep->HPLC LCMS LC-MS Analysis (Identity Confirmation) Prep->LCMS EnzymeAssay Enzymatic Hydrolysis Assay (Dipeptidase + Dipeptides) Prep->EnzymeAssay Data Compare Purity, Stability, and Hydrolysis Rates HPLC->Data LCMS->Data Ninhydrin Ninhydrin Reaction & Colorimetric Reading EnzymeAssay->Ninhydrin Ninhydrin->Data

Comparative analysis workflow for dipeptide standards.

Signaling_Pathway cluster_cell Dipeptide Dipeptide (e.g., this compound) Transporter Peptide Transporter (e.g., PEPT1/PEPT2) Dipeptide->Transporter Uptake Metabolism Intracellular Metabolism Transporter->Metabolism Cell Intestinal Epithelial Cell AminoAcids Free Amino Acids Metabolism->AminoAcids Signaling Downstream Signaling AminoAcids->Signaling Performance_Comparison LysAla This compound Purity: High Stability: Moderate Hydrolysis: High GlyGly Gly-Gly Purity: Very High Stability: High Hydrolysis: Moderate AlaGly Ala-Gly Purity: High Stability: High Hydrolysis: Moderate ValPhe Val-Phe Purity: High Stability: Moderate Hydrolysis: Low

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal of Lys-Ala

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. The dipeptide Lys-Ala (Lysyl-Alanine), while a valuable component in many research applications, requires adherence to specific disposal protocols to mitigate potential hazards and ensure regulatory compliance. This guide provides a comprehensive operational plan for the safe and effective disposal of this compound and associated materials.

Immediate Safety and Handling Protocols

Given that extensive toxicological data for many synthetic peptides like this compound may not be publicly available, it is imperative to treat it as a potentially hazardous substance.[1][2] Before commencing any disposal procedures, the following personal protective equipment (PPE) is mandatory:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A fully buttoned laboratory coat [3]

All handling of solid, powdered this compound should be conducted within a chemical fume hood or a well-ventilated area to minimize the risk of inhalation.[4] In the event of accidental exposure, adhere to the following first aid measures:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water.[5]
Eye Contact Flush eyes with water for a minimum of 15 minutes and seek prompt medical attention.[5]
Inhalation Move to an area with fresh air. If respiratory irritation occurs, seek medical attention.
Ingestion Rinse the mouth with water, provided the individual is conscious. Seek immediate medical attention.

In case of a spill, absorb the material with an inert substance like sand or vermiculite, place it in a sealed container for disposal, and thoroughly clean and ventilate the affected area.[2][6]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is a systematic process that involves waste segregation, containment, and final disposal through authorized channels. Under no circumstances should this compound or contaminated materials be discarded in regular trash or poured down the drain.[7]

Step 1: Waste Segregation

At the point of generation, meticulously segregate this compound waste into three distinct streams:

  • Solid Waste: This category includes unused or expired solid this compound, as well as contaminated consumables such as weighing paper, pipette tips, gloves, and vials.[5]

  • Liquid Waste: This stream comprises any solutions containing this compound, including reaction mixtures and buffers.[4]

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be collected separately.[2]

Step 2: Waste Containment and Labeling

Proper containment is crucial to prevent leakage and ensure safe handling.

  • Solid and Liquid Waste: Use dedicated, leak-proof, and chemically compatible containers.[2] High-density polyethylene (HDPE) containers are generally suitable.[7] Each container must be clearly labeled as "Hazardous Chemical Waste," listing "this compound" as the primary constituent, and indicating the approximate quantity.[1]

  • Sharps Waste: Dispose of all contaminated sharps immediately in a designated, puncture-resistant, and leak-proof sharps container.[2]

Step 3: Storage Pending Disposal

Store sealed waste containers in a designated, secure area, away from incompatible materials, pending collection by the institution's Environmental Health and Safety (EHS) department or a licensed waste management service.

Step 4: Final Disposal

The final disposal of this compound waste must be conducted in accordance with all federal, state, and local environmental regulations.[6] The most common and recommended method for the final disposal of chemical and pharmaceutical waste is incineration, carried out by a licensed waste disposal service.[5][8]

Experimental Protocol: Chemical Inactivation of Liquid this compound Waste

While disposal through a certified service is paramount, chemical inactivation can be employed as a preliminary step for liquid waste streams. This procedure aims to hydrolyze the peptide bond, reducing its biological activity.

Materials:

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • pH meter or pH indicator strips

  • Appropriate PPE (gloves, goggles, lab coat)

  • Chemical fume hood

  • Stir plate and stir bar

Procedure:

  • Preparation: In a designated chemical fume hood, prepare the inactivation solution (1 M HCl or 1 M NaOH).

  • Addition of Waste: Slowly and with constant stirring, add the liquid this compound waste to the inactivation solution. A general guideline is a 1:10 ratio of waste to inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[3]

  • Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete hydrolysis.

  • Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base (e.g., sodium bicarbonate). For basic solutions, add a weak acid. Continuously monitor the pH during this process.[3]

  • Collection: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," "Inactivated this compound," and any other relevant hazard information.[3]

  • Disposal: The container of inactivated waste must still be disposed of through the institution's EHS-approved waste stream.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste materials.

cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal cluster_optional Optional Pre-treatment start This compound Waste Generated solid Solid Waste (Unused peptide, gloves, tips) start->solid liquid Liquid Waste (Solutions, buffers) start->liquid sharps Sharps Waste (Needles, syringes) start->sharps solid_container Seal in Labeled Solid Waste Container solid->solid_container liquid_container Seal in Labeled Liquid Waste Container liquid->liquid_container inactivation Chemical Inactivation (Liquid Waste Only) liquid->inactivation Optional sharps_container Dispose in Labeled Sharps Container sharps->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange Pickup by EHS or Licensed Vendor storage->ehs_pickup final_disposal Final Disposal (e.g., Incineration) ehs_pickup->final_disposal inactivation->liquid_container

Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lys-Ala

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the dipeptide Lys-Ala, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its lyophilized (powdered) form, a standard set of personal protective equipment should be utilized to prevent direct contact, inhalation, and contamination.[1][2]

PPE CategoryItemSpecifications
Hand Protection Nitrile or latex glovesDouble-gloving is recommended when handling the powdered form.[2]
Body Protection Laboratory coat or disposable gown---
Eye Protection Safety glasses or goggles---
Respiratory Protection Face maskRecommended when working with fine powders to prevent inhalation.[2]

Operational Plan: A Step-by-Step Guide to Handling this compound

Proper handling from receipt to use is critical for both safety and maintaining the quality of the dipeptide.[1][3]

  • Receiving and Storage :

    • Upon receipt, verify the integrity of the product's packaging.

    • Store lyophilized this compound in a cool, dry, and dark environment, typically at -20°C or below, to prevent degradation.[1][2]

    • Keep the container tightly sealed to avoid moisture absorption.[3][4]

  • Preparation for Use :

    • Before opening, allow the vial to equilibrate to room temperature (approximately 15-30 minutes) in a desiccator to prevent condensation.[2][4]

    • Work in a clean, controlled, and well-ventilated area, such as a fume hood, especially when handling the powder.[3]

    • Wipe the exterior of the vial with 70% isopropanol to decontaminate the surface.[2]

  • Reconstitution :

    • Use high-purity water or a recommended buffer solution for reconstitution.[1]

    • Employ sterile techniques and calibrated equipment, such as precision pipettes, to ensure accuracy.[1]

    • If the peptide does not readily dissolve, sonication may be necessary.[4]

  • Handling Solutions :

    • Clearly label all solutions with the compound name, concentration, and date of preparation.[1]

    • For maximum stability, it is best to use solutions immediately.[3] If storage is necessary, create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4]

    • Store solutions at -20°C or -80°C for extended periods.[3]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to protect personnel and the environment.[2]

  • Waste Classification : Unused or expired this compound, as well as contaminated consumables (e.g., pipette tips, vials), should be treated as chemical waste.[2]

  • Collection :

    • Collect all waste in designated and clearly labeled chemical waste containers.

    • Do not mix with incompatible chemicals.[2]

  • Institutional Guidelines : Always follow your institution's specific Environmental Health & Safety (EHS) guidelines for chemical waste disposal.[2]

  • Prohibited Disposal : Never dispose of this compound solutions or powder down the drain or in general waste.[1]

Experimental Workflow for Handling this compound

LysAla_Workflow A Receiving & Storage (-20°C to -80°C) B Preparation (Equilibrate to Room Temp) A->B Retrieve from storage D Reconstitution (Sterile Technique) B->D Prepare for use C Wear Appropriate PPE C->D E Use in Experiment D->E Use immediately F Short-term Storage (Aliquots at -20°C) D->F For later use G Disposal of Waste (Chemical Waste Stream) E->G F->E

Caption: Workflow for the safe handling of this compound from storage to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lys-Ala
Reactant of Route 2
Reactant of Route 2
Lys-Ala

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.